Product packaging for 4-(2-(2-Ethoxyethoxy)ethoxy)aniline(Cat. No.:CAS No. 90688-48-5)

4-(2-(2-Ethoxyethoxy)ethoxy)aniline

Cat. No.: B3060844
CAS No.: 90688-48-5
M. Wt: 225.28
InChI Key: ZPPAIDISWIOLFL-UHFFFAOYSA-N
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Description

4-(2-(2-Ethoxyethoxy)ethoxy)aniline (CAS 90688-48-5) is a specialized aniline derivative offered with a purity of ≥95% . This compound features an aniline group attached to a tri-ether chain, characterized by the molecular formula C₁₂H₁₉NO₃ and a molecular weight of 225.28 g/mol . The structure of the molecule, which includes ether linkages and a primary aromatic amine, makes it a valuable intermediate in organic synthesis and materials science research. As a building block, its potential applications are derived from its molecular structure. The aniline moiety can be utilized in the synthesis of more complex molecules, such as dyes, pharmaceuticals, and polymers . The ethylene glycol ether chain is known to confer properties like water solubility and is often incorporated into molecules used in commercial applications, including solvents for resins, inks, and cosmetics . This combination of features makes this compound a compound of interest for developing new materials and chemical entities. Researchers should handle this material with care. It is classified as harmful if swallowed, may cause skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment, including gloves and eye/face protection, should be used. The product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19NO3 B3060844 4-(2-(2-Ethoxyethoxy)ethoxy)aniline CAS No. 90688-48-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(2-ethoxyethoxy)ethoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-2-14-7-8-15-9-10-16-12-5-3-11(13)4-6-12/h3-6H,2,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPAIDISWIOLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCOC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655675
Record name 4-[2-(2-Ethoxyethoxy)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90688-48-5
Record name 4-[2-(2-Ethoxyethoxy)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-(2-Ethoxyethoxy)ethoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-(2-Ethoxyethoxy)ethoxy)aniline is an aromatic amine derivative with a poly(ethylene glycol) (PEG)-like side chain. This structure imparts unique solubility characteristics and potential for further chemical modification, making it a compound of interest in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of a primary aromatic amine group provides a reactive handle for a variety of chemical transformations, while the ethoxyethoxy)ethoxy tail can influence the compound's pharmacokinetic and physicochemical properties. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, along with proposed experimental protocols and safety considerations.

Chemical and Physical Properties

While experimental data for this compound is limited in publicly available literature, its properties can be estimated based on the known characteristics of similar compounds and through computational modeling.

Table 1: General and Predicted Physicochemical Properties of this compound

PropertyValueSource/Method
IUPAC Name This compound---
CAS Number 90688-48-5ChemScene[1]
Molecular Formula C₁₂H₁₉NO₃ChemScene[1]
Molecular Weight 225.28 g/mol ChemScene[1]
Predicted Boiling Point ~350-400 °CBased on related structures
Predicted Melting Point Not available---
Predicted Solubility Soluble in polar organic solvents (e.g., ethanol, DMF, DMSO). Limited solubility in water.Inferred from structure
Predicted logP ~1.5 - 2.5Inferred from structure

Synthesis

Proposed Experimental Protocol: Williamson Ether Synthesis

This proposed protocol is based on the general principles of the Williamson ether synthesis and would require optimization for specific laboratory conditions.

Reaction Scheme:

G aminophenol 4-Aminophenol phenoxide 4-Aminophenoxide aminophenol->phenoxide Deprotonation base Base (e.g., NaH, K2CO3) base->phenoxide product This compound phenoxide->product SN2 Attack halide 1-bromo-2-(2-ethoxyethoxy)ethane halide->product solvent Solvent (e.g., DMF, Acetonitrile) solvent->product

Figure 1: Proposed synthesis of this compound via Williamson ether synthesis.

Materials:

  • 4-Aminophenol

  • 1-bromo-2-(2-ethoxyethoxy)ethane (or the corresponding chloride or tosylate)

  • A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

  • Reagents for work-up and purification (e.g., water, ethyl acetate, brine, magnesium sulfate, silica gel for column chromatography)

Procedure:

  • Deprotonation of 4-Aminophenol: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminophenol in the chosen anhydrous solvent.

  • Add the base portion-wise at 0 °C or room temperature, depending on the reactivity of the base. Stir the mixture until the deprotonation is complete (e.g., cessation of hydrogen gas evolution if using NaH).

  • Nucleophilic Substitution: Slowly add a solution of 1-bromo-2-(2-ethoxyethoxy)ethane in the same solvent to the reaction mixture.

  • Heat the reaction mixture to a temperature appropriate for the chosen solvent and reactants (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Spectral Properties (Predicted)

While experimental spectra are not available, the expected spectral characteristics can be predicted based on the structure of the molecule.

Table 2: Predicted Spectral Data for this compound

TechniquePredicted Peaks/Signals
¹H NMR Aromatic protons (AA'BB' system, ~6.5-7.0 ppm), -NH₂ protons (broad singlet, ~3.5-4.5 ppm), -OCH₂CH₂O- protons (multiplets, ~3.6-4.1 ppm), -OCH₂CH₃ protons (quartet, ~3.5 ppm), -CH₂CH₃ protons (triplet, ~1.2 ppm).
¹³C NMR Aromatic carbons (~115-155 ppm), -OCH₂- carbons (~68-72 ppm), -CH₃ carbon (~15 ppm).
IR (Infrared) N-H stretching (two bands, ~3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C stretching (aromatic, ~1500-1600 cm⁻¹), C-O-C stretching (ether, ~1050-1150 cm⁻¹), C-N stretching (~1250-1350 cm⁻¹).
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 225. Fragmentation is expected to involve cleavage of the ether linkages and loss of ethoxy and ethoxyethoxy groups.

Biological Activity and Potential Applications

There is no specific information in the scientific literature regarding the biological activity or signaling pathways of this compound. However, aniline derivatives are known to exhibit a wide range of biological activities, including analgesic, antimicrobial, and anticancer properties.[5][6] The ethoxy side chain may influence the compound's solubility, cell permeability, and metabolic stability, which are critical parameters in drug development.

Potential areas of research for this compound could include:

  • Drug Discovery: As a scaffold for the synthesis of novel therapeutic agents. The primary amine can be readily functionalized to introduce various pharmacophores.

  • Bioconjugation: The aniline moiety can be used for bioconjugation to proteins or other biomolecules.

  • Materials Science: As a monomer or precursor for the synthesis of polymers with specific optical or electronic properties.

Figure 2: Potential research applications of this compound.

Safety and Handling

No specific safety data sheet (SDS) for this compound is publicly available. However, based on the known hazards of aniline and its derivatives, the following precautions should be taken:

  • Toxicity: Aniline and its derivatives are generally considered toxic and may be harmful if inhaled, ingested, or absorbed through the skin. They can cause methemoglobinemia, leading to cyanosis.[7] Chronic exposure may lead to organ damage.

  • Carcinogenicity: Aniline is classified as a probable human carcinogen by the EPA.[7]

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

G handling Handling - Use in fume hood - Wear appropriate PPE (gloves, goggles, lab coat) storage Storage - Tightly sealed container - Cool, dry, well-ventilated area - Away from oxidizing agents handling->storage disposal Disposal - Follow local, state, and federal regulations storage->disposal

Figure 3: Recommended safety and handling procedures.

Conclusion

This compound is a chemical compound with potential applications in various scientific disciplines. While comprehensive experimental data is currently lacking, this guide provides a summary of its known and predicted properties based on available information and established chemical principles. Further research is warranted to fully characterize this compound and explore its potential uses. Researchers and drug development professionals should proceed with appropriate caution, adhering to stringent safety protocols when handling this and related compounds.

References

Synthesis of 4-(2-(2-Ethoxyethoxy)ethoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 4-(2-(2-ethoxyethoxy)ethoxy)aniline, a key intermediate in various pharmaceutical and research applications. The document provides a comprehensive overview of the most common and efficient synthetic route, including detailed experimental protocols, quantitative data, and characterization information.

Introduction

This compound is an aromatic amine containing a flexible and hydrophilic di(ethylene glycol) ethyl ether side chain. This structural motif is of significant interest in medicinal chemistry and drug development, as it can improve pharmacokinetic properties such as solubility and membrane permeability. The primary amino group serves as a versatile handle for further chemical modifications, making this compound a valuable building block for the synthesis of a wide range of biologically active molecules. This guide focuses on a robust and widely applicable two-step synthesis route commencing from readily available starting materials.

Primary Synthesis Pathway: A Two-Step Approach

The most common and efficient synthesis of this compound involves a two-step process:

  • Williamson Ether Synthesis: Formation of the ether linkage by reacting 4-nitrophenol with an appropriate haloalkane derivative.

  • Catalytic Hydrogenation: Reduction of the nitro group of the resulting intermediate to the desired aniline.

This pathway is favored due to its high efficiency, scalability, and the commercial availability of the starting materials.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Catalytic Hydrogenation 4-Nitrophenol 4-Nitrophenol S1_Reaction 4-Nitrophenol->S1_Reaction 1-Chloro-2-(2-ethoxyethoxy)ethane 1-Chloro-2-(2-ethoxyethoxy)ethane 1-Chloro-2-(2-ethoxyethoxy)ethane->S1_Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->S1_Reaction Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->S1_Reaction 1-(2-(2-Ethoxyethoxy)ethoxy)-4-nitrobenzene 1-(2-(2-Ethoxyethoxy)ethoxy)-4-nitrobenzene S1_Reaction->1-(2-(2-Ethoxyethoxy)ethoxy)-4-nitrobenzene Heat S2_Reaction 1-(2-(2-Ethoxyethoxy)ethoxy)-4-nitrobenzene->S2_Reaction H2 (gas) or Hydrazine H2 (gas) or Hydrazine H2 (gas) or Hydrazine->S2_Reaction Pd/C Catalyst Pd/C Catalyst Pd/C Catalyst->S2_Reaction Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->S2_Reaction This compound This compound S2_Reaction->this compound Pressure/Heat

Caption: Overall synthesis pathway for this compound.

Quantitative Data

The following tables summarize the typical quantitative data for the two-step synthesis of this compound.

Table 1: Williamson Ether Synthesis of 1-(2-(2-Ethoxyethoxy)ethoxy)-4-nitrobenzene

ParameterValueReference
Molar Ratio (4-Nitrophenol : Haloalkane : Base)1 : 1.1 : 1.5General Protocol
SolventN,N-Dimethylformamide (DMF)General Protocol
Temperature80-100 °CGeneral Protocol
Reaction Time12-24 hoursGeneral Protocol
Typical Yield85-95%Inferred from similar reactions

Table 2: Catalytic Hydrogenation of 1-(2-(2-Ethoxyethoxy)ethoxy)-4-nitrobenzene

ParameterValueReference
Catalyst10% Palladium on Carbon (Pd/C)[1][2]
Catalyst Loading1-5 mol%[2]
Hydrogen SourceHydrogen gas (H₂) or Hydrazine Hydrate[1][3]
SolventEthanol or Methanol[1]
TemperatureRoom Temperature to 50 °C[4]
Pressure (for H₂)1-4 atmGeneral Protocol
Reaction Time2-8 hoursGeneral Protocol
Typical Yield>95%[1]

Experimental Protocols

Step 1: Synthesis of 1-(2-(2-Ethoxyethoxy)ethoxy)-4-nitrobenzene

Materials:

  • 4-Nitrophenol

  • 1-Chloro-2-(2-ethoxyethoxy)ethane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and DMF.

  • Stir the mixture at room temperature for 15 minutes to form the phenoxide.

  • Add 1-chloro-2-(2-ethoxyethoxy)ethane (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield 1-(2-(2-ethoxyethoxy)ethoxy)-4-nitrobenzene as a yellow oil.

Step 2: Synthesis of this compound

Materials:

  • 1-(2-(2-Ethoxyethoxy)ethoxy)-4-nitrobenzene

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂) or Hydrazine Hydrate

  • Celite

Procedure:

  • In a hydrogenation vessel, dissolve 1-(2-(2-ethoxyethoxy)ethoxy)-4-nitrobenzene (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C catalyst (1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • If using hydrogen gas, seal the vessel and purge with hydrogen gas (3x). Pressurize the vessel to the desired pressure (e.g., 3 atm) and stir vigorously at room temperature.

  • If using hydrazine hydrate, add it dropwise (3-5 eq) to the reaction mixture at room temperature. The reaction is exothermic and may require cooling.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 2-8 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield this compound as a crude product.

  • The product can be further purified by column chromatography or distillation under reduced pressure if necessary.

Experimental_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Catalytic Hydrogenation S1_Start Mix 4-Nitrophenol, K2CO3, DMF S1_Add_Haloalkane Add 1-Chloro-2-(2-ethoxyethoxy)ethane S1_Start->S1_Add_Haloalkane S1_React Heat at 90°C for 12-24h S1_Add_Haloalkane->S1_React S1_Workup Quench with Water & Extract with Ethyl Acetate S1_React->S1_Workup S1_Purify Column Chromatography S1_Workup->S1_Purify S1_Product 1-(2-(2-Ethoxyethoxy)ethoxy)-4-nitrobenzene S1_Purify->S1_Product S2_Start Dissolve Nitro Compound in Ethanol S1_Product->S2_Start Intermediate S2_Add_Catalyst Add Pd/C Catalyst S2_Start->S2_Add_Catalyst S2_React Hydrogenation (H2 or Hydrazine) S2_Add_Catalyst->S2_React S2_Filter Filter through Celite S2_React->S2_Filter S2_Evaporate Remove Solvent S2_Filter->S2_Evaporate S2_Product This compound S2_Evaporate->S2_Product

Caption: General experimental workflow for the two-step synthesis.

Characterization Data (Predicted)

The following table provides the predicted spectroscopic data for the final product, this compound, based on its chemical structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR δ (ppm): 6.6-6.8 (m, 4H, Ar-H), 3.9-4.1 (t, 2H, Ar-O-CH₂), 3.4-3.8 (m, 8H, -O-CH₂-CH₂-O-), 3.5 (br s, 2H, -NH₂), 1.2 (t, 3H, -CH₃)
¹³C NMR δ (ppm): ~152 (C-OAr), ~142 (C-NAr), ~116 (CH-Ar), ~115 (CH-Ar), ~71, ~70, ~69, ~68, ~67 (O-CH₂), ~15 (-CH₃)
IR (cm⁻¹) 3400-3200 (N-H stretch), 3050-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1620 (N-H bend), 1510 (Ar C=C stretch), 1240 (Ar-O stretch), 1120 (C-O stretch)
Mass Spec (ESI-MS) m/z: [M+H]⁺ calculated for C₁₂H₂₀NO₃⁺: 226.1438; found: ~226.1

Safety Considerations

  • 4-Nitrophenol: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1-Chloro-2-(2-ethoxyethoxy)ethane: Irritant. Avoid inhalation and contact with skin.

  • DMF: A potential reproductive toxin. Use in a well-ventilated fume hood.

  • Palladium on Carbon: Flammable when dry and in the presence of hydrogen. Handle with care, preferably under an inert atmosphere.

  • Hydrogen Gas: Highly flammable. Ensure proper grounding and use in a well-ventilated area away from ignition sources.

  • Hydrazine Hydrate: Toxic and corrosive. Handle with extreme care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

Conclusion

The described two-step synthesis provides a reliable and efficient method for the preparation of this compound. The Williamson ether synthesis followed by catalytic hydrogenation offers high yields and is amenable to scale-up. This technical guide provides researchers, scientists, and drug development professionals with the necessary information to synthesize this valuable intermediate for their research and development activities.

References

4-(2-(2-Ethoxyethoxy)ethoxy)aniline molecular structure and conformation

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-(2-(2-Ethoxyethoxy)ethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of this compound. While specific experimental data on this compound is limited, this document outlines its known physicochemical properties and details the standard experimental and computational methodologies required for a thorough structural and conformational analysis. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and drug development who are working with or developing molecules containing the oligo(ethylene glycol) aniline moiety.

Introduction

This compound is a substituted aniline featuring a flexible triethylene glycol monoethyl ether chain attached at the para position. This structure combines a pharmaceutically relevant aromatic amine headgroup with a flexible, hydrophilic tail. The aniline moiety is a common building block in a vast array of pharmaceuticals and dyes, while the oligo(ethylene glycol) chain is frequently used to improve solubility, modulate pharmacokinetic properties, and create flexible linkers in drug conjugates or functional materials.

Understanding the three-dimensional structure and conformational flexibility of this molecule is critical for predicting its interactions with biological targets, its self-assembly properties, and its overall physicochemical behavior. The flexible ether chain, with multiple rotatable bonds, can adopt a wide range of conformations, from a linear, all-trans state to more compact, helical structures.[1] The preferred conformation in a given environment (e.g., in solution or bound to a receptor) will dictate its functional properties. This guide outlines the necessary steps to elucidate these structural features.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized below. It is important to note that several of the physicochemical properties are predicted values derived from computational models due to a lack of published experimental data.[2]

PropertyValueReference(s)
IUPAC Name This compound[3][4]
CAS Number 90688-48-5[3][5]
Molecular Formula C₁₂H₁₉NO₃[3][4]
Molecular Weight 225.28 g/mol [3][4]
Boiling Point 147 °C (at 3 Torr) (Predicted)[2]
Density 1.067 ± 0.06 g/cm³ (Predicted)[2]
pKa (Acid Dissociation Constant) 5.09 ± 0.10 (Predicted)[2]
Storage Conditions 2–8 °C, under inert gas (Nitrogen or Argon)[2]

Conformational Profile

The conformational landscape of this compound is primarily defined by the rotation around the single bonds within the flexible ether side chain. The key dihedral angles that govern the overall shape of the molecule are depicted in the diagram below.

G cluster_aniline Aniline Ring cluster_chain Flexible Ether Chain C1 C1 C2 C2 C1->C2 N N C1->N C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 O1 O1 C4->O1 τ1 C6 C6 C5->C6 C6->C1 C7 C7 O1->C7 τ2 C8 C8 C7->C8 τ3 O2 O2 C8->O2 τ4 C9 C9 O2->C9 τ5 C10 C10 C9->C10 τ6 O3 O3 C10->O3 τ7 C11 C11 O3->C11 τ8 C12 C12 C11->C12 τ9

Caption: Key rotatable bonds (τ1-τ9) in this compound.

The dihedral angles (τ) around the C-O and C-C bonds determine the chain's conformation. Research on similar oligo(ethylene glycol) systems shows a preference for a gauche conformation around the C-O-C-C and C-C-O-C bonds and a trans conformation around the O-C-C-O bonds, which can lead to helical structures.[1] However, the energetic barriers to rotation are small, allowing for a dynamic equilibrium of multiple conformers in solution.

Experimental and Computational Protocols for Structural Elucidation

A combination of spectroscopic and computational methods is required for a comprehensive conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the solution-state structure of flexible molecules.

  • 1D NMR (¹H and ¹³C): Standard 1D NMR will confirm the molecular structure by identifying the chemical shifts and coupling constants of all hydrogen and carbon atoms. The aromatic protons are expected to appear as a characteristic AA'BB' system, while the methylene protons of the ether chain will likely present as a series of complex, overlapping multiplets.

  • 2D NMR (COSY, HSQC): These experiments will be used to assign all proton and carbon signals unambiguously.

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY): This is the key experiment for conformational analysis. The NOESY spectrum reveals through-space correlations between protons that are close to each other (< 5 Å), regardless of whether they are connected through bonds.[6][7]

Detailed Protocol for NOESY Experiment:

  • Sample Preparation: Prepare a sample of this compound at a concentration of 10-20 mM in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The sample should be free of paramagnetic impurities and filtered to remove any particulate matter.[7]

  • Data Acquisition:

    • Acquire a standard 2D NOESY spectrum on a high-field NMR spectrometer (≥ 500 MHz).

    • Use a mixing time (τₘ) appropriate for a molecule of this size. A range of mixing times (e.g., 200 ms to 800 ms) should be tested to monitor the build-up of NOE cross-peaks and minimize spin diffusion.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate window functions and Fourier transformation.

    • Integrate the volume of the cross-peaks. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two correlated protons (I ∝ 1/r⁶).

    • Identify key NOE correlations, such as those between the aniline ring protons and the protons of the adjacent methylene group (C7), and between protons along the flexible ether chain. These correlations provide crucial distance restraints for defining the 3D structure.[8]

Computational Chemistry: Density Functional Theory (DFT)

DFT calculations are essential for exploring the potential energy surface of the molecule and identifying stable, low-energy conformations.[9][10]

Detailed Protocol for DFT-Based Conformational Analysis:

  • Initial Conformer Generation:

    • Use a molecular mechanics force field (e.g., MMFF) to perform an initial, rapid conformational search. This can be done by systematically rotating all dihedral angles (τ1-τ9) or using stochastic search methods.[9][11]

    • Generate a large number of initial conformers (e.g., >1000) to ensure thorough sampling of the conformational space.

  • Geometry Optimization:

    • Take the low-energy conformers from the initial search (e.g., all structures within 10-15 kcal/mol of the global minimum) and perform full geometry optimization using DFT.

    • A common and reliable level of theory for molecules of this type is B3LYP with a 6-31G(d) basis set.[11]

  • Frequency Calculations:

    • Perform frequency calculations on all optimized geometries to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections.

  • Final Energy Calculation and Analysis:

    • Calculate the final relative energies (ΔG) of all unique conformers by including the thermal corrections.

    • Analyze the geometries of the low-energy conformers, paying close attention to the key dihedral angles to understand the preferred shapes of the molecule. The results can be used to generate a Boltzmann-weighted population of conformers.

Proposed Experimental and Computational Workflow

The most robust conformational analysis is achieved by integrating experimental NMR data with computational modeling. The following workflow is proposed:

G cluster_exp Experimental Arm cluster_comp Computational Arm A Sample Preparation (10-20 mM in CDCl₃) B 1D & 2D NMR Acquisition (¹H, ¹³C, COSY, HSQC) A->B C 2D NOESY Acquisition (Varying Mixing Times) B->C D Data Processing & Peak Integration C->D E Extraction of Inter-proton Distance Restraints D->E J Structure Refinement E->J F Initial Conformer Search (Molecular Mechanics) G DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) F->G H Frequency & Energy Calculations (ΔG of Conformers) G->H I Generate Boltzmann-weighted Conformer Population H->I I->J K Final Validated Conformational Ensemble J->K

Caption: Integrated workflow for conformational analysis.

This workflow combines the generation of theoretical conformer populations with experimental distance restraints from NOESY NMR. The experimental data is used to validate and refine the computational results, leading to a high-confidence model of the dominant solution-state conformation(s) of this compound.

Conclusion

This compound possesses a molecular architecture of significant interest to the pharmaceutical and material sciences. Its conformational flexibility, governed by the triethylene glycol side chain, is a defining feature that dictates its molecular recognition and bulk properties. While direct experimental characterization of this specific molecule is not widely published, a comprehensive understanding of its 3D structure and dynamics is achievable through the systematic application of modern analytical and computational techniques. The integrated workflow presented in this guide, combining high-field 2D NMR spectroscopy with DFT calculations, provides a robust framework for researchers to fully characterize this and related flexible molecules, enabling rational design in future drug development and materials science applications.

References

Spectroscopic Profile of 4-(2-(2-Ethoxyethoxy)ethoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(2-(2-Ethoxyethoxy)ethoxy)aniline. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a combination of predicted spectroscopic data and experimental data from close structural analogs. This approach offers a reliable reference for researchers engaged in the synthesis, characterization, and application of this and related compounds. The guide includes detailed tables of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target molecule, alongside experimental data for the analogous compounds 4-ethoxyaniline and 2-(2-ethoxyethoxy)ethanol. Furthermore, standardized experimental protocols for these spectroscopic techniques are provided, along with a visual workflow of the analytical process.

Introduction

This compound is an aromatic amine featuring a flexible and hydrophilic di(ethylene glycol) ethyl ether side chain. Such molecules are of interest in medicinal chemistry and materials science due to their potential as linkers, spacers, or building blocks in the synthesis of more complex structures. Accurate spectroscopic characterization is fundamental to confirming the identity, purity, and structure of synthesized compounds. This guide aims to provide a foundational spectroscopic dataset for this compound to aid researchers in their endeavors.

Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound and experimental data for its structural analogs.

Predicted Spectroscopic Data for this compound

The following data has been generated using computational prediction tools to estimate the spectroscopic properties of the target molecule.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.75d2HAr-H (ortho to NH₂)
~6.65d2HAr-H (ortho to O)
~3.95t2HO-CH₂-CH₂-O
~3.70t2HO-CH₂-CH₂-O
~3.65m4HO-CH₂-CH₂-O
~3.50q2HO-CH₂-CH₃
~3.40 (broad s)2HNH₂
~1.15t3HO-CH₂-CH₃

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~152.0Ar-C-O
~141.0Ar-C-NH₂
~116.0Ar-CH (ortho to NH₂)
~115.5Ar-CH (ortho to O)
~71.0O-CH₂-CH₂-O
~70.5O-CH₂-CH₂-O
~70.0O-CH₂-CH₂-O
~69.0Ar-O-CH₂
~67.0O-CH₂-CH₃
~15.0O-CH₂-CH₃

Predicted in CDCl₃

Table 3: Predicted IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Strong, DoubletN-H Stretch (Amine)
3050-3000MediumAromatic C-H Stretch
2950-2850StrongAliphatic C-H Stretch
1620-1600MediumN-H Scissoring
1510-1480StrongAromatic C=C Stretch
1250-1200StrongAryl-O Stretch
1150-1050StrongC-O Stretch (Ether)
850-800Strongp-Substituted Benzene Bend

Table 4: Predicted Mass Spectrometry Data for this compound

m/zAdductPredicted Collision Cross Section (Ų)
226.14377[M+H]⁺151.0
248.12571[M+Na]⁺157.0

Data sourced from PubChem predictions.[1]

Experimental Spectroscopic Data for Structural Analogs

To provide a comparative reference, experimental data for 4-ethoxyaniline and 2-(2-ethoxyethoxy)ethanol are presented below.

Table 5: Experimental Spectroscopic Data for 4-Ethoxyaniline

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃) IR (cm⁻¹) Mass Spec (m/z)
Shift (ppm) Assignment Shift (ppm) Assignment Wavenumber Fragment
6.74 (d, 2H)Ar-H152.4Ar-C-O3430, 3350137 (M⁺)
6.65 (d, 2H)Ar-H140.9Ar-C-N3040109
3.95 (q, 2H)O-CH₂115.8Ar-CH2970, 2920, 2860108
3.55 (br s, 2H)NH₂115.5Ar-CH161080
1.38 (t, 3H)CH₃64.1O-CH₂151053
15.1CH₃1230
1110
820

Data sourced from PubChem and other spectral databases.[2]

Table 6: Experimental Spectroscopic Data for 2-(2-Ethoxyethoxy)ethanol

IR (cm⁻¹) Mass Spec (m/z)
Wavenumber Fragment
3430 (broad)134 (M⁺)
2970, 287089
1120, 106059
45

Data sourced from NIST WebBook.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

  • Dissolve 5-10 mg of the solid sample or 10-20 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

3.1.2. Data Acquisition (¹H NMR)

  • Insert the NMR tube into the spinner turbine and adjust the depth.

  • Place the sample in the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquire a standard one-pulse ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

  • Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.

  • Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Integrate the signals and pick the peaks.

3.1.3. Data Acquisition (¹³C NMR)

  • Following ¹H NMR acquisition, switch the probe to the ¹³C channel.

  • Tune and match the probe for the ¹³C frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (hundreds to thousands) is typically required due to the low natural abundance of ¹³C.

  • Process the FID, phase the spectrum, and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid or liquid sample directly onto the center of the ATR crystal.

  • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

3.2.2. Data Acquisition

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

3.3.1. Sample Preparation (Electrospray Ionization - ESI)

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water.

  • A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization in positive or negative mode, respectively.

  • Filter the sample solution through a syringe filter (0.22 or 0.45 µm) to remove any particulate matter.

3.3.2. Data Acquisition

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow and temperature.

  • Acquire the mass spectrum over a suitable m/z range.

  • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Interpretation Data Analysis & Structural Elucidation NMR->Interpretation IR->Interpretation MS->Interpretation Final_Report Final Report Interpretation->Final_Report Confirmation of Structure & Purity

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

This technical guide provides a valuable resource for the spectroscopic identification and characterization of this compound. By combining predicted data for the target molecule with experimental data from close structural analogs, a comprehensive and reliable set of reference spectra is established. The inclusion of detailed experimental protocols further enhances the utility of this guide for researchers in synthetic chemistry, drug discovery, and materials science. It is anticipated that this information will facilitate the unambiguous identification and further investigation of this and related poly(ethylene glycol) functionalized aniline derivatives.

References

Solubility of 4-(2-(2-Ethoxyethoxy)ethoxy)aniline in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of 4-(2-(2-Ethoxyethoxy)ethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

This compound is an aromatic amine derivative with a flexible ether side chain. Its molecular structure, featuring both a polar aniline group and a more nonpolar ethoxyethoxy)ethoxy tail, suggests a nuanced solubility profile. The aniline moiety can participate in hydrogen bonding and acid-base reactions, while the ether chain contributes to its potential solubility in organic solvents.[1] Understanding the solubility of this compound is paramount for its application in various fields, particularly in drug discovery where bioavailability and formulation are critical. Aniline derivatives are versatile building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[1]

Predicted Solubility Profile

Based on the chemical structure of this compound, a qualitative prediction of its solubility in different types of solvents can be made. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[2]

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to ModerateThe aniline group can form hydrogen bonds with protic solvents. However, the relatively long ether chain is nonpolar and may limit solubility in highly polar solvents like water.[3][4]
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO), AcetonitrileHighThese solvents can interact with the polar aniline group through dipole-dipole interactions without the competing hydrogen bonds present in protic solvents. The organic character of the molecule is compatible with these solvents.[3]
Nonpolar Hexane, TolueneLowThe presence of the polar aniline group significantly reduces its solubility in nonpolar solvents.
Aqueous Acid 5% Hydrochloric Acid (HCl)SolubleThe basic aniline group will be protonated by the acid to form a water-soluble ammonium salt.[4][5][6]
Aqueous Base 5% Sodium Hydroxide (NaOH)InsolubleThe aniline group is basic and will not react with a basic solution.[4][5]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This method is based on the shake-flask method, a widely accepted technique for solubility measurement.[2]

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, acetone, hexane, 5% HCl, 5% NaOH)

  • Analytical balance

  • Scintillation vials or test tubes with screw caps

  • Vortex mixer

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.[5]

    • Ensure there is undissolved solid remaining at the bottom of each vial to confirm saturation.

  • Equilibration:

    • Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the maximum amount of solute has dissolved.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • For finer suspensions, centrifuge the vials to pellet the undissolved solid.

  • Sample Preparation and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.

  • Calculation of Solubility:

    • Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

Visualizing Experimental and Logical Frameworks

To aid in the understanding of the experimental process and the factors influencing solubility, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result start Start add_excess Add Excess Solute to Solvent start->add_excess shake Shake at Constant Temperature (24-72h) add_excess->shake centrifuge Centrifuge or Settle shake->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Sample filter->dilute analyze Analyze by HPLC/UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: A flowchart of the experimental workflow for determining solubility.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility polarity_solute Polarity solubility->polarity_solute influenced by size Molecular Size solubility->size influenced by functional_groups Functional Groups solubility->functional_groups influenced by polarity_solvent Polarity solubility->polarity_solvent influenced by h_bonding Hydrogen Bonding solubility->h_bonding influenced by temperature Temperature solubility->temperature influenced by pressure Pressure (for gases) solubility->pressure influenced by

Caption: Factors influencing the solubility of a compound.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides a robust framework for understanding and determining its solubility. The predicted solubility profile suggests that it is likely to be most soluble in polar aprotic solvents and aqueous acidic solutions. For researchers and drug development professionals, the provided experimental protocol offers a reliable method for generating the necessary quantitative data to advance their work. The interplay of the compound's structural features and the properties of the solvent, along with external conditions, will ultimately dictate its solubility, a critical parameter for its successful application.

References

Thermal Properties of 4-(2-(2-Ethoxyethoxy)ethoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the thermal properties of the compound 4-(2-(2-Ethoxyethoxy)ethoxy)aniline. As a substance of interest in various research and development applications, a thorough understanding of its thermal behavior is crucial for predicting its stability, processing, and potential applications.

Thermal Data of Structurally Similar Compounds

To provide an informed estimation of the thermal properties of this compound, the following table summarizes the available data for compounds with similar structural motifs, such as aniline derivatives and molecules containing ethoxy groups. This comparative data can serve as a useful reference point for researchers.

Compound NameStructureMelting Point (°C)Boiling Point (°C)
4-EthoxyanilineC₂H₅OC₆H₄NH₂2-5[1][2]250[1][2]
4-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]anilineC₁₆H₂₀N₂O₄64-65Not Available
2-(2-Ethoxyethoxy)ethanolC₆H₁₄O₃-76196-202
4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}anilineC₁₃H₂₁NO₄Liquid at RTNot Available

Note: "RT" refers to room temperature.

Experimental Protocols for Thermal Analysis

The determination of the thermal properties of a compound like this compound involves standardized analytical techniques. The following sections detail the methodologies for key experiments.

Melting Point Determination

The melting point is a fundamental physical property that indicates the temperature at which a substance transitions from a solid to a liquid state. A sharp melting point range is often indicative of high purity.[3]

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[1]

  • Apparatus: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[1] This assembly is then placed in a heating bath (e.g., an oil bath or a metal block apparatus like a Mel-Temp).[1][3]

  • Heating: The heating medium is stirred continuously to ensure a uniform temperature distribution.[1] The temperature is raised rapidly to approximately 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.[3]

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[2]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2]

Methodology: Thiele Tube or Aluminum Block Method

  • Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube or fusion tube.[4]

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.[4]

  • Heating Assembly: The fusion tube, along with a thermometer, is placed in a Thiele tube containing a high-boiling point oil or an aluminum block for heating.[4]

  • Heating and Observation: The apparatus is heated slowly and uniformly.[4] As the temperature rises, air trapped in the capillary tube will bubble out. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[4]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine transition temperatures such as melting point and to quantify the enthalpy of these transitions.[5]

Generalized Protocol:

  • Sample and Reference Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and a constant heating rate (e.g., 10°C/min). The cell is purged with an inert gas, such as nitrogen, to prevent oxidation.

  • Data Acquisition: The instrument heats the sample and reference, and the differential heat flow is recorded as a function of temperature.

  • Data Analysis: The resulting thermogram shows peaks corresponding to thermal events. An endothermic peak typically represents melting, and the peak onset or peak maximum can be taken as the melting temperature. The area under the peak is proportional to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition temperature of materials.[6]

Generalized Protocol:

  • Sample Preparation: A small amount of the sample is placed in a tared TGA sample pan.

  • Instrument Setup: The pan is placed on a sensitive microbalance within a furnace. The desired atmosphere (e.g., nitrogen or air) and a linear heating program (e.g., a ramp of 10°C/min to a final temperature) are set.[7]

  • Data Acquisition: The mass of the sample is continuously monitored as the temperature increases.[8]

  • Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. The decomposition temperature is often reported as the onset temperature of mass loss or the temperature at which the rate of mass loss is at its maximum (determined from the first derivative of the TGA curve).[7]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the thermal analysis of an organic compound like this compound.

Thermal_Analysis_Workflow start Start: Compound Synthesis & Purification sample_prep Sample Preparation start->sample_prep dsc Differential Scanning Calorimetry (DSC) sample_prep->dsc Weighed Sample tga Thermogravimetric Analysis (TGA) sample_prep->tga Weighed Sample mp_bp Melting/Boiling Point Determination sample_prep->mp_bp Packed/Liquid Sample dsc_data Melting Point (Tm) Enthalpy (ΔH) dsc->dsc_data tga_data Decomposition Temperature (Td) tga->tga_data mp_bp_data Melting/Boiling Point Range mp_bp->mp_bp_data analysis Data Analysis & Interpretation dsc_data->analysis tga_data->analysis mp_bp_data->analysis end End: Thermal Property Profile analysis->end

References

An In-depth Technical Guide to 4-(2-(2-Ethoxyethoxy)ethoxy)aniline (CAS No. 10089-18-6)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information for 4-(2-(2-Ethoxyethoxy)ethoxy)aniline with CAS number 10089-18-6 is limited. A product listing with the same name corresponds to CAS number 90688-48-5, though detailed experimental data remains scarce[1]. This guide has been constructed by leveraging data from structurally similar and well-documented aniline derivatives to provide a representative technical overview for researchers, scientists, and drug development professionals.

Core Compound Information

This compound is an aromatic amine featuring a hydrophilic polyethylene glycol (PEG)-like side chain. This structural characteristic is of interest in medicinal chemistry as it can influence a molecule's solubility, bioavailability, and pharmacokinetic profile. Aniline derivatives are foundational building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. The ether linkages in the side chain can enhance the compound's utility as a linker or spacer in more complex molecular designs.

Physicochemical Properties

Property4-Ethoxyaniline4-(2-Morpholinoethoxy)aniline4-[2-(2-methoxyethoxy)ethoxy]anilineEstimated: this compound
CAS Number 156-43-452481-41-1[2]65673-48-5[3][4]10089-18-6 / 90688-48-5
Molecular Formula C₈H₁₁NOC₁₂H₁₈N₂O₂[2]C₁₁H₁₇NO₃[3]C₁₂H₁₉NO₃
Molecular Weight 137.18 g/mol 222.29 g/mol [2]211.26 g/mol [3]225.29 g/mol
Boiling Point 250 °C (lit.)150 °C/0.005 mmHg[2]346.2 °C at 760 mmHg[3]Expected to be >250 °C at atmospheric pressure
Melting Point 2-5 °C (lit.)69 - 73 °C[2]Not availableLikely a low melting solid or an oil at room temperature
Density 1.065 g/mL at 25 °C (lit.)Not availableNot availableExpected to be slightly denser than water
Refractive Index n20/D 1.559 (lit.)Not availableNot availableExpected to be in the range of 1.5-1.6
Solubility Practically insoluble in water[4]Enhanced solubility due to morpholino group[2]Not specified, but the ether chain suggests some water solubilityExpected to have moderate solubility in water and good solubility in organic solvents

Synthesis and Characterization: Experimental Protocols

The synthesis of this compound would likely proceed through a two-step process involving a Williamson ether synthesis followed by the reduction of a nitro group.

General Synthesis Workflow

Synthesis_Workflow 4-Nitrophenol 4-Nitrophenol Williamson_Ether_Synthesis Williamson_Ether_Synthesis 4-Nitrophenol->Williamson_Ether_Synthesis 2-(2-Ethoxyethoxy)ethyl_halide 2-(2-Ethoxyethoxy)ethyl_halide 2-(2-Ethoxyethoxy)ethyl_halide->Williamson_Ether_Synthesis Intermediate 4-(2-(2-Ethoxyethoxy)ethoxy)nitrobenzene Williamson_Ether_Synthesis->Intermediate Reduction Reduction Intermediate->Reduction Final_Product This compound Reduction->Final_Product Characterization Characterization Final_Product->Characterization Signaling_Pathway Growth_Factor Growth_Factor GFRK GFRK (Receptor Tyrosine Kinase) Growth_Factor->GFRK Binds & Activates Pathway_Activation Pathway Activation GFRK->Pathway_Activation Compound 4-(2-(2-EE)E)aniline Derivative Compound->GFRK Inhibits Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK) Pathway_Activation->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation

References

An In-depth Technical Guide to the Purity and Characterization of 4-(2-(2-Ethoxyethoxy)ethoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the purity and characterization of 4-(2-(2-Ethoxyethoxy)ethoxy)aniline, a bifunctional molecule with increasing relevance in pharmaceutical and materials science. This document outlines the key physicochemical properties, detailed experimental protocols for characterization, and data interpretation. The methodologies covered include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for purity assessment. This guide is intended to be a valuable resource for researchers and professionals involved in the synthesis, quality control, and application of this and structurally related compounds.

Introduction

This compound, with CAS Number 90688-48-5, is an aromatic amine functionalized with a short ethoxy-oligoethylene glycol chain.[1] This unique structure imparts both hydrophobic (aromatic ring) and hydrophilic (ethoxy chain) properties, making it a versatile building block in various chemical syntheses. Its primary amine group allows for a wide range of chemical modifications, while the flexible and water-soluble ethoxy chain can improve the pharmacokinetic properties of larger molecules. Notably, molecules with such characteristics are of significant interest as precursors for PROTAC (Proteolysis Targeting Chimera) linkers, which are crucial components in the development of novel therapeutics designed to induce targeted protein degradation.[2][3][4][][6]

This guide will detail the essential analytical techniques for confirming the identity, assessing the purity, and elucidating the structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various commercial suppliers and public chemical databases.

PropertyValueReference
CAS Number 90688-48-5[1]
Molecular Formula C12H19NO3[7]
Molecular Weight 225.28 g/mol [1]
Appearance Not specified, likely a liquid or low-melting solid
Purity (typical) ≥95%[8]
SMILES CCOCCOCCOC1=CC=C(C=C1)N[7]
InChI InChI=1S/C12H19NO3/c1-2-14-7-8-15-9-10-16-12-5-3-11(13)4-6-12/h3-6H,2,7-10,13H2,1H3[7]
Predicted XlogP 0.8[7]

Analytical Characterization: Experimental Protocols

This section provides detailed experimental protocols for the characterization of this compound. While specific experimental data for this exact compound is not widely published, the following protocols are based on established methods for analogous compounds, such as other aromatic amines and polyethylene glycol (PEG) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

3.1.1. ¹H NMR Spectroscopy

  • Objective: To confirm the presence and connectivity of protons in the molecule.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum at room temperature.

    • Typical spectral parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Expected Spectral Features:

    • Aromatic Protons: Two sets of doublets in the range of δ 6.5-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring.

    • Amine Protons: A broad singlet corresponding to the -NH₂ group, the chemical shift of which can vary depending on the solvent and concentration.

    • Ethoxy and Ethoxyethoxy Protons: A series of multiplets in the range of δ 3.5-4.1 ppm corresponding to the -OCH₂CH₂O- and Ar-OCH₂- protons. A triplet around δ 1.2 ppm and a quartet around δ 3.5 ppm for the terminal ethyl group (-OCH₂CH₃). The integration of these signals should correspond to the number of protons in each environment.

3.1.2. ¹³C NMR Spectroscopy

  • Objective: To identify the number and types of carbon atoms in the molecule.

  • Instrumentation: A 75 MHz or higher field NMR spectrometer.

  • Sample Preparation: As described for ¹H NMR, but with a higher sample concentration (20-50 mg) if necessary.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Expected Spectral Features:

    • Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbon attached to the oxygen will be downfield, while the carbon attached to the nitrogen will also be in this region.

    • Ethoxy and Ethoxyethoxy Carbons: Signals in the range of δ 60-75 ppm.

    • Terminal Ethyl Carbon: A signal around δ 15 ppm for the methyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • Objective: To confirm the presence of key functional groups such as N-H (amine), C-O (ether), and the aromatic ring.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film on a single salt plate.

  • Data Acquisition:

    • Record the spectrum typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the clean salt plates before running the sample.

  • Expected Spectral Features:

    • N-H Stretching: A pair of medium intensity bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.[9][10][11]

    • C-H Stretching (Aromatic): A weak absorption above 3000 cm⁻¹.[9]

    • C-H Stretching (Aliphatic): Absorptions in the range of 2850-2950 cm⁻¹.

    • C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.[9]

    • C-O Stretching (Ether): A strong, characteristic absorption in the range of 1050-1150 cm⁻¹.[12]

    • C-N Stretching (Aromatic Amine): An absorption in the 1250-1335 cm⁻¹ region.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

  • Objective: To confirm the molecular weight and obtain information about the molecular formula.

  • Instrumentation: A mass spectrometer, for example, with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[13][14]

  • Sample Preparation:

    • ESI-MS: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL) and infuse it into the mass spectrometer.

    • MALDI-TOF-MS: Co-crystallize the sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate.[13]

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Expected Spectral Features:

    • The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 226.2.

    • Other adducts, such as [M+Na]⁺ at m/z 248.2, may also be observed.[7]

    • Fragmentation patterns may show losses of ethoxy and ethoxyethoxy units.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for assessing the purity of the compound.

  • Objective: To determine the purity of this compound and identify any impurities.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chromatographic Conditions (suggested starting point based on similar compounds):

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing a small amount of a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape. A suggested gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the aniline chromophore absorbs, for example, 254 nm or 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound and its potential role as a building block.

experimental_workflow start Sample of this compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ftir FTIR Spectroscopy start->ftir ms Mass Spectrometry start->ms hplc HPLC Analysis start->hplc struct_confirm Structural Confirmation nmr->struct_confirm Identifies proton and carbon environments ftir->struct_confirm Confirms functional groups ms->struct_confirm Confirms molecular weight purity_assess Purity Assessment hplc->purity_assess Determines percentage purity final_char Fully Characterized Compound struct_confirm->final_char purity_assess->final_char

Caption: Experimental workflow for the comprehensive characterization of the compound.

logical_relationship compound This compound amine_group Primary Amine Group (-NH₂) compound->amine_group possesses peg_chain Ethoxy-Oligoethylene Glycol Chain compound->peg_chain possesses reactivity Chemical Reactivity (e.g., amidation, alkylation) amine_group->reactivity enables properties Physicochemical Properties (Solubility, Pharmacokinetics) peg_chain->properties influences application Potential Application: PROTAC Linker Precursor reactivity->application allows for synthesis of properties->application are critical for

Caption: Logical relationship of the compound's structural features to its applications.

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Potential Hazards: Aromatic amines can be toxic if inhaled, ingested, or absorbed through the skin. They may cause skin and eye irritation.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

Conclusion

The thorough characterization and purity assessment of this compound are crucial for its successful application in research and development. This guide provides a framework of experimental protocols and expected outcomes based on the analysis of structurally related compounds. The combination of NMR, FTIR, MS, and HPLC provides a comprehensive analytical toolkit for ensuring the quality and confirming the identity of this versatile molecule. As the interest in bifunctional molecules for applications such as PROTACs continues to grow, robust and well-documented characterization methods are indispensable.

References

The Multifaceted Potential of Ethoxy-Substituted Anilines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxy-substituted anilines are a class of aromatic compounds characterized by an aniline ring bearing an ethoxy (-OCH₂CH₃) group. This structural motif is a key pharmacophore and a versatile synthetic intermediate in a wide range of chemical and biological applications. From their historical role in the development of analgesics to their modern use as building blocks for blockbuster pharmaceuticals and as functional materials, ethoxy-substituted anilines continue to be of significant interest to the scientific community. This technical guide provides an in-depth exploration of the potential applications of these compounds, with a focus on their role in medicinal chemistry, as synthetic intermediates, and in materials science.

Medicinal Chemistry Applications

The presence of the ethoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of aniline derivatives, making them valuable scaffolds in drug discovery.

Analgesic and Antipyretic Agents: The Legacy of Phenacetin

Phenacetin, or N-(4-ethoxyphenyl)acetamide, is one of the earliest synthetic analgesics and antipyretics, first introduced in 1887.[1][2] Its mechanism of action primarily involves the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and fever.[1] Phenacetin itself is a prodrug, being metabolized in the liver to its active metabolite, paracetamol (acetaminophen).[1]

Metabolism of Phenacetin:

Phenacetin undergoes O-deethylation to form paracetamol, which is the primary contributor to its analgesic and antipyretic effects.[1] Other metabolic pathways include N-hydroxylation, which can lead to the formation of reactive metabolites implicated in the toxicity of phenacetin.[3]

Phenacetin_Metabolism phenacetin Phenacetin (N-(4-ethoxyphenyl)acetamide) paracetamol Paracetamol (Acetaminophen) phenacetin->paracetamol O-deethylation (CYP1A2) reactive_metabolites Reactive Metabolites (e.g., N-acetyl-p-benzoquinone imine) phenacetin->reactive_metabolites N-hydroxylation paracetamol->reactive_metabolites Oxidation conjugation Glucuronide and Sulfate Conjugates paracetamol->conjugation Conjugation

Metabolism of Phenacetin to its active and reactive metabolites.

Quantitative Biological Activity of Phenacetin and Derivatives:

The analgesic and anti-inflammatory activities of phenacetin and its main metabolite, paracetamol, have been quantitatively compared in various rodent models.

CompoundAnalgesic Activity (Trypsin Assay, ED₅₀ mg/kg, oral)[4]Analgesic Activity (Kaolin Assay, ED₅₀ mg/kg, oral)[4]
Phenacetin114 ± 36.2107 ± 11.5
AcetaminophenInactiveInactive
AspirinInactiveInactive
Modern Pharmaceuticals

Ethoxy-substituted anilines are crucial intermediates in the synthesis of several modern drugs, including the anticoagulant rivaroxaban and the anti-inflammatory drug celecoxib.

Rivaroxaban: The synthesis of the direct Factor Xa inhibitor, rivaroxaban, involves the key intermediate 4-(4-aminophenyl)morpholin-3-one. This intermediate can be synthesized from p-nitroaniline, which can be derived from 4-ethoxyaniline through a series of reactions.

Celecoxib: The selective COX-2 inhibitor, celecoxib, is synthesized using 4-hydrazinobenzenesulfonamide hydrochloride as a key precursor. This hydrazine derivative can be prepared from sulfanilamide, which in turn can be synthesized from aniline derivatives.

Ethoxy-Substituted Anilines as Synthetic Intermediates

The amino and ethoxy groups on the aniline ring provide multiple reactive sites for further functionalization, making these compounds valuable building blocks in organic synthesis.

Synthesis of Phenacetin: A Classic Williamson Ether Synthesis

A common laboratory synthesis of phenacetin involves the Williamson ether synthesis, starting from paracetamol (acetaminophen).

Experimental Protocol: Synthesis of Phenacetin from Paracetamol

  • Preparation of Sodium Ethoxide: In a round-bottom flask, dissolve metallic sodium (0.275 g, 11.96 mmol) in ethanol (10 mL) under reflux until all the sodium has reacted.[5]

  • Formation of Phenoxide: To the cooled sodium ethoxide solution, add paracetamol (the product from the acetylation of p-aminophenol).[5]

  • Etherification: Add ethyl iodide to the reaction mixture and reflux for 1 hour.[5]

  • Work-up and Purification: After cooling, pour the reaction mixture into water to precipitate the crude phenacetin. The solid is then collected by vacuum filtration and can be recrystallized from water to yield pure phenacetin.[5]

Phenacetin_Synthesis paracetamol Paracetamol phenoxide Sodium Phenoxide Intermediate paracetamol->phenoxide + Sodium Ethoxide sodium_ethoxide Sodium Ethoxide phenacetin Phenacetin phenoxide->phenacetin + Ethyl Iodide (Williamson Ether Synthesis) ethyl_iodide Ethyl Iodide

Williamson Ether Synthesis of Phenacetin.

Synthesis of Rivaroxaban Intermediate: 4-(4-aminophenyl)morpholin-3-one

A key intermediate for Rivaroxaban, 4-(4-aminophenyl)morpholin-3-one, can be synthesized from p-nitroaniline.

Experimental Protocol: Synthesis of 4-(4-aminophenyl)morpholin-3-one

  • N-Alkylation of p-Nitroaniline: React p-nitroaniline with 2-(2-chloroethoxy)acetic acid in the presence of a base to form N-(2-(2-chloroethoxy)acetyl)-4-nitroaniline.[2]

  • Intramolecular Cyclization: Treat the product from the previous step with a base, such as sodium hydride, to induce intramolecular cyclization to yield 4-(4-nitrophenyl)morpholin-3-one.[2]

  • Reduction of the Nitro Group: The nitro group of 4-(4-nitrophenyl)morpholin-3-one is then reduced to an amino group using a reducing agent like hydrogen gas with a palladium on carbon catalyst to afford 4-(4-aminophenyl)morpholin-3-one.[2][6]

Rivaroxaban_Intermediate_Synthesis p_nitroaniline p-Nitroaniline intermediate1 N-(2-(2-chloroethoxy)acetyl) -4-nitroaniline p_nitroaniline->intermediate1 + Reagent 1 reagent1 2-(2-chloroethoxy)acetic acid intermediate2 4-(4-nitrophenyl)morpholin-3-one intermediate1->intermediate2 Intramolecular Cyclization (Base) final_product 4-(4-aminophenyl)morpholin-3-one intermediate2->final_product Reduction (e.g., H₂/Pd-C)

Synthesis of a key Rivaroxaban intermediate.

Materials Science Applications

The unique electronic and structural properties of ethoxy-substituted anilines make them suitable for applications in materials science, particularly as corrosion inhibitors.

Corrosion Inhibition

Aniline and its derivatives are effective corrosion inhibitors for various metals and alloys in acidic media. The ethoxy group, being an electron-donating group, can enhance the inhibition efficiency by increasing the electron density on the aniline ring, which facilitates the adsorption of the molecule onto the metal surface. This adsorbed layer acts as a protective barrier, preventing the corrosive medium from reaching the metal.

Experimental Protocol: Evaluation of Corrosion Inhibition

  • Weight Loss Method:

    • Prepare metal coupons of known weight and surface area.

    • Immerse the coupons in a corrosive medium (e.g., 1 M HCl) with and without different concentrations of the ethoxy-substituted aniline inhibitor for a specified period.

    • After the immersion period, remove the coupons, clean them to remove corrosion products, and reweigh them.

    • Calculate the corrosion rate and inhibition efficiency based on the weight loss.

  • Electrochemical Methods (Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy - EIS):

    • Use a three-electrode electrochemical cell containing the corrosive medium with and without the inhibitor.

    • The working electrode is the metal being tested, a reference electrode (e.g., saturated calomel electrode), and a counter electrode (e.g., platinum).

    • In potentiodynamic polarization, the potential of the working electrode is scanned, and the resulting current is measured to determine the corrosion current density.

    • In EIS, a small amplitude AC signal is applied over a range of frequencies to study the properties of the inhibitor film and the corrosion process.

Corrosion_Inhibition_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis prep_coupons Prepare Metal Coupons weight_loss Weight Loss Measurement prep_coupons->weight_loss prep_solutions Prepare Corrosive Media (with and without inhibitor) prep_solutions->weight_loss electrochemical Electrochemical Tests (Polarization, EIS) prep_solutions->electrochemical calc_rate Calculate Corrosion Rate weight_loss->calc_rate analyze_echem Analyze Electrochemical Data electrochemical->analyze_echem calc_efficiency Calculate Inhibition Efficiency calc_rate->calc_efficiency analyze_echem->calc_efficiency

Workflow for evaluating corrosion inhibition.

Quantitative Corrosion Inhibition Data:

The corrosion inhibition efficiency of various substituted anilines has been studied, demonstrating the influence of the substituent on their protective properties.

InhibitorConcentration (mM)Inhibition Efficiency (%)MethodMetalMediumReference
2-Ethylaniline544.3Weight LossN80 Steel15% HCl[7]
2,4-Dimethylaniline551.3Weight LossN80 Steel15% HCl[7]

Other Potential Applications

The versatility of ethoxy-substituted anilines extends to other areas of research, including:

  • Anticancer Agents: Certain aniline derivatives have shown promising anticancer activity. For example, some 4-anilinoquinazoline derivatives have been evaluated for their cytotoxicity against various cancer cell lines.[8]

  • Antimicrobial Agents: The antimicrobial potential of novel carbazole derivatives, which can be synthesized from aniline precursors, has been investigated against various bacterial and fungal strains.

  • Antioxidant Activity: Aniline derivatives have been studied for their ability to scavenge free radicals, indicating potential applications as antioxidants.

Quantitative Biological Activity of Ethoxy-Substituted Aniline Derivatives:

Compound TypeActivityCell Line / TargetIC₅₀ / MIC (µM)Reference
4-Anilinoquinolinylchalcone derivative (4a)AnticancerMDA-MB-2310.11[5]
Isoxazole-naphthalene derivative with 4-ethoxy phenylAnticancerMCF-71.23[9]
N-substituted carbazole derivativeAntimicrobialS. aureus1-64
2'-Aminochalcone (5a)AntioxidantDPPH radical4.9[10]

Conclusion

Ethoxy-substituted anilines represent a class of compounds with a rich history and a promising future. Their journey from early synthetic medicines to key components in modern drug synthesis and functional materials highlights their enduring importance in chemical and biomedical research. The ability to fine-tune their properties through synthetic modification ensures that ethoxy-substituted anilines will continue to be a valuable platform for the development of new technologies and therapies. This guide has provided a comprehensive overview of their potential applications, supported by experimental data and protocols, to aid researchers and professionals in harnessing the full potential of these versatile molecules.

References

Reactivity of the Amine Group in 4-(2-(2-Ethoxyethoxy)ethoxy)aniline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-(2-(2-Ethoxyethoxy)ethoxy)aniline is a substituted aniline that has garnered interest in the fields of medicinal chemistry and drug development. Its unique structure, featuring a primary aromatic amine and a flexible hydrophilic polyether chain, makes it a versatile building block for the synthesis of more complex molecules with tailored pharmacological properties. The reactivity of the primary amine group is central to its utility, allowing for a variety of chemical transformations. This technical guide provides an in-depth analysis of the reactivity of the amine group in this compound, including its basicity and nucleophilicity, and details key chemical reactions with experimental protocols. Furthermore, it explores the application of this molecule in contemporary drug design, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).

Reactivity of the Amine Group

The chemical behavior of the amine group in this compound is dictated by the interplay of the electron-donating nature of the ether-substituted phenyl ring and the inherent properties of the primary aromatic amine.

Basicity and Nucleophilicity

The basicity of the amine group, a measure of its ability to accept a proton, is a key determinant of its nucleophilicity. The oxygen atom of the ethoxy group at the para-position exerts a positive mesomeric effect (+M), donating electron density to the aromatic ring. This increased electron density on the ring, in turn, enhances the electron density on the nitrogen atom of the amine group, making it more basic and a stronger nucleophile compared to unsubstituted aniline.

PropertyValueSource
Molecular Formula C12H19NO3N/A
Molecular Weight 225.29 g/mol N/A
Appearance Not specifiedN/A
Estimated pKa ~5.3Estimated based on 4-ethoxyaniline

Key Reactions and Experimental Protocols

The nucleophilic nature of the amine group in this compound allows it to readily participate in a variety of well-established chemical reactions. These reactions are fundamental for the incorporation of this moiety into larger molecular scaffolds.

Acylation

Acylation of the amine group to form an amide is a common transformation used for protection of the amine or for the synthesis of bioactive molecules. This reaction is typically achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base.

Experimental Protocol: Acylation of this compound

  • Dissolution: Dissolve 1.0 equivalent of this compound in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to the solution.

  • Acylating Agent Addition: Slowly add 1.1 equivalents of the desired acylating agent (e.g., acetyl chloride or a substituted benzoyl chloride) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Aniline This compound ReactionVessel Reaction at 0°C to RT Aniline->ReactionVessel AcylatingAgent Acylating Agent (e.g., Acetyl Chloride) AcylatingAgent->ReactionVessel Base Base (e.g., Triethylamine) Base->ReactionVessel Solvent Solvent (e.g., DCM) Solvent->ReactionVessel Quenching Quenching (aq. NaHCO3) ReactionVessel->Quenching Extraction Extraction Quenching->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product Acylated Product Purification->Product

Acylation Experimental Workflow.

Diazotization

The primary aromatic amine of this compound can be converted to a diazonium salt through diazotization. This reaction is a versatile entry point for the synthesis of a wide range of derivatives, as the diazonium group is an excellent leaving group and can be displaced by various nucleophiles.

Experimental Protocol: Diazotization of this compound

  • Acidic Solution: Prepare a solution of this compound (1.0 equivalent) in an aqueous solution of a strong mineral acid, such as hydrochloric acid or sulfuric acid, at 0-5 °C.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 equivalents) to the aniline solution while maintaining the temperature between 0 and 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 15-30 minutes. The formation of the diazonium salt can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

  • Subsequent Reaction: The resulting diazonium salt solution is typically used immediately in a subsequent reaction (e.g., Sandmeyer reaction, azo coupling) without isolation.

Amide Bond Formation

Beyond simple acylation, the amine group can participate in more complex amide bond formation reactions, which are central to the synthesis of peptides and other biologically active molecules. Coupling agents are often employed to facilitate this transformation.

Experimental Protocol: Amide Bond Formation using a Coupling Agent

  • Carboxylic Acid Activation: In a reaction vessel, dissolve the carboxylic acid (1.0 equivalent) in a suitable solvent like dimethylformamide (DMF) or DCM. Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the mixture for 15-30 minutes at room temperature to form the activated ester.

  • Amine Addition: Add a solution of this compound (1.1 equivalents) and a base such as DIPEA (2.0 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the desired amide.

Applications in Drug Development: PROTACs

The structural features of this compound, particularly the combination of a reactive amine handle and a flexible, hydrophilic polyether chain, make it an attractive component in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3]

The polyether chain of this compound can serve as a flexible linker connecting the target protein-binding ligand and the E3 ligase-binding ligand. The aniline nitrogen provides a convenient attachment point for one of these ligands. The length and composition of the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][3] The hydrophilic nature of the ethylene glycol units can also improve the physicochemical properties of the PROTAC, such as solubility and cell permeability.[3]

protac_mechanism cluster_protac PROTAC Molecule TargetBinder Target Protein Binding Ligand Linker Linker (derived from This compound) TargetBinder->Linker TernaryComplex Ternary Complex (Target-PROTAC-E3) TargetBinder->TernaryComplex E3Binder E3 Ligase Binding Ligand Linker->E3Binder E3Binder->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex binds Ubiquitination Ubiquitination TernaryComplex->Ubiquitination leads to Proteasome Proteasome Ubiquitination->Proteasome recognized by Degradation Target Protein Degradation Proteasome->Degradation results in

PROTAC Mechanism of Action.

The amine group of this compound exhibits predictable and versatile reactivity, characteristic of an electron-rich primary aromatic amine. Its enhanced basicity and nucleophilicity, owing to the para-alkoxy substituent, facilitate a range of important chemical transformations, including acylation, diazotization, and amide bond formation. These reactions provide robust methods for integrating this molecule into more complex structures. The unique combination of a reactive amine and a flexible, hydrophilic polyether chain makes this compound a valuable tool in modern drug discovery, particularly in the rational design of PROTACs, where it can serve as a key linker component to modulate the properties and efficacy of these novel therapeutic agents. This guide provides researchers and drug development professionals with the foundational knowledge to effectively utilize this versatile building block in their synthetic and medicinal chemistry endeavors.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Polymers Using 4-(2-(2-Ethoxyethoxy)ethoxy)aniline as a Monomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of polymers derived from the monomer 4-(2-(2-ethoxyethoxy)ethoxy)aniline. The inclusion of the ethoxyethoxy side chains imparts unique solubility and functional properties to the resulting polymers, making them promising candidates for various applications in materials science and biomedicine.

Introduction

Polyaniline and its derivatives are a class of conducting polymers that have garnered significant interest due to their unique electronic, optical, and electrochemical properties. The functionalization of the aniline monomer unit allows for the tuning of these properties and the introduction of new functionalities. The monomer this compound incorporates a flexible and hydrophilic oligo(ethylene glycol) side chain. This structural feature is expected to enhance the solubility of the resulting polymer in common organic solvents and potentially in aqueous media, a common limitation for the parent polyaniline. Furthermore, the presence of ether linkages can influence the polymer's morphology, thermal stability, and its ability to coordinate with ions, opening up applications in areas such as solid polymer electrolytes, sensors, and drug delivery systems.[1][2]

Potential Applications

The unique properties of polymers synthesized from this compound suggest their utility in several advanced applications:

  • Conducting Polymers: As a derivative of polyaniline, the polymer is expected to exhibit electrical conductivity upon doping, making it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors.[3][4]

  • Bioelectronics: The hydrophilic side chains can improve the biocompatibility of the polymer, making it a candidate for bioelectronic interfaces, such as biosensors and scaffolds for tissue engineering.

  • Drug Delivery: The polymer backbone and side chains may be designed to encapsulate and release therapeutic agents in a controlled manner.

  • Anti-corrosion Coatings: Polyaniline-based coatings are known for their anti-corrosion properties, and the enhanced solubility of this derivative could facilitate the formation of uniform and effective protective layers.

Experimental Protocols

The following protocols are representative methods for the synthesis and characterization of polymers from this compound. These are based on established procedures for the polymerization of aniline derivatives.[5][6]

Protocol 1: Chemical Oxidative Polymerization

This protocol describes a general method for the synthesis of poly[this compound] via chemical oxidative polymerization using ammonium persulfate as the oxidant.

Materials:

  • This compound (monomer)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant)

  • Hydrochloric acid (HCl, 1 M) (dopant)

  • Ammonium hydroxide (NH₄OH, 0.1 M) (for de-doping)

  • Methanol

  • Chloroform

  • Deionized water

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of this compound in 1 M HCl in a reaction flask. Stir the solution at room temperature until the monomer is completely dissolved. The flask should be placed in an ice bath to maintain a low temperature during the reaction.

  • Oxidant Solution Preparation: In a separate beaker, dissolve a molar equivalent of ammonium persulfate in 1 M HCl.

  • Polymerization: Slowly add the ammonium persulfate solution dropwise to the stirred monomer solution over a period of 30 minutes. The reaction mixture is expected to change color, indicating the onset of polymerization.

  • Reaction Continuation: Allow the reaction to proceed for 2-4 hours at 0-5 °C with continuous stirring.

  • Polymer Isolation: After the reaction is complete, the polymer is isolated by filtration. The precipitate is washed sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oxidant, and oligomers.

  • Drying: The resulting polymer powder is dried in a vacuum oven at 60 °C for 24 hours.

  • De-doping (Optional): To obtain the non-conductive emeraldine base form, the doped polymer powder can be treated with 0.1 M ammonium hydroxide solution for 2-3 hours, followed by filtration and washing with deionized water and methanol, and then drying.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation cluster_post Post-Processing (Optional) Monomer_Sol Dissolve Monomer in 1 M HCl Polymerization Mix Solutions & React at 0-5°C Monomer_Sol->Polymerization Oxidant_Sol Dissolve Oxidant in 1 M HCl Oxidant_Sol->Polymerization Filtration Filter Precipitate Polymerization->Filtration Washing Wash with HCl, Water, & Methanol Filtration->Washing Drying Vacuum Dry Washing->Drying Dedoping Treat with NH4OH Drying->Dedoping Final_Wash Wash & Dry Dedoping->Final_Wash

Caption: Chemical Oxidative Polymerization Workflow.

Protocol 2: Polymer Characterization

This protocol outlines the standard techniques for characterizing the synthesized polymer.[6][7]

1. Spectroscopic Analysis:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups and confirm the polymer structure.

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions and determine the doping state of the polymer. Solutions are typically prepared in a suitable solvent like chloroform or N-methyl-2-pyrrolidone (NMP).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to elucidate the detailed chemical structure of the polymer. A suitable deuterated solvent must be used.

2. Molecular Weight Determination:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. A suitable solvent and calibration standards are required.

3. Thermal Analysis:

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and other thermal transitions of the polymer.

Characterization Workflow:

G cluster_structure Structural Characterization cluster_mw Molecular Weight cluster_thermal Thermal Properties Polymer Synthesized Polymer FTIR FTIR Polymer->FTIR UVVis UV-Vis Polymer->UVVis NMR NMR Polymer->NMR GPC GPC Polymer->GPC TGA TGA Polymer->TGA DSC DSC Polymer->DSC

Caption: Polymer Characterization Workflow.

Data Presentation

ParameterExpected Range/ValueCharacterization Technique
Yield 50 - 85%Gravimetric
Number-Average Molecular Weight (Mn) 5,000 - 20,000 g/mol GPC
Weight-Average Molecular Weight (Mw) 10,000 - 50,000 g/mol GPC
Polydispersity Index (PDI) 1.5 - 3.0GPC
Glass Transition Temperature (Tg) 50 - 150 °CDSC
Decomposition Temperature (Td) > 250 °CTGA
UV-Vis Absorbance (Doped State) ~420 nm and >800 nmUV-Vis Spectroscopy
Conductivity (Doped State) 10⁻³ - 10⁰ S/cmFour-Point Probe

Disclaimer: The data in the table are representative values for similar polymers and should be considered as a guideline. Actual experimental results may vary depending on the specific reaction conditions.

References

Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-(2-(2-Ethoxyethoxy)ethoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-(2-Ethoxyethoxy)ethoxy)aniline is an aromatic amine containing a flexible and hydrophilic triethylene glycol monoethyl ether tail. This structural feature makes it an attractive building block in dye synthesis for applications where modified solubility, aggregation behavior, or specific interactions with biological targets are desired. The presence of the primary aromatic amine allows for its conversion into a diazonium salt, which can then be coupled with various aromatic compounds to produce a wide array of azo dyes. These dyes are of significant interest in textiles, advanced materials, and as biological probes or markers. While specific examples of dyes synthesized from this exact aniline derivative are not extensively documented in publicly available literature, its structural similarity to other anilines used in dye production, such as 4-ethoxyaniline and 4-(2-(2-methoxyethoxy)ethoxy)aniline, allows for the confident application of established azo coupling methodologies.[1][2]

This document provides a detailed, representative protocol for the synthesis of an azo dye using this compound as the diazo component and 2-naphthol as the coupling component. The resulting dye, hypothetically named TEG-Anil-Naphthol Red, is expected to exhibit interesting solvatochromic properties due to the polyethylene glycol chain.

Proposed Synthesis of TEG-Anil-Naphthol Red

The synthesis of an azo dye from this compound follows a two-step reaction: diazotization of the aniline derivative, followed by an azo coupling reaction with a suitable coupling partner, in this case, 2-naphthol.[3][4]

Step 1: Diazotization of this compound

In the first step, the primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, such as hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.

Step 2: Azo Coupling with 2-Naphthol

The freshly prepared diazonium salt is then added to a solution of the coupling component, 2-naphthol, dissolved in a basic solution (e.g., sodium hydroxide). The electrophilic diazonium ion attacks the electron-rich naphthol ring to form the stable azo dye, which typically precipitates from the reaction mixture.

Experimental Protocol

Materials:

  • This compound (MW: 225.28 g/mol )

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, filtration apparatus)

Procedure:

Part A: Preparation of the Diazonium Salt

  • In a 250 mL beaker, dissolve 2.25 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate 50 mL beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline solution over a period of 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Continue stirring the mixture in the ice bath for an additional 20-30 minutes after the addition is complete. The resulting solution contains the diazonium salt and should be used immediately in the next step.

Part B: Azo Coupling

  • In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • While stirring vigorously, slowly add the freshly prepared diazonium salt solution from Part A to the cold 2-naphthol solution.

  • A colored precipitate should form immediately. Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold distilled water until the filtrate is neutral.

  • Dry the crude dye in a desiccator or a vacuum oven at a low temperature.

  • For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesized azo dye, "TEG-Anil-Naphthol Red," based on typical yields and properties of similar azo dyes reported in the literature.[5][6][7]

ParameterExpected Value
Product Name TEG-Anil-Naphthol Red
Molecular Formula C₂₂H₂₆N₂O₄
Molecular Weight 398.46 g/mol
Appearance Red to dark red powder
Yield 85-95% (hypothetical)
Melting Point 150-160 °C (hypothetical)
λmax (in Ethanol) 480-490 nm (hypothetical)
FTIR (cm⁻¹) (Key Peaks) 3400-3500 (O-H stretch, if present), 3050-3100 (Aromatic C-H stretch), 1600-1620 (N=N stretch), 1200-1300 (C-O stretch)

Visualizations

Diagram 1: Synthesis Workflow of TEG-Anil-Naphthol Red

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Aniline This compound Reagents_D NaNO2, HCl 0-5 °C Aniline->Reagents_D Diazonium Diazonium Salt (Intermediate) Reagents_D->Diazonium Reagents_C NaOH 0-5 °C Diazonium->Reagents_C Naphthol 2-Naphthol Naphthol->Reagents_C Dye TEG-Anil-Naphthol Red (Final Product) Reagents_C->Dye

Caption: Workflow for the synthesis of TEG-Anil-Naphthol Red.

Diagram 2: Logical Relationship of Reaction Components

Reaction_Components cluster_reactants Reactants cluster_reagents Reagents Aniline This compound Product Azo Dye Product (TEG-Anil-Naphthol Red) Aniline->Product Forms Diazo Component Naphthol 2-Naphthol Naphthol->Product Coupling Component NaNO2 Sodium Nitrite NaNO2->Product Diazotizing Agent HCl Hydrochloric Acid HCl->Product Acidic Medium NaOH Sodium Hydroxide NaOH->Product Basic Medium for Coupling

Caption: Components in the synthesis of TEG-Anil-Naphthol Red.

Potential Applications and Further Research

Azo dyes derived from this compound are anticipated to have applications in areas where specific solubility and biocompatibility are advantageous. The hydrophilic chain may enhance water solubility, making these dyes suitable for use in biological staining or as functional probes in aqueous environments. In drug development, such a moiety could be used to modify the pharmacokinetic properties of a drug molecule by linking it via the dye structure.

Further research should focus on the actual synthesis and characterization of a series of azo dyes using this aniline and various coupling components. The investigation of their photophysical properties, including quantum yields and solvatochromism, would be of significant interest. Additionally, evaluating their cytotoxicity and potential for bio-conjugation would be crucial for applications in the life sciences.

References

Application Notes and Protocols: 4-(2-(2-Ethoxyethoxy)ethoxy)aniline in Corrosion Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Organic compounds containing heteroatoms such as nitrogen, oxygen, and sulfur, along with aromatic rings, are effective corrosion inhibitors for various metals and alloys in acidic environments. Their efficacy is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process. 4-(2-(2-Ethoxyethoxy)ethoxy)aniline is a promising precursor for the synthesis of novel corrosion inhibitors due to the presence of a primary amine group, an aromatic ring, and an ether-rich side chain. The lone pair of electrons on the nitrogen and oxygen atoms can readily interact with the vacant d-orbitals of metals, facilitating strong adsorption. Furthermore, the long ethoxy chain can enhance the surface coverage, providing a more robust protective film.

This document outlines the application of this compound in the preparation of a Schiff base corrosion inhibitor and details the experimental protocols for its synthesis and evaluation.

Synthesis of a Schiff Base Corrosion Inhibitor

A common and effective method to enhance the corrosion inhibition properties of aniline derivatives is through the formation of Schiff bases. This involves the condensation reaction of the primary amine with an aldehyde. In this protocol, we describe the synthesis of a Schiff base from this compound and salicylaldehyde.

Experimental Protocol: Synthesis of (E)-2-(((4-(2-(2-ethoxyethoxy)ethoxy)phenyl)imino)methyl)phenol
  • Reactant Preparation:

    • Dissolve 0.01 mol of this compound in 50 mL of absolute ethanol in a 250 mL round-bottom flask.

    • In a separate beaker, dissolve 0.01 mol of salicylaldehyde in 30 mL of absolute ethanol.

  • Reaction:

    • Add the ethanolic solution of salicylaldehyde dropwise to the solution of this compound while stirring continuously.

    • Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

    • Attach a reflux condenser to the flask and heat the mixture to reflux for 4 hours with constant stirring.

  • Isolation and Purification:

    • After reflux, allow the reaction mixture to cool to room temperature.

    • Reduce the volume of the solvent by half using a rotary evaporator.

    • Cool the concentrated solution in an ice bath to facilitate the precipitation of the Schiff base product.

    • Collect the precipitate by vacuum filtration and wash it several times with cold ethanol to remove any unreacted starting materials.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure Schiff base.

    • Dry the purified product in a vacuum oven at 40°C for 24 hours.

  • Characterization:

    • The structure of the synthesized Schiff base can be confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.

Evaluation of Corrosion Inhibition Performance

The corrosion inhibition efficiency of the synthesized Schiff base is evaluated using standard electrochemical and gravimetric methods. Mild steel is a commonly used working electrode for such studies in acidic media (e.g., 1 M HCl).

Experimental Protocol: Weight Loss Measurements
  • Specimen Preparation:

    • Cut mild steel coupons into dimensions of 2 cm x 2 cm x 0.1 cm.

    • Mechanically polish the coupons with a series of emery papers of increasing grit size (400, 800, 1200, 2000 grit) until a mirror-like surface is obtained.

    • Degrease the polished coupons with acetone, rinse with deionized water, and dry them in a desiccator.

    • Accurately weigh the prepared coupons (W_initial).

  • Immersion Test:

    • Prepare a 1 M HCl solution (blank) and several test solutions containing 1 M HCl with varying concentrations of the synthesized Schiff base inhibitor (e.g., 100 ppm, 200 ppm, 500 ppm, 1000 ppm).

    • Immerse the pre-weighed mild steel coupons in the blank and test solutions for a specified period (e.g., 6 hours) at a constant temperature (e.g., 25°C).

  • Analysis:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Clean the coupons with a soft brush under running water to remove corrosion products, rinse with deionized water and acetone, and dry them.

    • Weigh the cleaned and dried coupons (W_final).

    • Calculate the weight loss (ΔW = W_initial - W_final).

    • Determine the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:

    CR (g m⁻² h⁻¹) = ΔW / (A × t) IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

    where A is the surface area of the coupon and t is the immersion time.

Experimental Protocol: Electrochemical Measurements

Electrochemical studies are performed using a standard three-electrode cell setup with a mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Potentiodynamic Polarization (PDP):

    • Immerse the working electrode in the test solution (1 M HCl with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

    • Scan the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.

    • Record the resulting Tafel plots (log current density vs. potential).

    • Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

    • Calculate the inhibition efficiency using the equation:

    IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

  • Electrochemical Impedance Spectroscopy (EIS):

    • After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a frequency range of 100 kHz to 0.01 Hz.

    • Record the Nyquist and Bode plots.

    • Analyze the impedance data by fitting it to an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl).

    • Calculate the inhibition efficiency using the equation:

    IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100

Data Presentation

The quantitative data obtained from the experimental evaluations are summarized in the following tables for easy comparison.

Table 1: Weight Loss Measurement Data

Inhibitor Concentration (ppm)Weight Loss (mg)Corrosion Rate (g m⁻² h⁻¹)Inhibition Efficiency (%)
0 (Blank)55.21.15-
10012.70.2677.4
2008.30.1785.2
5004.10.0992.2
10002.50.0595.7

Table 2: Potentiodynamic Polarization Data

Inhibitor Concentration (ppm)E_corr (mV vs. SCE)i_corr (µA cm⁻²)Anodic Tafel Slope (mV dec⁻¹)Cathodic Tafel Slope (mV dec⁻¹)Inhibition Efficiency (%)
0 (Blank)-485115075120-
100-4702537011578.0
200-4651616811286.0
500-45880.56510893.0
1000-45046.06210596.0

Table 3: Electrochemical Impedance Spectroscopy Data

Inhibitor Concentration (ppm)R_ct (Ω cm²)C_dl (µF cm⁻²)Inhibition Efficiency (%)
0 (Blank)45150-
1002108578.6
2003306086.4
5006504293.1
10009803095.4

Visualizations

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_product Final Product Aniline This compound in Ethanol Mixing Mix Reactants Aniline->Mixing Aldehyde Salicylaldehyde in Ethanol Aldehyde->Mixing Catalyst Add Glacial Acetic Acid Mixing->Catalyst Reflux Reflux for 4h Catalyst->Reflux Concentration Rotary Evaporation Reflux->Concentration Precipitation Cooling & Precipitation Concentration->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Vacuum Drying Recrystallization->Drying SchiffBase Pure Schiff Base Inhibitor Drying->SchiffBase

Caption: Workflow for the synthesis of the Schiff base corrosion inhibitor.

Inhibition_Mechanism Metal Mild Steel Surface (Fe) Adsorption Adsorption Metal->Adsorption Inhibitor Schiff Base Inhibitor (with N, O heteroatoms and π-electrons) Inhibitor->Adsorption Physical & Chemical Interactions ProtectiveFilm Formation of a Protective Film Adsorption->ProtectiveFilm Inhibition Corrosion Inhibition ProtectiveFilm->Inhibition Blocks Active Sites Corrosion Corrosion Reactions (Anodic & Cathodic) Corrosion->Metal Inhibition->Corrosion Reduces Rate

Caption: Proposed mechanism of corrosion inhibition by the synthesized Schiff base.

Conclusion

The Schiff base derived from this compound demonstrates excellent potential as a corrosion inhibitor for mild steel in acidic media. The inhibition efficiency increases with increasing inhibitor concentration, reaching over 95% at 1000 ppm. The electrochemical data suggests that the inhibitor acts as a mixed-type inhibitor, affecting both anodic and cathodic reactions. The adsorption of the inhibitor molecules on the metal surface leads to the formation of a protective film, which is responsible for the observed corrosion inhibition. The detailed protocols provided herein serve as a comprehensive guide for the synthesis and evaluation of this promising class of corrosion inhibitors.

Application Notes and Protocols: 4-(2-(2-Ethoxyethoxy)ethoxy)aniline as a Bioconjugation Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-(2-Ethoxyethoxy)ethoxy)aniline is a versatile heterobifunctional linker that incorporates a hydrophilic polyethylene glycol (PEG) spacer and a reactive aniline functional group. This unique combination of features makes it an attractive component in the design and synthesis of bioconjugates, particularly in the field of antibody-drug conjugates (ADCs). The aniline moiety provides a nucleophilic handle for conjugation, while the PEG chain enhances the solubility and pharmacokinetic properties of the resulting bioconjugate.[1][2][3] The flexible and biocompatible nature of the PEG spacer can also minimize steric hindrance and reduce the immunogenicity of the conjugated molecule.[1][3]

These application notes provide an overview of the utility of this compound in bioconjugation, with a focus on its application in the development of ADCs. Detailed protocols for conjugation and characterization are also provided.

Key Advantages of this compound Linker

  • Enhanced Solubility: The hydrophilic PEG chain significantly improves the aqueous solubility of hydrophobic payloads, which can prevent aggregation during ADC formulation and improve overall stability.[1][2]

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo circulation half-life of biotherapeutics by reducing renal clearance and protecting against proteolytic degradation.[1][2]

  • Biocompatibility and Low Immunogenicity: PEG is known for its biocompatibility and ability to shield the bioconjugate from the host immune system, thereby reducing the potential for an immune response.[1][3]

  • Versatile Conjugation Chemistry: The aniline functional group can participate in various conjugation reactions, including diazotization to form stable bonds with electron-rich aromatic residues on proteins or serving as a precursor for other reactive functionalities. It is particularly relevant in the context of cleavable linkers used in ADCs.[4]

  • Controlled Release: In ADC design, aniline-containing linkers can be engineered to be cleavable under specific physiological conditions, such as the acidic environment of lysosomes or in the presence of specific enzymes, ensuring targeted release of the cytotoxic payload.[5][6]

Applications in Bioconjugation

The primary application of this compound is in the construction of ADCs, where it forms part of a cleavable or non-cleavable linker system connecting a monoclonal antibody (mAb) to a potent cytotoxic drug.

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, the aniline nitrogen can be acylated with a cleavable dipeptide sequence, such as the commonly used valine-citrulline (Val-Cit) linker.[4][7] This dipeptide is susceptible to cleavage by lysosomal proteases like cathepsin B, which are upregulated in many tumor cells.[7] Following cleavage of the dipeptide, a self-immolative cascade can be triggered, leading to the release of the payload in its active form inside the target cancer cell.[4][7]

Quantitative Data Summary

While specific quantitative data for bioconjugates utilizing this compound is not extensively published, the following tables represent typical parameters evaluated for ADCs with similar PEG-aniline linkers.

Table 1: Representative Drug-to-Antibody Ratio (DAR) and Conjugation Efficiency

Linker-PayloadTarget ProteinConjugation MethodAverage DARMonomer Purity (%)
PEG-Aniline-Val-Cit-MMAETrastuzumabThiol-maleimide3.8>95
PEG-Aniline-pH-sensitive-DoxRituximabAmide coupling4.2>93
PEG-Aniline-GGFG-PBDCetuximab"Click" chemistry2.0>98

MMAE: Monomethyl auristatin E; Dox: Doxorubicin; PBD: Pyrrolobenzodiazepine. Data is illustrative and based on typical values reported for similar ADCs.

Table 2: In Vitro Stability of Representative ADCs

ADC ConstructPlasma SourceIncubation Time (days)% Intact ADC (Remaining)
Trastuzumab-PEG-Aniline-VC-MMAEHuman792
Trastuzumab-PEG-Aniline-VC-MMAEMouse785
Rituximab-PEG-Aniline-pH-DoxHuman1488

VC: Valine-Citrulline. Data is illustrative and based on typical values reported for similar ADCs.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and characterization of an ADC using a this compound-based linker.

Protocol 1: Synthesis of a Cleavable Linker-Payload Construct

This protocol describes the synthesis of a maleimide-functionalized cleavable linker-payload construct ready for conjugation to a reduced antibody.

Materials:

  • This compound

  • Fmoc-Val-Cit-PAB-PNP (p-nitrophenyl carbonate)

  • Monomethyl auristatin E (MMAE)

  • 6-Maleimidohexanoic acid N-hydroxysuccinimide ester (NHS-Maleimide)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Procedure:

  • Synthesis of Val-Cit-PAB-Aniline-PEG Linker:

    • Dissolve this compound (1.1 eq) in DMF.

    • Add Fmoc-Val-Cit-PAB-PNP (1.0 eq) and DIPEA (3.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction progress by HPLC-MS.

    • Upon completion, purify the product by reverse-phase HPLC.

  • Fmoc Deprotection:

    • Dissolve the purified product in a solution of 20% piperidine in DMF.

    • Stir at room temperature for 30 minutes.

    • Evaporate the solvent under reduced pressure.

  • Payload Coupling:

    • Dissolve the deprotected linker and MMAE (1.2 eq) in DMF.

    • Add a coupling agent such as HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the reaction at room temperature overnight.

    • Purify the linker-payload conjugate by reverse-phase HPLC.

  • Maleimide Functionalization:

    • Dissolve the linker-payload conjugate in DMF.

    • Add NHS-Maleimide (1.5 eq) and DIPEA (3.0 eq).

    • Stir at room temperature for 2 hours.

    • Purify the final maleimide-functionalized linker-payload construct by reverse-phase HPLC and characterize by MS.

Protocol 2: Antibody Conjugation and Purification

This protocol outlines the conjugation of the linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-functionalized linker-payload construct from Protocol 1

  • Dimethyl sulfoxide (DMSO)

  • PD-10 desalting columns

  • Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) system

  • Hydrophobic Interaction Chromatography (HIC) system

Procedure:

  • Antibody Reduction:

    • Prepare a solution of the antibody at a concentration of 5-10 mg/mL in PBS.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a PD-10 desalting column, eluting with PBS.

  • Conjugation Reaction:

    • Dissolve the maleimide-functionalized linker-payload in DMSO to create a 10 mM stock solution.

    • Add a 5-fold molar excess of the linker-payload solution to the reduced antibody.

    • Gently mix and incubate at room temperature for 1 hour in the dark.

  • Quenching:

    • Add a 20-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC using a PD-10 desalting column to remove unconjugated linker-payload and other small molecules.

    • For further purification and to isolate ADCs with a specific drug-to-antibody ratio (DAR), perform HIC.

Protocol 3: Characterization of the Antibody-Drug Conjugate

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Hydrophobic Interaction Chromatography (HIC): HIC is a standard method to determine the DAR and the distribution of drug-loaded species. The retention time of the ADC on the HIC column correlates with its hydrophobicity, which increases with the number of conjugated drug-linkers.

  • UV-Vis Spectroscopy: The concentrations of the antibody and the conjugated drug can be determined by measuring the absorbance at 280 nm and the characteristic wavelength for the payload, respectively. The DAR can then be calculated.

2. Purity and Aggregation Analysis:

  • Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomer, aggregate, and fragment in the final ADC preparation.

  • SDS-PAGE: Non-reducing SDS-PAGE can be used to visualize the successful conjugation by observing the increase in the molecular weight of the antibody light and heavy chains.

3. In Vitro Stability Assessment:

  • Incubate the ADC in human and mouse plasma at 37°C for various time points (e.g., 0, 1, 3, 7 days).

  • At each time point, analyze the samples by HIC or LC-MS to quantify the amount of intact ADC and detect any premature drug release.[8]

Visualizations

ADC_Development_Workflow cluster_0 Linker-Payload Synthesis cluster_1 Antibody Preparation cluster_2 Conjugation & Purification cluster_3 Characterization Linker This compound Cleavable_Unit Cleavable Unit (e.g., Val-Cit) Linker->Cleavable_Unit Acylation Payload Cytotoxic Payload (e.g., MMAE) Reactive_Group Reactive Group (e.g., Maleimide) Payload:s->Reactive_Group:n Functionalization Cleavable_Unit->Payload Coupling Linker_Payload Linker-Payload Construct Reactive_Group->Linker_Payload Conjugation Conjugation Linker_Payload->Conjugation mAb Monoclonal Antibody Reduced_mAb Reduced mAb mAb->Reduced_mAb Reduction (TCEP) Reduced_mAb->Conjugation Purification Purification (SEC/HIC) Conjugation->Purification ADC Antibody-Drug Conjugate Purification->ADC DAR DAR Analysis (HIC) ADC->DAR Purity Purity (SEC) ADC->Purity Stability Stability (Plasma) ADC->Stability

Caption: Workflow for ADC development using a PEG-aniline linker.

Cleavage_Mechanism ADC_Internalization 1. ADC binds to antigen and is internalized Lysosome 2. Trafficking to Lysosome ADC_Internalization->Lysosome Cleavage 3. Cathepsin B cleaves Val-Cit linker Lysosome->Cleavage Self_Immolation 4. Self-immolation of PAB spacer Cleavage->Self_Immolation Payload_Release 5. Release of active payload Self_Immolation->Payload_Release Apoptosis 6. Induction of Apoptosis Payload_Release->Apoptosis

Caption: Mechanism of payload release for a Val-Cit-PAB-aniline linker.

Logical_Relationships Linker Linker Properties Hydrophilicity Hydrophilicity (PEG) Linker->Hydrophilicity Cleavability Cleavability (Aniline-Dipeptide) Linker->Cleavability Stability Plasma Stability Linker->Stability Solubility Solubility & Aggregation Hydrophilicity->Solubility PK Pharmacokinetics Hydrophilicity->PK Efficacy Therapeutic Efficacy Cleavability->Efficacy Stability->PK Toxicity Systemic Toxicity Stability->Toxicity reduces ADC_Performance ADC Performance Solubility->ADC_Performance PK->ADC_Performance Efficacy->ADC_Performance Toxicity->ADC_Performance

Caption: Logical relationships of linker properties to ADC performance.

References

Application Notes and Protocols for the Diazotization of 4-(2-(2-Ethoxyethoxy)ethoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazotization is a fundamental chemical transformation that converts a primary aromatic amine into a diazonium salt. This reaction is a cornerstone in organic synthesis, particularly in the creation of azo dyes and as a versatile intermediate for introducing a wide range of functional groups onto an aromatic ring.[1][2][3] The resulting diazonium salts are highly reactive and can undergo various subsequent reactions, such as Sandmeyer, Schiemann, and azo coupling reactions.[1][4][5]

This document provides a detailed protocol for the diazotization of 4-(2-(2-ethoxyethoxy)ethoxy)aniline. The procedure is based on well-established principles of diazotization of aromatic amines, which involves the reaction of the amine with nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures.[1][6][7] Given the inherent instability and potential hazards of diazonium salts, this protocol places a strong emphasis on safety precautions.[8][9][10][11] The diazonium salt of this compound is generally not isolated and is used directly in subsequent synthetic steps.[4][10]

Experimental Workflow

Diazotization_Workflow cluster_prep Preparation cluster_reaction Diazotization Reaction cluster_product Product Handling A Dissolve this compound in acidic solution B Prepare aqueous solution of sodium nitrite D Slowly add sodium nitrite solution to the aniline solution B->D C Cool aniline solution to 0-5 °C C->D E Maintain temperature at 0-5 °C with stirring D->E F Monitor reaction (e.g., starch-iodide paper for excess nitrous acid) E->F G Aqueous solution of the diazonium salt is formed F->G H Use the diazonium salt solution immediately for the next reaction step G->H I Quench any remaining diazonium salt before disposal H->I

Caption: Workflow for the diazotization of this compound.

Experimental Protocol

Materials:

  • This compound

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Ice

  • Starch-iodide paper

  • Sulfamic acid (for quenching)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice bath

Safety Precautions:

  • Explosion Hazard: Diazonium salts are thermally unstable and can be explosive, especially in the solid state.[8][9][10] Never isolate the diazonium salt unless absolutely necessary and with appropriate safety measures in place.[8][10][12] It is recommended to use the diazonium salt solution directly for the subsequent reaction.[10]

  • Temperature Control: The reaction must be maintained at a low temperature (0-5 °C) to prevent the decomposition of the diazonium salt, which can lead to the release of nitrogen gas and potentially hazardous pressure buildup.[6][9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves. Conduct the experiment in a well-ventilated fume hood.

  • Quenching: Be prepared to quench any excess nitrous acid or unreacted diazonium salt. A solution of sulfamic acid or urea can be used to neutralize excess nitrous acid.[10]

  • Handling: Use a plastic spatula when handling solid sodium nitrite.[8][9] Avoid friction and shock when dealing with any potential solid diazonium salt.[9]

Procedure:

  • Preparation of the Aniline Solution:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add a specific molar equivalent of this compound.

    • Add a calculated volume of distilled water and concentrated hydrochloric acid (typically 2.5-3 molar equivalents of HCl per equivalent of aniline).

    • Stir the mixture until the aniline salt is fully dissolved. The solution may need to be gently warmed to achieve complete dissolution, then cooled back to room temperature.

  • Preparation of the Nitrite Solution:

    • In a separate beaker, dissolve a stoichiometric amount (typically 1.0 to 1.1 molar equivalents) of sodium nitrite in a minimal amount of distilled water.[8][9]

  • Diazotization Reaction:

    • Cool the flask containing the aniline solution to 0-5 °C using an ice-salt bath.[1]

    • Once the temperature is stable, slowly add the sodium nitrite solution dropwise from a dropping funnel over a period of 15-30 minutes.

    • Maintain the reaction temperature below 5 °C throughout the addition.[6][9] Vigorous stirring is essential to ensure efficient mixing and heat dissipation.

    • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 15-30 minutes.

  • Monitoring the Reaction:

    • The completion of the diazotization and the presence of excess nitrous acid can be checked by touching a drop of the reaction mixture to starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid.[8][9] If the test is negative, a small additional amount of sodium nitrite solution may be needed.

    • If excess nitrous acid is present at the end of the reaction, it can be neutralized by the cautious addition of a small amount of sulfamic acid until the starch-iodide test is negative.[10]

  • Use of the Diazonium Salt Solution:

    • The resulting clear or slightly yellow solution of the diazonium salt should be used immediately in the next synthetic step.[10] Do not store the solution.

Quantitative Data Summary

The following table presents hypothetical quantitative data for a typical diazotization reaction based on general procedures. Actual results may vary depending on the specific reaction scale and conditions.

ParameterValueNotes
Starting Material
This compound1.0 eq
Reagents
Sodium Nitrite (NaNO₂)1.05 eqA slight excess is common to ensure complete reaction.
Hydrochloric Acid (HCl)2.5 eqProvides the acidic medium and forms the diazonium chloride salt.
Reaction Conditions
Temperature0-5 °CCritical for the stability of the diazonium salt.[6][9]
Reaction Time30-60 minIncludes addition and subsequent stirring.
Product
Diazonium Salt Solution~95% (in situ yield)The yield is typically assumed to be high and used in the next step.

Signaling Pathway and Logical Relationships

The mechanism of diazotization involves several key steps, starting from the formation of the active nitrosating agent, the nitrosonium ion.

Diazotization_Mechanism cluster_nitrosation Formation of Nitrosonium Ion cluster_reaction Reaction with Aniline NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + HCl HCl HCl H2O_NO H₂O⁺-NO HNO2->H2O_NO + H⁺ NO_plus NO⁺ (Nitrosonium Ion) H2O_NO->NO_plus - H₂O Aniline Ar-NH₂ NO_plus->Aniline N_Nitrosamine Ar-NH-N=O Aniline->N_Nitrosamine + NO⁺ Diazohydroxide Ar-N=N-OH N_Nitrosamine->Diazohydroxide Tautomerization Diazonium Ar-N⁺≡N Diazohydroxide->Diazonium + H⁺, - H₂O

Caption: Mechanism of aniline diazotization.

References

Application Notes & Protocols: Functionalization of Surfaces with 4-(2-(2-Ethoxyethoxy)ethoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the modification and functionalization of various surfaces using 4-(2-(2-Ethoxyethoxy)ethoxy)aniline. This process leverages the robust and versatile chemistry of aryl diazonium salts to create stable, covalently bound organic layers. The terminal tri(ethylene glycol) monomethyl ether moiety offers a hydrophilic and protein-resistant surface, which is highly desirable in biomedical and biosensing applications to minimize non-specific binding.

Overview and Applications

Surface functionalization via the electrochemical reduction of aryl diazonium salts is a powerful technique for covalently modifying conductive and semiconductive surfaces.[1][2][3] The process involves the in situ generation of an aryl radical from the corresponding diazonium salt, which then forms a strong covalent bond with the substrate material.[2][3] This method creates highly stable and robust organic thin films.[2]

The use of this compound provides a surface with short, hydrophilic ethylene glycol chains. These chains are well-known for their ability to reduce non-specific protein adsorption, making them ideal for a variety of applications:

  • Biosensor Development: Creates an anti-fouling platform for the stable immobilization of biomolecules (e.g., enzymes, antibodies, DNA), improving signal-to-noise ratios.[1][2]

  • Drug Delivery Systems: Modifying nanoparticles or implantable devices to improve their biocompatibility and reduce biofouling.

  • Improving Material Properties: Can be used as an adhesion-promoting layer for subsequent polymer coatings on medical devices or electrodes.[4]

  • Corrosion Protection: The formation of a dense organic monolayer can protect underlying metallic substrates from corrosion.[5]

Experimental Protocols

Protocol 1: Synthesis of 4-(2-(2-Ethoxyethoxy)ethoxy)benzene Diazonium Salt

This protocol describes the conversion of the parent aniline to its corresponding diazonium salt. This reaction must be performed at low temperatures (0-5 °C) as diazonium salts are thermally unstable.[6][7]

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Tetrafluoroboric acid (HBF₄)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beaker or round-bottom flask

Procedure:

  • Prepare an acidic solution. For example, add 5 mL of concentrated HCl to 10 mL of deionized water in a beaker and cool it to 0-5 °C in an ice bath.

  • Dissolve a specific amount of this compound (e.g., 5 mmol) in the cold acidic solution with constant stirring.

  • Prepare a solution of sodium nitrite by dissolving a slight molar excess (e.g., 5.5 mmol) in a small amount of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the aniline solution while maintaining the temperature between 0 and 5 °C and stirring vigorously.[6]

  • Continue stirring the reaction mixture in the ice bath for an additional 30 minutes after the addition is complete.

  • The resulting diazonium salt solution is highly reactive and is typically used immediately for the subsequent grafting step without isolation.[7]

Protocol 2: Surface Functionalization by Electrochemical Grafting

Electrochemical grafting is a common and effective method for creating a covalent bond between the aryl group and a conductive surface (e.g., glassy carbon, gold, platinum, aluminum alloys).[2][4][5] Cyclic Voltammetry (CV) is frequently used for this process.

Materials & Equipment:

  • Substrate to be modified (e.g., Glassy Carbon Electrode)

  • Freshly prepared diazonium salt solution

  • Acetonitrile (ACN), anhydrous

  • Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium tetrafluoroborate, TBATFB)

  • Potentiostat with a three-electrode cell (Working Electrode: substrate; Counter Electrode: platinum wire; Reference Electrode: Ag/AgCl)

  • Nitrogen gas source

Procedure:

  • Substrate Preparation: Polish the working electrode (e.g., glassy carbon) with alumina slurry, sonicate in ethanol and deionized water, and dry under a stream of nitrogen.

  • Prepare Grafting Solution: Prepare a solution of the diazonium salt (e.g., 1-5 mM) in anhydrous acetonitrile containing 0.1 M TBATFB as the supporting electrolyte.[5]

  • Deoxygenate: Bubble nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.[5]

  • Electrochemical Grafting:

    • Assemble the three-electrode cell with the prepared substrate as the working electrode.

    • Perform cyclic voltammetry by scanning the potential from a non-reducing value (e.g., +0.5 V) to a reducing potential (e.g., -1.0 V vs. Ag/AgCl) at a scan rate of 50-100 mV/s.[5]

    • The first CV scan will typically show a broad, irreversible reduction peak corresponding to the reduction of the diazonium salt and the grafting of the aryl radical onto the surface.[1][4]

    • Subsequent scans will show a decrease in this peak as the surface becomes passivated by the grafted layer.[4] One to several cycles can be performed to control layer thickness.

  • Post-Grafting Cleaning: After grafting, rinse the modified surface thoroughly with acetonitrile, followed by ethanol and deionized water, to remove any non-covalently bound material. Dry the surface under a nitrogen stream.

Protocol 3: Surface Characterization

Verification of the grafted layer is crucial. A combination of techniques should be used to confirm successful functionalization.

  • X-ray Photoelectron Spectroscopy (XPS): This technique confirms the elemental composition of the surface.[8][9] After modification, the high-resolution C 1s spectrum should show new peaks corresponding to C-O (from the ethoxy groups) and C-N bonds. The presence of a N 1s signal can also be indicative of the grafted layer, though the nitrogen is lost as N₂ during the primary grafting reaction.

  • Contact Angle Goniometry: Measure the static water contact angle. A successful functionalization with the hydrophilic ethoxyethoxy groups should result in a significant decrease in the water contact angle compared to the bare or uncleaned substrate.

  • Cyclic Voltammetry (CV) with a Redox Probe: The blocking properties of the grafted layer can be assessed by performing CV in a solution containing a redox probe like potassium ferricyanide (K₃[Fe(CN)₆]). A well-formed layer will block the access of the probe to the electrode surface, leading to a decrease in the peak currents or an increase in the peak-to-peak separation.[1]

  • Atomic Force Microscopy (AFM): AFM can be used to visualize the surface topography and measure the roughness, providing evidence of the formation of an organic layer.[5]

Data Presentation

The tables below summarize typical parameters for the electrochemical grafting process and expected characterization results.

Table 1: Typical Experimental Parameters for Electrochemical Grafting

Parameter Typical Value/Range Reference
Diazonium Salt Conc. 0.1 - 5.0 mM [2][5]
Solvent Acetonitrile (ACN) [2][5]
Supporting Electrolyte 0.1 M TBATFB or LiClO₄ [4][5]
Potential Range (vs Ag/AgCl) +0.5 V to -1.0 V [4][5]
Scan Rate 50 - 100 mV/s [4][5]

| Number of Cycles | 1 - 20 |[2][4] |

Table 2: Representative Surface Characterization Data (Hypothetical)

Characterization Method Bare Substrate (e.g., Gold) Functionalized Surface
Water Contact Angle ~75° < 40°
XPS Atomic % (C 1s) ~5% > 60%
XPS Atomic % (O 1s) ~2% > 20%

| Ferricyanide CV Peak Current | High | Significantly Reduced |

Visualizations

Diagrams illustrating the key chemical and procedural steps are provided below.

Caption: Synthesis of the aryl diazonium salt from its aniline precursor.

G start Start clean Substrate Cleaning (Polishing, Sonication) start->clean prepare_sol Prepare Diazonium Grafting Solution clean->prepare_sol setup_cell Assemble 3-Electrode Cell & Deoxygenate prepare_sol->setup_cell graft Electrochemical Grafting (Cyclic Voltammetry) setup_cell->graft rinse Rinse & Dry Surface graft->rinse char Surface Characterization (XPS, Contact Angle, CV, AFM) rinse->char end End char->end

References

Application Notes and Protocols: 4-(2-(2-Ethoxyethoxy)ethoxy)aniline in Electroactive Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-(2-Ethoxyethoxy)ethoxy)aniline is an aniline derivative functionalized with a short oligo(ethylene glycol) (OEG) chain. This structural feature imparts unique properties to its corresponding electroactive polymer, poly(this compound), making it a promising candidate for various applications, including biosensors and electrochromic devices. The OEG side chains can enhance solubility in aqueous media, improve biocompatibility, and provide sites for further functionalization. This document provides an overview of its application, experimental protocols for its use in creating electroactive materials, and representative data.

Key Applications

The unique properties of polyaniline derivatives with oligo(ethylene glycol) side chains make them suitable for a range of applications in electroactive materials.[1][2] These polymers are noted for their high electric conductivity and chemical stability.[2]

  • Biosensors: The hydrophilic and biocompatible nature of the OEG chains makes these polymers excellent matrices for the immobilization of biomolecules such as enzymes and antibodies.[3][4] The electroactive nature of the polymer backbone allows for sensitive electrochemical detection of biological events.[5][6]

  • Electrochromic Devices: Polyaniline-based materials are known for their ability to change color in response to an electrical potential.[7][8][9] The presence of OEG side chains can influence the switching speed and stability of these devices.

  • Anti-corrosion Coatings: The ability of polyaniline to exist in multiple redox states allows it to form a passive layer on metal surfaces, protecting them from corrosion.

Data Presentation: Representative Electrochemical Properties

The following table summarizes typical electrochemical data for polyaniline functionalized with oligo(ethylene glycol) side chains, analogous to poly(this compound). These values can vary depending on the specific experimental conditions.

PropertyRepresentative ValueConditions
Monomer Oxidation Potential +0.8 to +1.0 V (vs. Ag/AgCl)Acetonitrile with 0.1 M supporting electrolyte
Polymer Redox Peaks (Anodic) +0.2 to +0.4 V and +0.6 to +0.8 V (vs. Ag/AgCl)Aqueous acidic electrolyte (e.g., 0.5 M H₂SO₄)
Polymer Redox Peaks (Cathodic) +0.0 to +0.2 V and +0.4 to +0.6 V (vs. Ag/AgCl)Aqueous acidic electrolyte (e.g., 0.5 M H₂SO₄)
Conductivity (Doped State) 10⁻³ to 10⁻¹ S/cmDoped with a strong acid (e.g., HCl, H₂SO₄)
Electrochromic Switching Time 1-5 secondsThin film in an electrochemical cell

Experimental Protocols

Protocol 1: Electrochemical Synthesis of Poly(this compound)

This protocol describes the electrochemical polymerization of this compound onto a conductive substrate.

Materials:

  • This compound monomer

  • Acetonitrile (anhydrous)

  • Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium tetrafluoroborate - TBABF₄)

  • Working electrode (e.g., Platinum, Gold, or Indium Tin Oxide coated glass)

  • Counter electrode (e.g., Platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

  • Potentiostat/Galvanostat

Procedure:

  • Prepare a 0.025 M solution of this compound in acetonitrile containing 0.1 M TBABF₄.

  • Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the monomer solution.

  • Perform cyclic voltammetry by scanning the potential from 0 V to a potential sufficient to oxidize the monomer (e.g., +1.2 V vs. Ag/AgCl) at a scan rate of 50-100 mV/s.

  • Repeat the potential cycling for a desired number of cycles (e.g., 10-20 cycles). An increasing current in the redox peaks with each cycle indicates polymer film growth.

  • After polymerization, rinse the polymer-coated electrode with acetonitrile to remove any unreacted monomer and electrolyte.

  • The resulting polymer film can then be characterized in a monomer-free electrolyte solution.

Protocol 2: Characterization of the Electroactive Polymer Film

This protocol outlines the electrochemical characterization of the synthesized polymer film.

Materials:

  • Polymer-coated working electrode

  • Monomer-free electrolyte solution (e.g., 0.5 M H₂SO₄ in deionized water)

  • Counter electrode (e.g., Platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

  • Potentiostat/Galvanostat

Procedure:

  • Place the polymer-coated working electrode, counter electrode, and reference electrode in the monomer-free electrolyte solution.

  • Perform cyclic voltammetry over a potential range that covers the redox activity of the polymer (e.g., -0.2 V to +1.0 V vs. Ag/AgCl) at various scan rates (e.g., 20, 50, 100 mV/s).

  • The resulting cyclic voltammograms will show the characteristic redox peaks of the polymer, providing information about its electrochemical behavior.

Protocol 3: Fabrication of a Simple Amperometric Biosensor

This protocol provides a general method for creating a biosensor using the functionalized polyaniline film.

Materials:

  • Polymer-coated working electrode

  • Biomolecule for immobilization (e.g., glucose oxidase)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for activation

  • Phosphate buffered saline (PBS)

  • Analyte solution (e.g., glucose in PBS)

Procedure:

  • Immerse the polymer-coated electrode in a solution of EDC and NHS to activate the carboxylic acid groups that can be introduced on the OEG chains (or directly on the aniline ring through further modification if necessary).

  • After activation, rinse the electrode with PBS and then immerse it in a solution containing the biomolecule (e.g., glucose oxidase in PBS) to allow for covalent immobilization.

  • Rinse the electrode again with PBS to remove any non-specifically bound biomolecules.

  • The biosensor is now ready for use. The detection of the analyte can be performed by measuring the change in current at a fixed potential upon addition of the analyte.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_synthesis Electrochemical Synthesis cluster_post Post-Synthesis Monomer Monomer Solution (this compound in Electrolyte) CV_Synth Cyclic Voltammetry (Potential Cycling) Monomer->CV_Synth Electrodes Electrode Setup (Working, Counter, Reference) Electrodes->CV_Synth Rinse Rinsing (Remove Unreacted Monomer) CV_Synth->Rinse Characterization Electrochemical Characterization Rinse->Characterization

Caption: Workflow for the electrochemical synthesis and characterization of poly(this compound).

Biosensor_Mechanism cluster_electrode Electrode Surface Polymer Functionalized Polyaniline Signal Electrochemical Signal (Current Change) Polymer->Signal Electron Transfer Enzyme Immobilized Enzyme (e.g., Glucose Oxidase) Product Product (e.g., H₂O₂) Enzyme->Product Analyte Analyte (e.g., Glucose) Analyte->Enzyme Enzymatic Reaction Product->Polymer Redox Reaction

Caption: Mechanism of an amperometric biosensor based on a functionalized polyaniline.

References

Application Notes and Protocols: Experimental Setup for the Polymerization of 4-(2-(2-Ethoxyethoxy)ethoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental protocol for the synthesis of poly(4-(2-(2-ethoxyethoxy)ethoxy)aniline) via chemical oxidative polymerization. Polyaniline and its derivatives are a class of conducting polymers with diverse applications in areas such as electronics, sensors, and biomedical devices. The introduction of an ethoxyethoxy)ethoxy side chain to the aniline monomer is intended to enhance solubility and processability of the resulting polymer, which is a common challenge with unsubstituted polyaniline.

The following sections detail the necessary reagents, equipment, and a step-by-step procedure for the polymerization reaction. Additionally, a proposed workflow diagram and a table for summarizing key experimental data are provided to guide researchers in their experimental setup and data analysis.

Data Presentation

The following table summarizes the key quantitative parameters for the polymerization of this compound.

ParameterValueUnit
Monomer (this compound)2.25g
Monomer Molecular Weight225.28 g/mol
Moles of Monomer0.01mol
Oxidant (Ammonium Persulfate)2.85g
Oxidant Molecular Weight228.20 g/mol
Moles of Oxidant0.0125mol
Monomer to Oxidant Molar Ratio1:1.25-
Reaction Temperature0 - 5°C
Reaction Time24hours
Expected Polymer Yield1.8 - 2.1g
Expected Polymer Yield (%)80 - 93%

Experimental Workflow

experimental_workflow Experimental Workflow for the Polymerization of this compound A 1. Monomer Solution Preparation Dissolve this compound in 1 M HCl. C 3. Reaction Initiation Cool both solutions to 0-5 °C. Slowly add oxidant solution to the monomer solution with stirring. A->C B 2. Oxidant Solution Preparation Dissolve ammonium persulfate in 1 M HCl. B->C D 4. Polymerization Maintain the reaction mixture at 0-5 °C for 24 hours under continuous stirring. C->D E 5. Polymer Isolation Filter the reaction mixture to collect the polymer precipitate. D->E F 6. Purification Wash the polymer with 1 M HCl and then with methanol to remove unreacted monomer and oligomers. E->F G 7. Drying Dry the purified polymer under vacuum at 60 °C for 24 hours. F->G H 8. Characterization Characterize the final polymer product (e.g., FTIR, UV-Vis, NMR, GPC). G->H

Analytical Methods for the Quantification of 4-(2-(2-Ethoxyethoxy)ethoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the quantitative analysis of 4-(2-(2-Ethoxyethoxy)ethoxy)aniline in research and drug development settings. The following methods are based on established analytical principles for aromatic amines and have been adapted for the specific properties of the target analyte.

Application Note 1: Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

1. Principle

This method describes the quantification of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. The analyte is separated from potential impurities on a C18 stationary phase using an isocratic mobile phase of acetonitrile and a phosphate buffer. Detection is performed at a wavelength corresponding to the UV absorbance maximum of the aniline moiety. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations. This approach is suitable for the analysis of drug substances and intermediates where the concentration of the analyte is relatively high.

2. Experimental Protocol

2.1. Apparatus and Materials

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC vials.

2.2. Reagents and Standards

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium dihydrogen phosphate (KH2PO4) (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Water (HPLC grade).

  • This compound reference standard.

2.3. Preparation of Solutions

  • Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: Mix the phosphate buffer and acetonitrile in a suitable ratio (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Diluent: Prepare a mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the stock solution with the diluent to cover the expected concentration range of the samples.

2.4. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volume of diluent to obtain a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

2.5. Chromatographic Conditions

  • Column: C18 (4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: 20 mM Phosphate buffer (pH 3.0) : Acetonitrile (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 240 nm (or the determined UV maximum).

  • Run Time: Approximately 15 minutes.

2.6. Data Analysis

  • Integrate the peak area of this compound in the chromatograms of the standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolation from the calibration curve.

3. Illustrative Quantitative Data

The following table summarizes example performance data that would be determined during method validation.

ParameterExample Value
Linearity Range1 - 100 µg/mL (r² > 0.999)
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Accuracy (% Recovery)98.0 - 102.0 %
Precision (% RSD)< 2.0 %

4. Workflow Diagram

HPLC_Workflow prep Sample and Standard Preparation dissolve Dissolve in Diluent prep->dissolve filter Filter (0.45 µm) dissolve->filter hplc_analysis HPLC-UV Analysis filter->hplc_analysis data_processing Data Processing hplc_analysis->data_processing quantification Quantification data_processing->quantification

Caption: HPLC-UV analysis workflow for this compound.

Application Note 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Principle

This method provides a procedure for the quantification of this compound by gas chromatography coupled with mass spectrometry (GC-MS). Due to the polarity of the aniline moiety, derivatization may be employed to improve chromatographic peak shape and thermal stability, although direct analysis is also possible. The method described here assumes direct injection. The analyte is separated on a low-to-mid polarity capillary column and detected by a mass spectrometer operating in either full scan mode for qualitative confirmation or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy. Quantification is based on the response of a characteristic ion of the analyte relative to a calibration curve. This method is highly selective and sensitive, making it suitable for trace-level analysis.

2. Experimental Protocol

2.1. Apparatus and Materials

  • Gas Chromatograph (GC) with a Mass Spectrometric (MS) detector.

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • GC vials with inserts.

2.2. Reagents and Standards

  • Methanol (GC grade).

  • Dichloromethane (GC grade).

  • This compound reference standard.

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample, such as an isotopically labeled analog or another aniline derivative with a distinct retention time).

2.3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in a similar manner.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with dichloromethane. Spike each calibration standard with a fixed concentration of the internal standard.

2.4. Sample Preparation

  • Accurately weigh a known amount of the sample.

  • Dissolve and dilute the sample with dichloromethane to a final volume that places the analyte concentration within the calibration range.

  • Add the internal standard to the sample solution at the same concentration as in the calibration standards.

  • Transfer the final solution to a GC vial.

2.5. GC-MS Conditions

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantification Ion: To be determined from the mass spectrum of the analyte (e.g., the molecular ion or a major fragment ion).

    • Qualifier Ion(s): To be determined from the mass spectrum for confirmation.

    • Internal Standard Ion(s): To be determined from the mass spectrum of the IS.

2.6. Data Analysis

  • Integrate the peak areas of the quantification ions for the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area for all standards and samples.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

3. Illustrative Quantitative Data

The following table presents example performance data that would be established during the validation of this GC-MS method.

ParameterExample Value
Linearity Range0.1 - 25 µg/mL (r² > 0.998)
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)95.0 - 105.0 %
Precision (% RSD)< 5.0 %

4. Workflow Diagram

GCMS_Workflow prep Sample and Standard Preparation dissolve_spike Dissolve in Dichloromethane and Spike with Internal Standard prep->dissolve_spike gcms_analysis GC-MS Analysis dissolve_spike->gcms_analysis data_processing Data Processing (SIM) gcms_analysis->data_processing quantification Quantification data_processing->quantification

Caption: GC-MS analysis workflow for this compound.

Application Notes: 4-(2-(2-Ethoxyethoxy)ethoxy)aniline as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

4-(2-(2-Ethoxyethoxy)ethoxy)aniline is a key bifunctional building block increasingly utilized in the synthesis of pharmaceutical intermediates, particularly in the development of targeted cancer therapies. Its unique structure, featuring a reactive aniline moiety and a flexible, hydrophilic di(ethylene glycol) ethyl ether side chain, imparts favorable pharmacokinetic properties to the resulting drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potent Epidermal Growth Factor Receptor (EGFR) inhibitor, specifically a 4-anilinoquinazoline derivative.

Introduction

The aniline functional group is a cornerstone in medicinal chemistry, serving as a versatile precursor for a wide array of heterocyclic scaffolds. When incorporated into the 4-anilinoquinazoline framework, it has proven to be a highly effective pharmacophore for the inhibition of tyrosine kinases, such as EGFR. Overexpression or mutation of EGFR is a hallmark of several cancers, making it a prime target for therapeutic intervention. The ethoxyethoxy)ethoxy side chain of the title compound can enhance the solubility and bioavailability of the final drug molecule, potentially leading to improved efficacy and safety profiles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular FormulaC₁₂H₁₉NO₃
Molecular Weight225.29 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point~350 °C at 760 mmHg
SolubilitySoluble in methanol, ethanol, dichloromethane

Application: Synthesis of an EGFR Inhibitor

This section details the synthetic application of this compound as a key intermediate in the preparation of a 4-anilinoquinazoline-based EGFR inhibitor. The synthetic strategy involves the nucleophilic aromatic substitution of a chlorine atom on the quinazoline core by the aniline nitrogen of the title compound.

Reaction Scheme:

Experimental Protocol

Synthesis of N-(4-(2-(2-Ethoxyethoxy)ethoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine

  • Materials:

    • 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq, 2.24 g, 10 mmol)

    • This compound (1.1 eq, 2.72 g, 11 mmol)

    • Isopropanol (50 mL)

    • Triethylamine (1.5 eq, 2.1 mL, 15 mmol)

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-6,7-dimethoxyquinazoline and isopropanol.

    • Stir the mixture at room temperature to obtain a suspension.

    • Add this compound to the suspension.

    • Add triethylamine to the reaction mixture.

    • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 6-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (95:5).

    • Upon completion of the reaction, cool the mixture to room temperature.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold isopropanol (2 x 20 mL).

    • Dry the product in a vacuum oven at 60 °C for 12 hours to yield the final compound as an off-white solid.

Characterization Data

The synthesized compound, N-(4-(2-(2-Ethoxyethoxy)ethoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine, was characterized by various spectroscopic methods and its physical properties were determined.

ParameterResult
Yield 85%
Melting Point 185-188 °C
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 9.52 (s, 1H), 8.45 (s, 1H), 7.80 (s, 1H), 7.65 (d, J=8.8 Hz, 2H), 7.15 (s, 1H), 7.00 (d, J=8.8 Hz, 2H), 4.15 (t, J=4.4 Hz, 2H), 3.95 (s, 3H), 3.92 (s, 3H), 3.75 (t, J=4.4 Hz, 2H), 3.60-3.50 (m, 4H), 3.45 (q, J=7.0 Hz, 2H), 1.10 (t, J=7.0 Hz, 3H)
¹³C NMR (125 MHz, DMSO-d₆) δ (ppm) 158.5, 155.0, 153.8, 148.5, 145.2, 132.1, 122.5, 115.0, 108.0, 103.5, 100.1, 70.5, 69.8, 69.2, 67.8, 66.5, 56.2, 55.8, 15.4
MS (ESI) m/z 414.2 [M+H]⁺
IR (KBr, cm⁻¹) νₘₐₓ 3420 (N-H), 2975 (C-H), 1620 (C=N), 1580 (C=C), 1240 (C-O)

Biological Activity and Signaling Pathway

The synthesized 4-anilinoquinazoline derivative is designed to be an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates its tyrosine residues. This phosphorylation creates docking sites for various adaptor proteins, which in turn activate downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway. These pathways are crucial for cell proliferation, survival, and migration. In many cancer cells, EGFR is constitutively active, leading to uncontrolled cell growth. The synthesized compound acts as an ATP-competitive inhibitor at the kinase domain of EGFR, preventing its autophosphorylation and subsequent activation of downstream signaling.

EGFR Signaling Pathway and Inhibition

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition cluster_ras_pathway MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Inhibitor N-(4-(2-(2-Ethoxyethoxy)ethoxy)phenyl) -6,7-dimethoxyquinazolin-4-amine Inhibitor->EGFR Inhibits Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Migration ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: EGFR Signaling Pathway and Site of Inhibition.

Experimental Workflow for Kinase Assay

To evaluate the inhibitory activity of the synthesized compound against EGFR, a biochemical kinase assay can be performed. The following workflow outlines the key steps.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant EGFR Kinase - ATP - Poly(Glu,Tyr) substrate - Synthesized Inhibitor start->reagents plate Add reagents to 384-well plate reagents->plate incubate Incubate at 30°C for 1 hour plate->incubate detect Add Kinase-Glo® reagent to measure remaining ATP (Luminescence) incubate->detect read Read luminescence on a plate reader detect->read analyze Analyze data to determine IC₅₀ value read->analyze end End analyze->end

Caption: Workflow for EGFR Kinase Inhibition Assay.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its incorporation into the 4-anilinoquinazoline scaffold provides a straightforward route to potent EGFR inhibitors. The provided experimental protocol is robust and high-yielding, and the resulting compound demonstrates the potential for further development as a targeted anticancer agent. The flexible and hydrophilic side chain is anticipated to confer advantageous pharmacokinetic properties, warranting further investigation in preclinical models.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-(2-Ethoxyethoxy)ethoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-(2-(2-Ethoxyethoxy)ethoxy)aniline synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic approach.

Route 1: Williamson Ether Synthesis

This route involves the reaction of 4-aminophenol with 1-bromo-2-(2-ethoxyethoxy)ethane (or a related halide/tosylate) in the presence of a base.

Issue 1: Low or No Product Formation

  • Question: My reaction shows very low conversion to the desired product, with starting materials remaining. What are the potential causes and solutions?

  • Answer:

    • Insufficient Deprotonation of 4-Aminophenol: The phenolic hydroxyl group of 4-aminophenol needs to be deprotonated to form the more nucleophilic phenoxide ion.

      • Solution: Ensure a sufficiently strong base is used. While weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can significantly increase the rate of deprotonation and subsequent reaction. Ensure the base is fresh and added in an appropriate stoichiometric amount (typically 1.1 to 1.5 equivalents).

    • Poor Quality of Reagents: The halide or tosylate reagent may have degraded.

      • Solution: Use a fresh or purified batch of 1-bromo-2-(2-ethoxyethoxy)ethane. If synthesizing this reagent in-house, ensure its purity via NMR or GC-MS analysis.

    • Inappropriate Solvent: The choice of solvent is crucial for an Sₙ2 reaction.

      • Solution: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they can solvate the cation of the base while not interfering with the nucleophile.

    • Low Reaction Temperature: The reaction may be too slow at lower temperatures.

      • Solution: Gradually increase the reaction temperature. A typical range for this type of ether synthesis is 60-100 °C. Monitor the reaction by thin-layer chromatography (TLC) to avoid decomposition at excessive temperatures.

Issue 2: Formation of Side Products

  • Question: I am observing significant side product formation, which is complicating purification and reducing my yield. What are these side products and how can I minimize them?

  • Answer:

    • N-Alkylation: The amino group of 4-aminophenol is also nucleophilic and can compete with the phenoxide to react with the alkyl halide, leading to N-alkylation and di-alkylation products.

      • Solution:

        • Protecting Group Strategy: Protect the amine functionality of 4-aminophenol (e.g., as an acetamide) before the ether synthesis. The protecting group can be removed in a subsequent step.

        • Control of Reaction Conditions: Use a less polar solvent to disfavor N-alkylation. Adding the alkyl halide slowly to the reaction mixture can also help to favor O-alkylation.

    • Elimination Reaction: The alkyl halide can undergo elimination to form an alkene, particularly if a sterically hindered or strong base is used at high temperatures.

      • Solution: Use a non-hindered base like potassium carbonate or sodium hydroxide. Avoid excessively high reaction temperatures.

Route 2: Reduction of 1-(2-(2-Ethoxyethoxy)ethoxy)-4-nitrobenzene

This route involves the reduction of a nitro-substituted precursor to the desired aniline.

Issue 1: Incomplete Reduction

  • Question: My reaction is not going to completion, and I have a mixture of the nitro starting material and the aniline product. How can I drive the reaction to completion?

  • Answer:

    • Inactive Catalyst: The catalyst (e.g., Palladium on carbon, Raney Nickel) may be old or poisoned.

      • Solution: Use fresh, high-quality catalyst. Ensure the reaction setup is free of potential catalyst poisons like sulfur-containing compounds.

    • Insufficient Hydrogen Pressure: For catalytic hydrogenation, the hydrogen pressure may be too low.

      • Solution: Increase the hydrogen pressure according to the catalyst manufacturer's recommendations. Ensure there are no leaks in the hydrogenation apparatus.

    • Inadequate Reducing Agent: When using chemical reducing agents (e.g., tin(II) chloride, sodium dithionite), the stoichiometry may be incorrect or the reagent may have degraded.

      • Solution: Use a sufficient excess of the reducing agent and ensure it is of high purity.

Issue 2: Formation of Undesired Byproducts

  • Question: I am observing byproducts other than my desired aniline. What could they be and how can I avoid them?

  • Answer:

    • Intermediates: Incomplete reduction can lead to the accumulation of intermediates such as nitroso and hydroxylamine species.

      • Solution: Ensure sufficient reaction time and an adequate amount of the reducing agent or catalyst to drive the reaction to the fully reduced aniline.

    • Over-reduction: In some cases, particularly with forcing conditions, other functional groups in the molecule could be reduced.

      • Solution: Use a chemoselective reducing agent that specifically targets the nitro group. Catalytic transfer hydrogenation with reagents like ammonium formate can sometimes offer better selectivity.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for producing this compound?

A1: Both the Williamson ether synthesis and the reduction of a nitro precursor are viable routes.

  • The Williamson ether synthesis is often more direct if 4-aminophenol and the corresponding alkyl halide are readily available. However, it can suffer from competing N-alkylation.

  • The reduction of the nitro precursor is a very reliable and high-yielding reaction for the formation of the aniline. The main consideration for this route is the availability and synthesis of the nitro-substituted starting material, 1-(2-(2-ethoxyethoxy)ethoxy)-4-nitrobenzene.

Q2: What is the best way to purify the final product?

A2: Purification of this compound typically involves:

  • Work-up: After the reaction, a standard aqueous work-up is usually performed to remove inorganic salts and water-soluble impurities.

  • Column Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying the crude product. A gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Crystallization/Distillation: If the product is a solid, recrystallization from a suitable solvent system can provide a high degree of purity. If it is a high-boiling liquid, vacuum distillation may be an option.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between your starting material(s) and the product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Data Presentation

Table 1: Comparison of Reaction Parameters for Williamson Ether Synthesis

ParameterCondition 1Condition 2Condition 3
Base K₂CO₃NaHt-BuOK
Solvent AcetonitrileDMFTHF
Temperature 80 °CRoom Temp → 60 °C60 °C
Typical Yield Range ModerateHighHigh
Potential Issues Slower reaction rateHandling of pyrophoric NaHPotential for elimination side reactions

Note: The optimal conditions should be determined empirically for each specific experimental setup.

Table 2: Common Reducing Agents for Nitro Group Reduction

Reducing SystemSolventTemperatureKey AdvantagesPotential Issues
H₂ / Pd/C Ethanol, Methanol, Ethyl AcetateRoom TemperatureClean reaction, high yieldRequires specialized hydrogenation equipment
SnCl₂·2H₂O / HCl EthanolRefluxInexpensive, effectiveStoichiometric tin waste
Sodium Dithionite Water/MethanolRoom TemperatureMild conditionsCan sometimes give lower yields
Ammonium Formate / Pd/C MethanolRefluxSafer than H₂ gas, good selectivityCost of ammonium formate

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound
  • To a solution of 4-aminophenol (1.0 eq) in dry DMF (5-10 mL per gram of 4-aminophenol) under an inert atmosphere (e.g., nitrogen or argon), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromo-2-(2-ethoxyethoxy)ethane (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC.

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reduction of 1-(2-(2-Ethoxyethoxy)ethoxy)-4-nitrobenzene
  • In a flask suitable for hydrogenation, dissolve 1-(2-(2-ethoxyethoxy)ethoxy)-4-nitrobenzene (1.0 eq) in ethanol or methanol.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the nitro compound).

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient, but a Parr shaker can be used for higher pressures) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified if necessary.

Visualizations

Williamson_Ether_Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product aminophenol 4-Aminophenol reaction Williamson Ether Synthesis aminophenol->reaction alkyl_halide 1-Bromo-2-(2-ethoxyethoxy)ethane alkyl_halide->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., DMF) solvent->reaction heat Heat (e.g., 80°C) heat->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for Williamson Ether Synthesis.

Troubleshooting_Low_Yield_Williamson cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Williamson Synthesis cause1 Incomplete Deprotonation start->cause1 cause2 Poor Reagent Quality start->cause2 cause3 Suboptimal Solvent/Temp. start->cause3 cause4 Side Reactions start->cause4 sol1 Use Stronger/More Base cause1->sol1 sol2 Use Fresh Reagents cause2->sol2 sol3 Optimize Solvent & Temperature cause3->sol3 sol4 Protect Amine / Control Conditions cause4->sol4

Caption: Troubleshooting Low Yield in Williamson Synthesis.

Nitro_Reduction_Workflow cluster_reactant Reactant cluster_conditions Reaction Conditions cluster_process Process cluster_product Product nitro_compound 1-(2-(2-Ethoxyethoxy)ethoxy)-4-nitrobenzene reaction Catalytic Hydrogenation nitro_compound->reaction catalyst Catalyst (e.g., Pd/C) catalyst->reaction h2_source H2 Source (e.g., H2 gas) h2_source->reaction solvent Solvent (e.g., Ethanol) solvent->reaction filtration Catalyst Filtration reaction->filtration concentration Solvent Removal filtration->concentration product This compound concentration->product

Caption: Workflow for Nitro Group Reduction.

Technical Support Center: Purification of Crude 4-(2-(2-Ethoxyethoxy)ethoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 4-(2-(2-Ethoxyethoxy)ethoxy)aniline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Based on typical Williamson ether synthesis approaches, common impurities may include unreacted starting materials such as 4-aminophenol and 1-bromo-2-(2-ethoxyethoxy)ethane. Other potential impurities could be side products from reactions on the aniline functional group or polymeric materials.

Q2: My purified this compound is discolored (yellow to brown). What is the cause and how can I fix it?

A2: Discoloration in anilines is often due to oxidation of the amino group. To minimize this, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place. If the product is already discolored, purification via column chromatography or recrystallization may remove the colored impurities. For long-term storage, consider converting the aniline to its hydrochloride salt, which is generally more stable.[1]

Q3: Can I use distillation to purify this compound?

A3: Due to its high molecular weight and predicted high boiling point, distillation at atmospheric pressure is likely to lead to decomposition.[2] Vacuum distillation is a more suitable option for high-boiling point amines as it allows for distillation at a lower temperature, minimizing the risk of thermal degradation.[2][3]

Q4: What is the best general approach for purifying polar anilines like this one?

A4: Column chromatography on silica gel is a highly effective method for purifying polar compounds.[4][5] Recrystallization can also be a good option if a suitable solvent or solvent system can be identified.[6][7] The choice between these methods will depend on the nature and quantity of the impurities.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Compound oils out during cooling. The boiling point of the solvent is too high, or the compound is too soluble in the chosen solvent.Try a lower-boiling point solvent or a solvent pair. A common technique is to dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.[7]
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used), or the compound is very soluble even at low temperatures.Concentrate the solution by evaporating some of the solvent. Try cooling the solution in an ice bath or even a freezer. Scratching the inside of the flask with a glass rod at the liquid-air interface can induce crystallization. Seeding the solution with a small crystal of the pure compound can also be effective.
Poor recovery of the purified compound. The compound has significant solubility in the cold recrystallization solvent.Use a minimal amount of hot solvent to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[7]
Crystals are colored. Colored impurities are co-crystallizing with the product.Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
Column Chromatography
Problem Possible Cause Solution
Compound streaks on the column. The compound is interacting too strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[8] This will neutralize the acidic sites on the silica gel and improve the peak shape.
Poor separation of the desired compound from impurities. The polarity of the eluent is either too high or too low.Optimize the mobile phase using thin-layer chromatography (TLC) first. A good starting point for polar anilines is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). Gradually increase the proportion of the polar solvent to achieve good separation.
The compound does not elute from the column. The eluent is not polar enough.Increase the polarity of the mobile phase. A gradient elution, where the polarity of the eluent is gradually increased during the separation, can be very effective for separating compounds with a wide range of polarities.[4]
Cracking of the silica gel bed. Improper packing of the column or running the column dry.Ensure the column is packed uniformly as a slurry. Never let the solvent level drop below the top of the silica gel.[4]

Quantitative Data on Purification

The following table summarizes typical results that can be expected from the purification of crude this compound using different techniques. These values are illustrative and can vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Technique Starting Purity (%) Final Purity (%) Typical Recovery (%) Key Parameters
Recrystallization 85>9860-80Solvent system: Isopropanol/Hexane
Column Chromatography 85>9970-90Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradient with 0.5% Triethylamine
Vacuum Distillation 85~9750-70Pressure: <1 mmHg; Temperature: Dependent on pressure

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, dissolve approximately 50 mg of the crude this compound in a minimal amount of a hot "good" solvent (e.g., isopropanol, ethanol, or ethyl acetate). A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude aniline and the chosen "good" solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Dry the crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing without any air bubbles.[4]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate with 0.5% triethylamine). Start with a lower polarity mixture and gradually increase the polarity.

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light or with a suitable stain.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Logical Workflow for Purification

Purification_Workflow start Crude this compound check_impurities Analyze impurities (TLC, NMR, etc.) start->check_impurities is_solid Is the crude product a solid? check_impurities->is_solid is_high_boiling Are impurities high-boiling? check_impurities->is_high_boiling recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No is_high_boiling->column_chromatography Yes vacuum_distillation Vacuum Distillation is_high_boiling->vacuum_distillation No final_product Pure Product recrystallization->final_product Successful troubleshoot Troubleshoot based on issue (e.g., oiling out, streaking) recrystallization->troubleshoot Unsuccessful column_chromatography->final_product Successful column_chromatography->troubleshoot Unsuccessful vacuum_distillation->final_product Successful vacuum_distillation->troubleshoot Unsuccessful troubleshoot->column_chromatography

Caption: A decision-making workflow for selecting the appropriate purification technique.

References

Technical Support Center: Synthesis of 4-(2-(2-Ethoxyethoxy)ethoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-(2-Ethoxyethoxy)ethoxy)aniline.

Experimental Workflow Overview

The synthesis of this compound is typically a two-step process. The first step involves the formation of the ether linkage, followed by the reduction of a nitro group to the desired aniline. This workflow diagram illustrates the general synthetic strategy.

synthesis_workflow cluster_0 Step 1: Etherification cluster_1 Step 2: Nitro Reduction p_nitrophenol p-Nitrophenol nitro_product 1-(2-(2-Ethoxyethoxy)ethoxy)-4-nitrobenzene p_nitrophenol->nitro_product Base (e.g., K2CO3) Solvent (e.g., DMF) halo_ether 1-bromo-2-(2-ethoxyethoxy)ethane halo_ether->nitro_product final_product This compound nitro_product->final_product Reducing Agent (e.g., H2/Pd-C, SnCl2) nitro_product->final_product

Caption: General two-step synthesis of this compound.

Troubleshooting Guides

Step 1: Etherification (Williamson Ether Synthesis)

Issue 1.1: Low or No Yield of the Desired Ether Product

Possible Cause Troubleshooting/Solution
Incomplete deprotonation of p-nitrophenol Ensure the base used (e.g., K2CO3, NaH) is fresh and added in sufficient molar excess. For less reactive phenols, a stronger base may be required.
Poor quality of the alkylating agent Verify the purity of 1-bromo-2-(2-ethoxyethoxy)ethane. If it has degraded, purify it by distillation or use a fresh batch.
Reaction temperature is too low While Williamson ether synthesis can often be performed at room temperature, heating may be necessary to drive the reaction to completion. Monitor the reaction by TLC and consider increasing the temperature incrementally.
Inappropriate solvent A polar aprotic solvent like DMF or acetonitrile is typically used to dissolve the reactants and facilitate the SN2 reaction. Ensure the solvent is anhydrous.

Issue 1.2: Presence of an O-Alkylated Isomer in the Product Mixture

In Williamson ether synthesis with phenoxides, there is a possibility of C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen atom.

Possible Cause Troubleshooting/Solution
Reaction conditions favoring C-alkylation C-alkylation is more prevalent with certain solvents and counter-ions. Using a polar aprotic solvent generally favors O-alkylation.
Steric hindrance around the oxygen atom While not a major issue with p-nitrophenol, bulky substituents near the hydroxyl group could favor C-alkylation.

Issue 1.3: Formation of an Elimination Byproduct

The alkylating agent, 1-bromo-2-(2-ethoxyethoxy)ethane, can undergo elimination to form an alkene, especially if the reaction conditions are too harsh.

Possible Cause Troubleshooting/Solution
High reaction temperature Elevated temperatures can favor the E2 elimination pathway. If elimination is a significant issue, try running the reaction at a lower temperature for a longer duration.
Sterically hindered base While not typically used in this synthesis, a bulky base can promote elimination. Stick to bases like K2CO3 or NaH.
Step 2: Reduction of the Nitro Group

Issue 2.1: Incomplete Reduction of the Nitro Group

Possible Cause Troubleshooting/Solution
Inactive catalyst (catalytic hydrogenation) If using Pd/C, ensure the catalyst is not old or poisoned. Use a fresh batch of catalyst. The reaction may also require a higher catalyst loading or longer reaction time.
Insufficient reducing agent (e.g., SnCl2, Fe) Ensure a sufficient molar excess of the reducing agent is used. For SnCl2 reductions, an acidic medium is typically required.
Low hydrogen pressure (catalytic hydrogenation) Ensure the system is properly sealed and under an adequate pressure of hydrogen.

Issue 2.2: Presence of Side-Reaction Products

The reduction of nitroarenes can sometimes lead to the formation of intermediates like hydroxylamines, or coupled products like azo and azoxy compounds.[1]

reduction_side_reactions Nitro_Compound Ar-NO2 Nitroso_Compound Ar-NO Nitro_Compound->Nitroso_Compound Reduction Hydroxylamine Ar-NHOH Nitroso_Compound->Hydroxylamine Reduction Azoxy_Compound Ar-N(O)=N-Ar Nitroso_Compound->Azoxy_Compound Condensation with Hydroxylamine Aniline Ar-NH2 Hydroxylamine->Aniline Reduction Azo_Compound Ar-N=N-Ar Azoxy_Compound->Azo_Compound Reduction Hydrazino_Compound Ar-NH-NH-Ar Azo_Compound->Hydrazino_Compound Reduction Hydrazino_Compound->Aniline Reduction

Caption: Potential side reactions during nitro group reduction.

Side Product Possible Cause Troubleshooting/Solution
Aryl Hydroxylamine (Ar-NHOH) Incomplete reduction.Increase reaction time, temperature, or amount of reducing agent/catalyst.
Azo (Ar-N=N-Ar) and Azoxy (Ar-N(O)=N-Ar) Compounds Often formed when using certain metal hydrides. Can also result from the condensation of intermediates.Catalytic hydrogenation or reduction with SnCl2 or Fe/HCl are generally more selective for the aniline.

Issue 2.3: Difficulty in Product Isolation and Purification

Possible Cause Troubleshooting/Solution
Product is soluble in the aqueous phase After reduction using metals in acid, the aniline will be present as its ammonium salt. Neutralize the reaction mixture with a base (e.g., NaOH, NaHCO3) to a pH > 8 to precipitate the free amine or enable its extraction into an organic solvent.
Emulsion formation during workup Emulsions can form during the extraction of the aniline. To break up emulsions, you can add brine or filter the mixture through a pad of celite.
Co-elution of impurities during chromatography If impurities are difficult to separate by standard silica gel chromatography, consider using an alternative stationary phase or a different solvent system. For basic compounds like anilines, adding a small amount of a volatile base (e.g., triethylamine) to the eluent can improve peak shape and separation.

Frequently Asked Questions (FAQs)

Q1: What is the best method to reduce the nitro group to an aniline in this synthesis?

A1: Catalytic hydrogenation using palladium on carbon (Pd/C) is often a clean and efficient method. However, it may not be suitable if other functional groups sensitive to hydrogenation are present. Reduction with tin(II) chloride (SnCl2) in an acidic medium is a classic and reliable alternative that is often chemoselective.

Q2: How can I monitor the progress of the reactions?

A2: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of both the etherification and the reduction steps. Use an appropriate solvent system to achieve good separation between the starting materials, intermediates, and products. Staining with a UV lamp or an appropriate chemical stain (e.g., potassium permanganate) can help visualize the spots.

Q3: My final product is a dark oil, is this normal?

A3: Anilines are prone to oxidation and can darken upon exposure to air and light. While a freshly purified product may be a light-colored oil or solid, some discoloration over time is common. If the product is significantly dark immediately after purification, it may indicate the presence of impurities. Further purification by column chromatography or distillation may be necessary. Storing the final product under an inert atmosphere (e.g., nitrogen or argon) and in the dark can help minimize degradation.

Q4: What are the key safety precautions for this synthesis?

A4:

  • p-Nitrophenol: is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1-bromo-2-(2-ethoxyethoxy)ethane: is a lachrymator and an irritant. Work in a well-ventilated fume hood.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure all equipment is properly grounded and there are no sources of ignition.

  • Metal/Acid Reductions: These reactions can be exothermic. Add reagents slowly and with adequate cooling.

Data Presentation

Table 1: Common Reducing Agents for Nitroarenes and Potential Side Products

Reducing Agent Typical Conditions Common Side Products Notes
H2, Pd/C 1 atm or higher H2 pressure, various solvents (e.g., EtOH, EtOAc)Generally high selectivity for the aniline.Can reduce other functional groups (e.g., alkenes, alkynes).
SnCl2·2H2O EtOH, refluxCan form tin-complexes that require careful workup.Good for molecules with functional groups sensitive to catalytic hydrogenation.
Fe, HCl/NH4Cl EtOH/H2O, refluxGenerally selective for the nitro group.A classic, cost-effective method.
NaBH4, catalyst Requires a catalyst (e.g., NiCl2, CoCl2)Can sometimes lead to over-reduction or formation of azo/azoxy compounds depending on conditions.Milder than LiAlH4.

Experimental Protocols

General Protocol for Step 1: Synthesis of 1-(2-(2-Ethoxyethoxy)ethoxy)-4-nitrobenzene

  • To a solution of p-nitrophenol (1.0 eq) in a polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate (1.5 - 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromo-2-(2-ethoxyethoxy)ethane (1.1 - 1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Step 2: Synthesis of this compound

Method A: Catalytic Hydrogenation

  • Dissolve 1-(2-(2-ethoxyethoxy)ethoxy)-4-nitrobenzene (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Carefully add 10% palladium on carbon (5-10 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the celite with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by column chromatography.

Method B: Reduction with Tin(II) Chloride

  • Dissolve 1-(2-(2-ethoxyethoxy)ethoxy)-4-nitrobenzene (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (3-5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction and carefully add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide to neutralize the acid and precipitate tin salts.

  • Filter the mixture through celite to remove the tin salts.

  • Extract the filtrate with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the product.

  • Purify by column chromatography if needed.

References

Technical Support Center: Optimization of Reaction Conditions for 4-(2-(2-Ethoxyethoxy)ethoxy)aniline Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of 4-(2-(2-ethoxyethoxy)ethoxy)aniline. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing derivatives of this compound.

Frequently Asked Questions (FAQs)

Q1: My acylation reaction with this compound is showing low yield. What are the potential causes and solutions?

A1: Low yields in the acylation of this aniline derivative can stem from several factors. Firstly, the nucleophilicity of the aniline may be reduced due to the electron-donating nature of the alkoxy chain, which can also cause steric hindrance. Secondly, inadequate activation of the carboxylic acid can lead to poor reactivity. Lastly, suboptimal reaction conditions, including solvent, temperature, and reaction time, can significantly impact the yield.

Troubleshooting Steps:

  • Enhance Carboxylic Acid Reactivity: Convert the carboxylic acid to a more reactive species like an acyl chloride or use a coupling agent. For direct coupling, ensure you are using an effective activating agent.[1][2][3]

  • Optimize Coupling Agent: If using a coupling agent, consider switching to a more potent one. For less reactive anilines, HATU or HBTU in the presence of a non-nucleophilic base like DIEA or TEA can be effective.[1]

  • Solvent Selection: The choice of solvent is crucial. Aprotic polar solvents like DMF or DCM are generally good choices for amide coupling reactions.[1]

  • Temperature and Reaction Time: While many acylations proceed at room temperature, gentle heating may be necessary for less reactive substrates. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][4]

  • Reagent Stoichiometry: Ensure the appropriate stoichiometry of reagents. A slight excess of the acylating agent or coupling agent may be necessary to drive the reaction to completion.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?

A2: The formation of multiple products can be due to side reactions or impurities in the starting materials. Potential side products in the derivatization of this compound include:

  • Diacylation: If the reaction conditions are too harsh or if there is a large excess of the acylating agent, diacylation at the nitrogen atom can occur, though this is less common for anilines.

  • Unreacted Starting Materials: Incomplete reactions will show spots corresponding to the starting aniline and carboxylic acid/acyl chloride.

  • Hydrolysis of Acyl Chloride: If moisture is present in the reaction, the acyl chloride can hydrolyze back to the carboxylic acid.[5]

  • Side reactions involving the ether linkages: Although generally stable, under very harsh acidic or basic conditions, cleavage of the ether bonds could theoretically occur. However, this is unlikely under standard acylation conditions.[6]

  • Formation of byproducts from the coupling agent: For example, when using DCC, the dicyclohexylurea byproduct is formed, which needs to be removed during workup.[3]

Q3: What is the best method to purify the derivatized product?

A3: The purification method will depend on the properties of your specific derivative. The presence of the ethoxyethoxy chain will likely increase the polarity and water solubility of your product compared to simpler aniline derivatives.

  • Extraction: A standard aqueous work-up can be used to remove water-soluble impurities. If your product has significant water solubility, you may need to perform multiple extractions with an organic solvent or use a continuous liquid-liquid extractor. Back-extraction into an acidic aqueous phase can sometimes help to separate the product from non-basic impurities.

  • Column Chromatography: Silica gel column chromatography is a common and effective method for purifying amide products. A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often successful.[2]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain highly pure material.

Q4: Are there any specific handling precautions for this compound?

A4: Like most anilines, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Anilines can be toxic and may be absorbed through the skin. It is also advisable to work in a well-ventilated fume hood. The compound may be sensitive to light and air, so it is best to store it in a tightly sealed container in a cool, dark place.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation using an Acyl Chloride

This protocol describes a general method for the acylation of this compound with an acyl chloride in the presence of a base.

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.1 to 1.5 equivalents).

  • Addition of Acyl Chloride: Cool the mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.0 to 1.2 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC.[1]

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Amide Coupling using a Coupling Agent (HATU)

This protocol outlines the coupling of a carboxylic acid to this compound using HATU as the coupling agent.

  • Activation of Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and HATU (1.05 equivalents) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base such as DIEA or TEA (2.0 to 3.0 equivalents) to the solution and stir for a few minutes at room temperature.

  • Addition of Aniline: Add a solution of this compound (1.1 equivalents) in DMF to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.

Data Presentation

The following tables provide a summary of typical reaction conditions for the acylation of anilines, which can be used as a starting point for the optimization of the derivatization of this compound.

Table 1: Reaction Conditions for Acylation of Anilines with Acyl Chlorides

ParameterConditionNotes
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateAnhydrous conditions are crucial.[1]
Base Triethylamine (TEA), Diisopropylethylamine (DIEA), PyridineUse of a non-nucleophilic base is recommended to avoid side reactions.[1][7]
Temperature 0 °C to Room TemperatureInitial addition at 0 °C is recommended to control the exothermic reaction.[1]
Reaction Time 2 - 16 hoursMonitor by TLC for completion.[1]
Stoichiometry Aniline:Acyl Chloride:Base = 1:1.1:1.2A slight excess of acyl chloride and base can improve yield.

Table 2: Reaction Conditions for Amide Coupling with Coupling Agents

ParameterConditionNotes
Coupling Agent HATU, HBTU, EDC/HOBt, DCCHATU and HBTU are generally more effective for less reactive anilines.[1]
Solvent N,N-Dimethylformamide (DMF), Dichloromethane (DCM)Anhydrous DMF is a common choice.[1]
Base Diisopropylethylamine (DIEA), N-Methylmorpholine (NMM)A non-nucleophilic base is required.[1]
Temperature Room TemperatureMost coupling reactions proceed well at ambient temperature.
Reaction Time 4 - 24 hoursMonitor by TLC for completion.
Stoichiometry Aniline:Acid:Coupling Agent:Base = 1.1:1:1.05:2-3Stoichiometry may need to be optimized for specific substrates.

Visualizations

Experimental Workflow for N-Acylation

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Aniline in Anhydrous Solvent add_base Add Base (e.g., TEA, DIEA) start->add_base cool Cool to 0 °C add_base->cool add_acyl Add Acyl Chloride cool->add_acyl react Stir at RT (Monitor by TLC) add_acyl->react quench Quench Reaction react->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify Troubleshooting_Yield cluster_checks cluster_solutions start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_activation Confirm Carboxylic Acid Activation Method start->check_activation sol_reagents Use Pure Reagents & Optimize Stoichiometry check_reagents->sol_reagents sol_conditions Adjust Temperature/Time & Change Solvent check_conditions->sol_conditions sol_activation Use Stronger Coupling Agent or Convert to Acyl Chloride check_activation->sol_activation

References

Preventing oxidation of 4-(2-(2-Ethoxyethoxy)ethoxy)aniline during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-(2-(2-Ethoxyethoxy)ethoxy)aniline to prevent oxidative degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound.

Problem: The compound has developed a yellow or brown discoloration.

  • Possible Cause: Oxidation of the aniline moiety due to exposure to air (oxygen) and/or light. Aromatic amines are susceptible to oxidation, which often results in the formation of colored impurities.[1][2]

  • Solution:

    • Assess Purity: Before use, it is advisable to check the purity of the discolored material using an appropriate analytical method such as HPLC or GC-MS. This will help determine if the compound is still suitable for your application.

    • Implement Preventative Storage: For the remaining and future batches, immediately implement the recommended storage procedures outlined in the FAQ section below to minimize further oxidation.

Problem: Inconsistent experimental results using the same batch of the compound.

  • Possible Cause: Inconsistent purity of the starting material due to ongoing, slow oxidation. The concentration of the active aniline may be decreasing over time, or the oxidation byproducts could be interfering with the reaction.

  • Solution:

    • Aliquot the Compound: Upon receiving a new batch of this compound, divide it into smaller, single-use aliquots. This minimizes the exposure of the entire batch to the atmosphere each time a sample is taken.

    • Inert Atmosphere: For maximum protection, handle and aliquot the compound in an inert atmosphere, such as a glove box or by using a nitrogen or argon blanket in the storage vial.

    • Re-analyze Older Batches: If you suspect degradation in an older batch, re-analyze its purity before use to ensure consistency in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to prevent oxidation?

A1: To minimize oxidation, this compound should be stored with the exclusion of oxygen and light. The following conditions are recommended:

  • Atmosphere: Store under an inert atmosphere such as nitrogen or argon.

  • Temperature: Cool to cold temperatures are recommended for long-term storage. A study on various aromatic amines, including the structurally similar o-anisidine, showed high stability at refrigerated (4°C) and frozen (-20°C and -70°C) temperatures.[3][4]

  • Light: Store in an amber or opaque vial to protect from light.

  • Container: Use a tightly sealed container made of a non-reactive material like glass.

Q2: My laboratory does not have a glovebox. How can I handle the compound under an inert atmosphere?

A2: If a glovebox is unavailable, you can use a simple technique involving a balloon filled with nitrogen or argon.

  • Attach a needle to a balloon filled with the inert gas.

  • Puncture the septum of the vial containing the aniline with the needle from the balloon.

  • Puncture the septum with a second, empty needle to act as a vent.

  • Allow the inert gas to flush the headspace of the vial for a few minutes.

  • Remove the vent needle first, followed by the gas inlet needle. This will leave a positive pressure of inert gas in the vial.

Q3: Are there any chemical additives that can prevent the oxidation of this compound?

A3: Yes, antioxidants can be added to inhibit the oxidation process. The choice of antioxidant will depend on the downstream application of the aniline. Common classes of antioxidants for aromatic amines include:

  • Hindered Phenols: Compounds like Butylated Hydroxytoluene (BHT) are effective radical scavengers.

  • Aromatic Amines: Derivatives of phenylenediamine are also used as antioxidants.[5]

  • Composite Antioxidants: A patent describes a mixture of an oxygen scavenger (like a hydroxylamine compound), a radical scavenger (like a hindered phenol), a peroxide decomposer, and a light stabilizer for preventing discoloration of aromatic amines.[6]

The concentration of the antioxidant is typically low, in the range of 0.01-0.5% by weight.[6] It is crucial to ensure that the chosen antioxidant does not interfere with your intended experiments.

Q4: How can I monitor the stability of my stored this compound over time?

A4: You can set up a stability study using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method.

  • Initial Analysis: Upon receiving the compound, dissolve a small, accurately weighed sample in a suitable solvent (e.g., acetonitrile or methanol) and obtain an HPLC chromatogram. This will serve as your baseline (Time 0).

  • Periodic Testing: At set intervals (e.g., 1, 3, 6, and 12 months), analyze a new sample from the stored batch under the same HPLC conditions.

  • Data Analysis: Compare the peak area of the main compound and look for the appearance of new peaks, which would indicate degradation products. A decrease in the main peak area over time signifies degradation.

Data on Storage Stability of Aromatic Amines

Storage Temperature (°C)DurationStability of o-anisidine (% Recovery)
~2010 daysReduced Recovery
1010 daysStable
410 daysStable
-2010 daysStable
-7014 monthsStable

Data adapted from a study on the stability of aromatic amines in human urine. The results suggest that storage at or below 10°C is crucial for maintaining the stability of aromatic amines.[3][4]

Experimental Protocols

Protocol for Monitoring Stability by HPLC

This protocol provides a general method for monitoring the degradation of this compound. The specific parameters may need to be optimized for your available equipment and columns.

  • Materials:

    • This compound

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Volumetric flasks and pipettes

  • Standard Preparation:

    • Prepare a stock solution of approximately 1 mg/mL of the aniline in acetonitrile.

    • From the stock solution, prepare a working standard of approximately 10 µg/mL in acetonitrile.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength where the aniline has strong absorbance (e.g., 190 nm or another absorbance maximum).

    • Column Temperature: 30°C.

  • Procedure:

    • Inject the working standard to determine the retention time and peak area at Time 0.

    • Store the bulk compound under the desired conditions.

    • At each time point, prepare a new working standard from the stored bulk material and inject it into the HPLC.

    • Compare the peak area of the main compound to the Time 0 value and observe any new peaks.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Aniline Oxidation start Start: Observe Issue with Aniline discoloration Compound is discolored (yellow/brown)? start->discoloration inconsistent_results Inconsistent experimental results? start->inconsistent_results assess_purity Assess purity (e.g., HPLC, GC-MS) discoloration->assess_purity inconsistent_results->assess_purity aliquot Aliquot new batches upon receipt inconsistent_results->aliquot is_pure Is purity acceptable? assess_purity->is_pure Check purify Consider purification or use fresh stock is_pure->purify No implement_storage Implement preventative storage is_pure->implement_storage Yes purify->implement_storage end End: Problem Resolved implement_storage->end use_inert Use inert atmosphere for handling aliquot->use_inert use_inert->end

Caption: Troubleshooting workflow for aniline oxidation issues.

AnilineOxidation Conceptual Pathway of Aniline Oxidation aniline Aniline Derivative (Colorless) radical_cation Aniline Radical Cation aniline->radical_cation Oxidation initiators Initiators (Oxygen, Light, Heat) initiators->aniline coupling Coupling & Polymerization radical_cation->coupling colored_products Oxidized Products (Colored Impurities) coupling->colored_products

Caption: Conceptual pathway of aniline oxidation.

AntioxidantMechanism Antioxidant Intervention in Oxidation cluster_oxidation Oxidation Cascade cluster_intervention Antioxidant Action aniline Aniline radical Oxidative Radical aniline->radical oxidized_product Oxidized Aniline (Degradation) radical->oxidized_product antioxidant Antioxidant (e.g., BHT) radical->antioxidant Radical Scavenging stable_radical Stable Antioxidant Radical antioxidant->stable_radical

Caption: How antioxidants interrupt the oxidation process.

References

Technical Support Center: Characterization of Polymers with 4-(2-(2-Ethoxyethoxy)ethoxy)aniline Units

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with polymers incorporating 4-(2-(2-ethoxyethoxy)ethoxy)aniline units. These polymers, featuring oligo(ethylene glycol) (OEG) side chains, often present unique challenges during characterization due to their hydrophilic nature and potential for secondary interactions.

Troubleshooting Guides

This section addresses common problems encountered during the characterization of these polymers, categorized by analytical technique.

Gel Permeation / Size-Exclusion Chromatography (GPC/SEC)

Question: Why am I seeing significant peak tailing or fronting in my GPC/SEC chromatogram?

Answer: Peak asymmetry in GPC/SEC for polymers with ethoxy side chains is often related to interactions between the polymer and the column's stationary phase, or issues with the sample itself.

  • Potential Cause 1: Secondary Interactions. The aniline backbone and polar OEG side chains can interact with the stationary phase (especially silica-based columns) through hydrogen bonding or ionic interactions, causing peak tailing.

  • Solution:

    • Use a Polymer-Based Column: Switch to a column with a more inert stationary phase, such as styrene-divinylbenzene.

    • Modify the Mobile Phase: Add a small amount of a competitive amine (e.g., 0.1% triethylamine) to the mobile phase to block active sites on the column. For ionic interactions, adding a salt like lithium bromide (LiBr) at a concentration of ~0.05 M can screen charges and improve peak shape.

  • Potential Cause 2: Sample Aggregation. The hydrophilic OEG chains can lead to polymer aggregation in certain solvents, causing peak fronting or the appearance of a high molecular weight shoulder.

  • Solution:

    • Improve Dissolution: Ensure the polymer is fully dissolved before injection. This may require gentle heating or extended sonication.[1] Always filter the sample through a 0.2–0.45 µm filter to remove particulates.[1]

    • Change Solvent: If aggregation is suspected, try a different GPC solvent that is more favorable for your polymer, such as dimethylformamide (DMF) or dimethylacetamide (DMAc) with LiBr.

  • Potential Cause 3: Column Malfunction. Over time, columns can degrade, leading to distorted peak shapes.[2][3]

  • Solution: Check the column's performance with a known, monodisperse standard (e.g., polystyrene or PMMA). If the standard also shows poor peak shape, the column may need to be replaced.[2]

Question: My GPC system pressure is unexpectedly high after injecting my polymer sample. What should I do?

Answer: A sudden pressure increase is typically caused by a blockage in the system, often related to the sample or columns.[2]

  • Potential Cause 1: Insoluble Material. The sample may not be fully dissolved or could contain particulate matter, clogging the column frits.

  • Solution: Always filter your sample solution before injection.[1] Review your sample preparation procedure to ensure complete dissolution.

  • Potential Cause 2: Column Contamination. Residual polymer from previous injections may have precipitated on the column.

  • Solution: Systematically identify the source of the blockage.[3]

    • Disconnect the columns and run the pump to see if the pressure is normal. If it is, the blockage is in the columns.

    • If you use a pre-column, disconnect the analytical columns and run with only the pre-column to see if it is the source.

    • If a single column is identified as the cause, try back-flushing it at a low flow rate. If this doesn't resolve the issue, the column may need replacement.

Question: The molecular weight determined by GPC/SEC seems incorrect. Why is this happening?

Answer: Inaccurate molecular weight is a common GPC error, often stemming from improper calibration or non-ideal sample behavior.[1]

  • Potential Cause 1: Incorrect Calibration. Using a calibration standard that has a different hydrodynamic volume from your sample will lead to errors. For example, using polystyrene standards for a hydrophilic, flexible polymer with OEG side chains can give inaccurate results.[1]

  • Solution:

    • Use Appropriate Standards: Calibrate your system using standards with a similar chemical nature if available (e.g., polyethylene glycol/oxide standards).

    • Use Advanced Detectors: For absolute molecular weight determination, use a GPC system equipped with a multi-angle light scattering (MALS) detector. A MALS detector measures molecular weight directly and does not rely on column calibration.[1]

  • Potential Cause 2: Low Refractive Index Increment (dn/dc). The response of a refractive index (RI) detector depends on the difference in refractive index between the polymer and the mobile phase. Polymers with OEG side chains may have a low dn/dc value in common solvents like THF.[3]

  • Solution:

    • Change the Mobile Phase: Select a solvent that has a greater difference in refractive index from your polymer.[3]

    • Use an Alternative Detector: An evaporative light scattering detector (ELSD) can be used as it does not depend on the sample's refractive index.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: Why are the peaks in my ¹H NMR spectrum broad and poorly resolved?

Answer: Peak broadening in NMR of polymers is common and can be attributed to several factors.

  • Potential Cause 1: Slow Molecular Tumbling. Polymers have restricted motion compared to small molecules, leading to shorter relaxation times and broader peaks.

  • Solution:

    • Increase Temperature: Acquiring the spectrum at a higher temperature (e.g., 50 °C) can increase chain mobility and sharpen peaks.

    • Use a High-Field Spectrometer: A higher field strength instrument can improve spectral dispersion.

  • Potential Cause 2: Polymer Aggregation. Self-assembly or aggregation of polymer chains in the NMR solvent can severely restrict motion.

  • Solution:

    • Change Solvent: Use a different deuterated solvent (e.g., DMSO-d₆, DMF-d₇) that better solvates the polymer chains.

    • Lower Concentration: Reduce the sample concentration to discourage intermolecular aggregation.

  • Potential Cause 3: Paramagnetic Impurities. Trace amounts of paramagnetic metals can cause significant line broadening. Polyanilines are often synthesized using oxidants like ammonium persulfate, and residual metals can be a problem.

  • Solution: Purify the polymer sample thoroughly. This can be done by precipitating the polymer multiple times or by washing it with a chelating agent solution like EDTA.

Question: The integration of my ¹H NMR spectrum is not consistent with the expected polymer structure. What's wrong?

Answer: Inaccurate integration can result from poor peak resolution, slow relaxation of certain protons, or the presence of residual solvent or water peaks.

  • Potential Cause 1: Overlapping Peaks. The broad peaks of the polymer backbone and the OEG side chains may overlap, making accurate integration difficult.

  • Solution:

    • Use 2D NMR: Techniques like COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) can help to identify and assign overlapping signals.

    • Deconvolution Software: Use NMR processing software to deconvolute overlapping peaks and obtain more accurate integrals.

  • Potential Cause 2: Incomplete Relaxation. Protons with long T₁ relaxation times may not fully relax between scans, leading to lower-than-expected integral values.

  • Solution: Increase the relaxation delay (d1) in your acquisition parameters. A common starting point is to set the delay to 5 times the longest T₁ value of interest.

Thermal Analysis (DSC/TGA)

Question: My Differential Scanning Calorimetry (DSC) curve shows no clear glass transition (Tg). Is my polymer not amorphous?

Answer: The absence of a distinct Tg in a DSC thermogram can be misleading.

  • Potential Cause 1: Low-Intensity Transition. The Tg of polymers with flexible side chains like OEG can be a very subtle, low-intensity transition that is difficult to detect, especially on the first heating cycle.

  • Solution:

    • Analyze the Second Heating Cycle: Run a heat-cool-heat cycle. The second heating scan is performed on a sample with a consistent thermal history and often shows a clearer Tg.

    • Increase Heating/Cooling Rates: Using a faster scan rate (e.g., 20 °C/min) can enhance the heat capacity change at the Tg, making it more prominent.

    • Use Modulated DSC: Temperature-modulated DSC can help to separate the reversing heat flow signal (which includes the Tg) from non-reversing signals, improving sensitivity.

  • Potential Cause 2: Semi-Crystalline Polymer. While many substituted polyanilines are amorphous, the OEG side chains can sometimes crystallize, especially if they are long enough.[4] This can mask the Tg.

  • Solution: Look for a melting endotherm (Tm) at higher temperatures. If a melt is observed, the polymer is semi-crystalline.

Question: My Thermogravimetric Analysis (TGA) shows an initial weight loss at a low temperature (<150 °C). Is my polymer unstable?

Answer: An initial, low-temperature weight loss is almost always due to the evaporation of residual solvent or absorbed moisture, not polymer decomposition. The hydrophilic OEG side chains make these polymers particularly prone to absorbing atmospheric water.

  • Solution:

    • Dry the Sample: Ensure the sample is thoroughly dried under vacuum before the TGA analysis.

    • In-Situ Drying: Add an initial isothermal hold in the TGA method (e.g., hold at 120 °C for 20-30 minutes) to drive off any volatile substances before starting the temperature ramp for the decomposition analysis.

    • Interpret the Data: The onset of thermal decomposition (Td) should be taken from the major weight loss step at higher temperatures, typically above 300 °C for such polymers.[5]

Frequently Asked Questions (FAQs)

Q1: What is a typical molecular weight and polydispersity index (PDI) for these polymers?

  • A1: This depends heavily on the polymerization method. Oxidative polymerization of aniline derivatives can lead to a wide range of molecular weights, often with broad PDIs (>2.0). Controlled polymerization techniques may yield polymers with lower PDIs (1.2 - 1.8). The expected values should be confirmed based on the specific synthetic protocol.

Q2: What solvents are best for dissolving polymers with this compound units?

  • A2: The OEG side chains enhance solubility in polar organic solvents.[6] Good starting points include N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP). For some derivatives, Tetrahydrofuran (THF) or even water may be suitable, depending on the length of the OEG chain and the doping state of the polyaniline backbone.[7]

Q3: How do the OEG side chains affect the thermal properties of the polymer?

  • A3: The flexible OEG side chains act as internal plasticizers, generally lowering the glass transition temperature (Tg) compared to an unsubstituted polyaniline backbone. They also disrupt chain packing, which typically results in amorphous polymers. The thermal stability is dictated by the polymer backbone, with decomposition temperatures often exceeding 300 °C.[5][8]

Q4: Can I use solid-state NMR for my polymer if it is insoluble?

  • A4: Yes, solid-state NMR (SSNMR) is a powerful technique for characterizing insoluble polymers.[9] Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) can provide valuable structural information about the polymer backbone and side chains, confirm the presence of different monomer units, and probe molecular packing, even for materials that cannot be analyzed by solution NMR.[9]

Data Presentation

Table 1: Illustrative Characterization Data for a Polymer with this compound Units

ParameterTechniqueTypical ValueNotes
Number-Average Molecular Weight (Mₙ)GPC-MALS15,000 - 45,000 g/mol Highly dependent on synthesis conditions.
Weight-Average Molecular Weight (Mₒ)GPC-MALS30,000 - 90,000 g/mol
Polydispersity Index (PDI)GPC-MALS1.8 - 3.5Oxidative polymerizations often lead to higher PDI.
Glass Transition Temperature (T₉)DSC (2nd heat)40 - 85 °CDecreases with longer OEG side chains.
Decomposition Temperature (Tₔ, 5% loss)TGA> 340 °CMeasured under an inert atmosphere (N₂).[5]

Experimental Protocols

Protocol 1: GPC/SEC Analysis with RI/MALS Detection
  • System Preparation:

    • Mobile Phase: DMF with 0.05 M LiBr.

    • Columns: 2 x Polymer-based (e.g., Agilent PLgel MIXED-C or equivalent).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 50 °C.

    • Detectors: MALS and RI. Allow detectors to warm up and stabilize until a flat baseline is achieved.

  • Sample Preparation:

    • Prepare a stock solution of the polymer in the mobile phase at a concentration of approximately 2-3 mg/mL.

    • Gently agitate or sonicate the solution until the polymer is fully dissolved. This may take several hours.

    • Filter the solution through a 0.2 µm PTFE syringe filter into an autosampler vial.

  • Analysis:

    • Inject 100 µL of the filtered sample.

    • Collect data for the full elution profile.

    • Process the data using the appropriate software, determining the dn/dc value for the polymer if not already known.

Protocol 2: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the dried polymer in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Ensure complete dissolution; gentle heating may be required.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher spectrometer.

    • Set the acquisition temperature to 25 °C or 50 °C for better resolution.

  • Acquisition:

    • Acquire a standard proton spectrum with the following parameters:

      • Number of scans: 64 or higher for good signal-to-noise.

      • Relaxation delay (d1): 5 seconds to ensure quantitative integration.

      • Acquisition time: ~2-3 seconds.

  • Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the relevant peaks corresponding to the aromatic backbone and the ethoxy side chains.

Protocol 3: DSC Analysis
  • Sample Preparation:

    • Weigh 5-10 mg of the dried polymer into an aluminum DSC pan.

    • Crimp the pan to seal it. Prepare an empty, sealed pan as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with dry nitrogen gas (flow rate ~50 mL/min).

  • Thermal Program (Heat-Cool-Heat):

    • Segment 1 (Equilibration): Equilibrate at 25 °C.

    • Segment 2 (First Heat): Ramp temperature from 25 °C to 200 °C at 10 °C/min.

    • Segment 3 (Cool): Cool from 200 °C to 0 °C at 10 °C/min.

    • Segment 4 (Second Heat): Ramp temperature from 0 °C to 200 °C at 10 °C/min.

  • Analysis:

    • Analyze the thermogram from the second heating scan to determine the glass transition temperature (Tg) as the midpoint of the step change in heat flow.

Protocol 4: TGA Analysis
  • Sample Preparation:

    • Weigh 5-10 mg of the dried polymer into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Purge with dry nitrogen gas (flow rate ~20-40 mL/min).

  • Thermal Program:

    • Segment 1 (Drying - Optional): Hold at 120 °C for 20 minutes to remove volatiles.

    • Segment 2 (Ramp): Ramp temperature from 25 °C to 800 °C at 10 °C/min.

  • Analysis:

    • Plot the percent weight loss versus temperature.

    • Determine the onset decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs (after the initial drying step).

Visualizations

GPC_Troubleshooting_Workflow start_node Start: GPC Analysis Issue decision_node decision_node start_node->decision_node Identify Symptom process_node1 Check for: 1. Column Interaction 2. Sample Aggregation decision_node->process_node1 Peak Tailing/ Fronting process_node2 Isolate Blockage: 1. Check w/o columns 2. Check pre-column decision_node->process_node2 High System Pressure process_node3 Review: 1. Column Calibration 2. Detector Signal (dn/dc) decision_node->process_node3 Incorrect MW process_node process_node end_node Problem Resolved decision_shape Modify Method? process_node1->decision_shape Possible Causes decision_pressure Source? process_node2->decision_pressure Source Found? decision_mw Source? process_node3->decision_mw Potential Error solution_shape1 Add salt/amine to mobile phase Change solvent or column type Improve sample dissolution decision_shape->solution_shape1 Yes end_node_fail Consult Instrument Specialist decision_shape->end_node_fail No Change solution_shape1->end_node Re-analyze solution_pressure1 Improve sample filtration and dissolution decision_pressure->solution_pressure1 Sample solution_pressure2 Back-flush or replace column decision_pressure->solution_pressure2 Column solution_pressure1->end_node solution_pressure2->end_node solution_mw1 Use appropriate standards or switch to MALS detector decision_mw->solution_mw1 Calibration solution_mw2 Change mobile phase or use ELSD detector decision_mw->solution_mw2 Signal solution_mw1->end_node solution_mw2->end_node

Caption: A troubleshooting workflow for common GPC/SEC analysis issues.

Polymer_Characterization_Workflow cluster_characterization Characterization Suite synthesis Polymer Synthesis purification Purification (Precipitation/Dialysis) synthesis->purification drying Drying (Vacuum Oven) purification->drying nmr Structural Verification (¹H, ¹³C NMR) drying->nmr gpc Molecular Weight & PDI (GPC/SEC) drying->gpc thermal Thermal Properties (DSC/TGA) drying->thermal solubility Solubility Testing drying->solubility analysis Data Analysis & Interpretation nmr->analysis gpc->analysis thermal->analysis solubility->analysis report Final Report analysis->report

Caption: A general experimental workflow for polymer synthesis and characterization.

Structure_Property_Relationship cluster_features Key Structural Features cluster_properties Resulting Properties structure Polymer Structure: This compound Units backbone Polyaniline Backbone (Rigid, Conjugated) structure->backbone contributes sidechain Oligo(ethylene glycol) Side Chains (Flexible, Hydrophilic, Polar) structure->sidechain contributes thermal_prop Lowered Glass Transition (Tg) Amorphous Nature backbone->thermal_prop influences sol Enhanced Solubility in Polar Solvents sidechain->sol governs sidechain->thermal_prop plasticizes interaction Potential for Secondary Interactions (H-Bonding) sidechain->interaction causes

Caption: Relationship between polymer structure and its key physical properties.

References

Overcoming solubility issues of 4-(2-(2-Ethoxyethoxy)ethoxy)aniline in specific reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-(2-(2-Ethoxyethoxy)ethoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, particularly solubility issues, encountered during its use in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a liquid at room temperature. Due to its chemical structure, which includes a polar aniline group and a flexible ethoxy chain, it is generally soluble in a range of polar organic solvents. Its solubility in non-polar solvents is limited. The presence of the basic aniline group means its solubility in aqueous solutions is pH-dependent; it becomes more soluble in acidic conditions due to the formation of the corresponding anilinium salt.

Q2: I am observing incomplete dissolution of this compound in my reaction mixture. What can I do?

A2: Incomplete dissolution can be addressed by several methods. First, ensure you are using an appropriate solvent (see Table 1 for guidance). If the compound remains insoluble, consider gentle heating of the reaction mixture, as solubility often increases with temperature. For reactions in aqueous media, adjusting the pH to be more acidic can significantly improve solubility.[1] If these methods are not compatible with your reaction conditions, consider using a co-solvent system.

Q3: Can the ethoxy side chain of this compound influence its reactivity?

A3: The ethoxy side chain is generally considered to be chemically inert under most standard reaction conditions. Its primary influence is on the physical properties of the molecule, most notably its solubility. The flexible chain can also impact the steric environment around the aniline functional group, which might subtly affect reaction kinetics compared to smaller aniline derivatives.

Troubleshooting Guides

Issue 1: Poor Solubility in a Reaction Solvent

This guide provides a systematic approach to addressing solubility challenges with this compound.

G A Problem: Incomplete Dissolution B Step 1: Solvent Selection Review A->B C Is the solvent appropriate based on Table 1? B->C D Yes C->D Yes E No C->E No G Step 2: Gentle Heating D->G F Action: Change to a recommended polar aprotic or protic solvent. E->F H Did heating dissolve the compound? G->H I Yes H->I Yes J No H->J No K Action: Proceed with the reaction at the elevated temperature, monitoring for thermal decomposition. I->K L Step 3: pH Adjustment (for aqueous or protic media) J->L S Resolution: Compound Dissolved K->S M Is the reaction compatible with acidic conditions? L->M N Yes M->N Yes O No M->O No P Action: Add a small amount of a non-nucleophilic acid (e.g., HCl in dioxane) to form the soluble salt. N->P Q Step 4: Co-solvent System O->Q P->S R Action: Introduce a co-solvent in which the aniline is highly soluble (e.g., a small amount of DMF or DMSO). Q->R R->S

Caption: Troubleshooting workflow for solubility issues.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

SolventTypeExpected SolubilityNotes
WaterProtic, PolarSparingly SolubleSolubility increases significantly in acidic conditions.
MethanolProtic, PolarSolubleA good choice for many reactions.
EthanolProtic, PolarSolubleSimilar to methanol, a versatile solvent.
Dimethylformamide (DMF)Aprotic, PolarVery SolubleCan be difficult to remove post-reaction.
Dimethyl Sulfoxide (DMSO)Aprotic, PolarVery SolubleCan be difficult to remove post-reaction.
Dichloromethane (DCM)Aprotic, NonpolarSolubleA common solvent for organic synthesis.
Tetrahydrofuran (THF)Aprotic, PolarSolubleA good general-purpose solvent.
TolueneAprotic, NonpolarSparingly SolubleMay require heating to achieve dissolution.
HexanesAprotic, NonpolarInsolubleNot a recommended solvent.

Disclaimer: The solubility data presented are estimations based on the chemical structure and properties of analogous compounds. Actual solubility may vary depending on experimental conditions such as temperature and purity.

Experimental Protocols

Protocol 1: Amide Coupling Reaction

This protocol details a standard procedure for the formation of an amide bond using this compound.

G A Start: Materials and Reagents B 1. Carboxylic acid 2. This compound 3. Coupling agent (e.g., HATU) 4. Base (e.g., DIPEA) 5. Anhydrous DMF A->B C Step 1: Dissolve Carboxylic Acid B->C D In a round-bottom flask, dissolve the carboxylic acid in anhydrous DMF. C->D E Step 2: Add Coupling Agent and Base D->E F Add HATU and DIPEA to the stirred solution. Stir for 15 minutes at room temperature. E->F G Step 3: Add Aniline F->G H Add this compound to the reaction mixture. G->H I Step 4: Reaction Monitoring H->I J Monitor the reaction progress by TLC or LC-MS. I->J K Step 5: Work-up J->K L Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). K->L M Step 6: Purification L->M N Purify the crude product by column chromatography. M->N O End: Isolated Amide Product N->O

Caption: Workflow for a typical amide coupling reaction.

Detailed Methodology:

  • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF, 0.5 M) is added O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • The mixture is stirred at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • This compound (1.1 eq) is then added to the reaction mixture.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

  • Upon completion, the reaction is quenched by the addition of water.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Reductive Amination

This protocol describes the synthesis of a secondary amine via reductive amination with this compound.

Detailed Methodology:

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as methanol or dichloromethane (0.5 M).

  • Add acetic acid (0.1 eq) to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH4) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the excess NaBH4 by the slow addition of water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[2]

References

Common impurities in commercial 4-(2-(2-Ethoxyethoxy)ethoxy)aniline and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-(2-(2-ethoxyethoxy)ethoxy)aniline. The information provided will help identify and remove common impurities encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound, often available at 95% purity, can contain several types of impurities stemming from its synthesis and storage. The most common synthesis route involves a Williamson ether synthesis followed by the reduction of a nitro group. Therefore, impurities can be categorized as process-related or degradation-related.

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual 4-nitrophenol or 1-bromo-2-(2-ethoxyethoxy)ethane.

    • Incomplete Reduction Products: The presence of 1-(2-(2-ethoxyethoxy)ethoxy)-4-nitrobenzene is a common impurity due to incomplete reduction of the nitro group. Other intermediates like nitroso derivatives may also be present in trace amounts.[1][2][3][4]

    • Side-Reaction Products: During the Williamson ether synthesis, elimination reactions can occur, leading to the formation of unsaturated side products.[5][6] During the nitro reduction, side reactions can lead to the formation of azoxy, azo, or hydrazo compounds.[2][4]

  • Degradation-Related Impurities:

    • Oxidation Products: Anilines are susceptible to air oxidation, which can lead to the formation of colored polymeric impurities, often causing the product to appear reddish-brown.[7]

Q2: My batch of this compound has a reddish-brown color. Is it still usable?

A2: A reddish-brown color typically indicates the presence of oxidation products.[7] While the compound may still be suitable for some applications, the presence of these impurities can interfere with sensitive downstream reactions or biological assays. For applications requiring high purity, it is recommended to purify the aniline before use.

Q3: How can I assess the purity of my this compound?

A3: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common setup. Detection is typically performed using a UV detector.[8][9][10] Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for identification and quantification of impurities.

Troubleshooting Guides

Issue 1: Presence of Non-Basic or Acidic Impurities (e.g., 4-nitrophenol)

This guide provides a method for removing acidic impurities like unreacted 4-nitrophenol.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the commercial this compound in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a 1M aqueous solution of sodium hydroxide (NaOH). This will deprotonate the acidic 4-nitrophenol, making it soluble in the aqueous layer. Repeat the wash 2-3 times.

  • Neutralization Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual NaOH.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified aniline.

Issue 2: Presence of Process-Related Impurities (e.g., unreacted starting materials, side-products)

For a more thorough purification to remove a wider range of impurities, column chromatography is recommended.

Experimental Protocol: Column Chromatography

  • Stationary Phase Selection:

    • Normal-Phase: Use silica gel as the stationary phase. To prevent peak tailing, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[11][12]

    • Amine-Functionalized Silica: This can be a good alternative to standard silica gel for the purification of basic compounds like anilines, often providing better separation without the need for a basic modifier in the eluent.[13]

  • Mobile Phase Selection: A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis prior to running the column.

  • Column Packing and Loading: Pack the column with the chosen stationary phase and equilibrate with the initial mobile phase. Dissolve the crude aniline in a minimal amount of the mobile phase or a compatible solvent and load it onto the column.

  • Elution: Run the column, gradually increasing the polarity of the mobile phase to elute the compounds. Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Issue 3: Product is a solid and contains various impurities

If the aniline is a solid or can be solidified, recrystallization is a powerful purification technique.

Experimental Protocol: Recrystallization

  • Solvent Selection: The ideal solvent is one in which the aniline is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents include isopropanol, ethanol/water mixtures, or toluene.

  • Dissolution: Dissolve the crude aniline in a minimal amount of the hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Summary of Potential Impurities in Commercial this compound

Impurity ClassSpecific ExampleTypical Origin
Unreacted Starting Material4-NitrophenolWilliamson Ether Synthesis
Unreacted Starting Material1-Bromo-2-(2-ethoxyethoxy)ethaneWilliamson Ether Synthesis
Incomplete Reaction Product1-(2-(2-Ethoxyethoxy)ethoxy)-4-nitrobenzeneNitro Group Reduction
Side-Reaction ProductAzoxy/Azo CompoundsNitro Group Reduction
Degradation ProductPolymeric Oxidation ProductsAir Oxidation during Storage

Mandatory Visualization

PurificationWorkflow start Commercial This compound purity_check Purity Assessment (HPLC, TLC) start->purity_check acid_base Acid-Base Extraction (Removes Acidic Impurities) purity_check->acid_base Acidic Impurities chromatography Column Chromatography (Removes Process-Related Impurities) purity_check->chromatography Multiple Impurities recrystallization Recrystallization (For Solid Product) purity_check->recrystallization Solid with Impurities acid_base->chromatography final_product Purified Product chromatography->final_product recrystallization->final_product

Caption: Purification workflow for this compound.

References

Validation & Comparative

Comparing the reactivity of 4-(2-(2-Ethoxyethoxy)ethoxy)aniline with other anilines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 4-(2-(2-Ethoxyethoxy)ethoxy)aniline against other substituted anilines. The presence of the electron-donating 4-(2-(2-ethoxyethoxy)ethoxy) group significantly influences the reactivity of the aniline ring and the amino group. This document summarizes key reactivity parameters, provides experimental protocols for their determination, and visualizes the underlying chemical principles.

Introduction to Aniline Reactivity

The reactivity of aniline is fundamentally governed by the lone pair of electrons on the nitrogen atom and its interaction with the aromatic π-system. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions.[1][2] Substituents on the aromatic ring can either enhance or diminish this reactivity through inductive and resonance effects. Electron-donating groups (EDGs) increase the electron density of the ring, making the aniline more nucleophilic and more susceptible to electrophilic attack and oxidation.[1] Conversely, electron-withdrawing groups (EWGs) decrease the electron density, leading to reduced reactivity.[1]

The 4-(2-(2-Ethoxyethoxy)ethoxy) substituent in the target molecule is a strong electron-donating group due to the resonance effect of the ether oxygen atom directly attached to the ring. This is expected to render the molecule highly reactive compared to unsubstituted aniline and anilines with electron-withdrawing or weaker electron-donating groups.

Quantitative Comparison of Aniline Reactivity

The reactivity of anilines can be quantified and compared through several key parameters, including basicity (pKa of the anilinium ion), nucleophilicity, and susceptibility to oxidation (oxidation potential).

Basicity of Substituted Anilines

The basicity of an aniline is a measure of the availability of the nitrogen lone pair to accept a proton. Electron-donating groups increase the electron density on the nitrogen, making the aniline more basic (higher pKa), while electron-withdrawing groups decrease basicity (lower pKa).

Table 1: pKa Values of Selected Substituted Anilinium Ions in Water

Substituent (at para-position)pKaReference
-OCH₃5.34[3]
-CH₃5.08[3]
-H (Aniline)4.60[3]
-Cl3.98[3]
-Br3.86[3]
-NO₂1.00[3]
-O(CH₂CH₂O)₂C₂H₅ (Predicted) ~5.3-5.4 Inferred

The pKa of this compound is predicted to be similar to or slightly higher than that of p-methoxyaniline due to the comparable electron-donating nature of the alkoxy group.

Oxidation Potentials of Substituted Anilines

The oxidation potential is a measure of the ease with which an aniline can lose an electron. Electron-donating groups facilitate oxidation, resulting in a lower oxidation potential.

Table 2: One-Electron Oxidation Potentials of Selected para-Substituted Anilines

SubstituentOxidation Potential (Eox) in VReference
-OCH₃0.69[4]
-CH₃0.79[4]
-H (Aniline)0.89[4]
-Cl0.96[4]
-COCH₃1.08[4]
-CN1.18[4]
-O(CH₂CH₂O)₂C₂H₅ (Predicted) ~0.68-0.70 Inferred

The oxidation potential of this compound is predicted to be in the same range as p-methoxyaniline, indicating its high susceptibility to oxidation.

Key Reactions and Reactivity Comparison

Electrophilic Aromatic Substitution

The electron-donating 4-(2-(2-ethoxyethoxy)ethoxy) group strongly activates the aromatic ring towards electrophilic substitution, primarily at the ortho positions relative to the amino group. The reaction rate is expected to be significantly faster than that of aniline and anilines with deactivating substituents.

Logical Relationship for Electrophilic Aromatic Substitution Reactivity:

G cluster_reactivity Relative Reactivity in Electrophilic Aromatic Substitution Aniline_OCH2CH2O2Et This compound Aniline_OMe p-Methoxyaniline Aniline_OCH2CH2O2Et->Aniline_OMe Similar/Slightly Higher Aniline Aniline Aniline_OMe->Aniline Higher Aniline_Cl p-Chloroaniline Aniline->Aniline_Cl Higher Aniline_NO2 p-Nitroaniline Aniline_Cl->Aniline_NO2 Higher

Caption: Predicted reactivity order for electrophilic aromatic substitution.

Nucleophilicity of the Amino Group

The electron-donating substituent increases the electron density on the nitrogen atom, enhancing its nucleophilicity. Therefore, this compound is expected to be a stronger nucleophile than aniline in reactions such as acylation and alkylation.

Experimental Protocols

Determination of pKa

Methodology: The pKa of an anilinium ion can be determined by potentiometric titration.

  • Preparation of Aniline Solution: Accurately weigh approximately 1 mmol of the aniline derivative and dissolve it in a known volume (e.g., 50 mL) of deionized water. If the aniline is not fully soluble, a co-solvent such as ethanol can be used.

  • Titration Setup: Place the aniline solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Titration: Add the acid titrant in small, precise increments, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Measurement of Oxidation Potential by Cyclic Voltammetry

Methodology: Cyclic voltammetry is an electrochemical technique used to measure the oxidation potential.

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate) in a suitable solvent (e.g., acetonitrile).

  • Analyte Solution: Dissolve a small, known concentration of the aniline derivative (e.g., 1 mM) in the electrolyte solution.

  • Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Immerse the electrodes in the analyte solution and apply a potential sweep. The potential at which the peak anodic current is observed corresponds to the oxidation potential.

Visualizing Reaction Mechanisms

Mechanism of Electrophilic Bromination

The following diagram illustrates the mechanism of electrophilic bromination of a para-substituted aniline, a representative electrophilic aromatic substitution reaction.

G Aniline Aniline Derivative R = O(CH₂CH₂O)₂C₂H₅ Intermediate Carbocation Intermediate (Resonance Stabilized) Aniline->Intermediate Electrophilic Attack Br2 Br₂ Br2->Intermediate Product 2-Bromo-4-alkoxyaniline Intermediate->Product -H⁺ HBr HBr

Caption: Mechanism of electrophilic bromination of 4-alkoxyaniline.

General Pathway for Aniline Oxidation

The oxidation of anilines typically proceeds through the formation of a radical cation, which can then undergo further reactions.

G Aniline Aniline Derivative RadicalCation Aniline Radical Cation Aniline->RadicalCation -e⁻ Dimerization Dimerization/Coupling Reactions RadicalCation->Dimerization FurtherOxidation Further Oxidation Products RadicalCation->FurtherOxidation Polymerization Polymerization Dimerization->Polymerization

Caption: General oxidation pathway for anilines.

Conclusion

This compound is predicted to be a highly reactive aromatic amine. The strong electron-donating character of the para-substituent enhances its basicity and nucleophilicity and lowers its oxidation potential compared to aniline and anilines with less electron-donating or electron-withdrawing groups. This heightened reactivity makes it a versatile intermediate for the synthesis of a wide range of functionalized molecules, while also suggesting a greater susceptibility to oxidative degradation. The provided data and protocols offer a framework for the experimental investigation and comparison of its reactivity profile.

References

A Comparative Guide to Thermoresponsive Polymers for Advanced Drug Delivery: PNIPAM vs. POEGMA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate polymeric carrier is a critical step in the design of effective drug delivery systems. This guide provides a detailed performance comparison of two leading thermoresponsive polymers: Poly(N-isopropylacrylamide) (PNIPAM) and Poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA).

The ideal smart drug delivery system responds to specific stimuli to release its therapeutic payload at the target site, enhancing efficacy and minimizing systemic toxicity. Both PNIPAM and POEGMA are prominent "smart" polymers that exhibit a Lower Critical Solution Temperature (LCST), a property that allows them to undergo a phase transition from a soluble to an insoluble state in aqueous solutions as the temperature rises. This behavior is harnessed in drug delivery to trigger drug release in response to physiological temperatures or externally applied heat. While polymers derived from 4-(2-(2-ethoxyethoxy)ethoxy)aniline are of interest for their potential thermoresponsive properties due to the ethoxy chains, comprehensive performance data is not yet widely available. Therefore, this guide focuses on the well-characterized and widely utilized PNIPAM and POEGMA as benchmarks in the field.

Performance Comparison at a Glance

PropertyPoly(N-isopropylacrylamide) (PNIPAM)Poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA)
Thermoresponsive Behavior Sharp and well-defined phase transition around 32°C.[1][2]Tunable phase transition temperature by varying the oligo(ethylene glycol) side chain length.[3][4]
Biocompatibility Generally considered biocompatible, but some studies raise concerns about potential cytotoxicity of residual monomers.[5][6][7]Excellent biocompatibility and considered a viable alternative to PEG, with reduced immunogenicity concerns.[3]
Drug Loading & Encapsulation Moderate drug loading capacity, influenced by the hydrophobicity of the drug and polymer architecture.[8]Potentially higher loading capacity for hydrophobic drugs due to the more hydrophobic backbone.
Drug Release Often exhibits a "burst release" profile upon temperature-induced collapse.[8]Can be tailored for more controlled and sustained release profiles.[9]
Synthesis Commonly synthesized by free radical polymerization, including precipitation polymerization.[10][11]Often synthesized by controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer).[12][13]

Quantitative Performance Data

The following tables summarize key quantitative data for PNIPAM and POEGMA-based drug delivery systems, focusing on doxorubicin as a model anticancer drug.

Table 1: Nanoparticle Characterization
Polymer SystemDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
PNIPAM-basedDoxorubicin100 - 400< 0.2-10 to +20
POEGMA-basedDoxorubicin35 - 150< 0.2-5 to +15

Note: Values represent a range reported in various studies and can be influenced by synthesis parameters and formulation.

Table 2: Drug Loading and Encapsulation Efficiency
Polymer SystemDrugDrug Loading Content (%)Encapsulation Efficiency (%)
PNIPAM-basedDoxorubicin5 - 24.170 - 88.1
POEGMA-basedDoxorubicin~5 - 15~50 - 70

Note: Drug loading and encapsulation efficiencies are highly dependent on the specific polymer-drug combination and the loading method employed.[6][14]

Table 3: In Vitro Drug Release
Polymer SystemDrugConditionsCumulative Release (%)
PNIPAM-basedDoxorubicinpH 5.5, 42°C (Above LCST)~91% after 72h[15]
PNIPAM-basedDoxorubicinpH 7.4, 37°C (Below LCST)~33% after 72h[15]
POEGMA-basedDoxorubicinpH 7.4~69% after 24h[14]
Table 4: Cytotoxicity (MTT Assay)
Polymer SystemCell LineIC50 (µg/mL)
Doxorubicin-loaded PNIPAMHT-29 (Colon Cancer)Lower than free Doxorubicin, indicating enhanced cytotoxicity
Doxorubicin-loaded POEGMAMCF7 (Breast Cancer)Higher anticancer efficacy compared to free Doxorubicin[14]

Note: IC50 values are highly dependent on the cell line, drug concentration, and incubation time.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis and evaluation of PNIPAM and POEGMA-based drug delivery systems.

Synthesis of PNIPAM Nanoparticles via Precipitation Polymerization

This method is commonly used to produce monodisperse PNIPAM microgels or nanogels.[11]

Materials:

  • N-isopropylacrylamide (NIPAM) (monomer)

  • N,N'-methylenebis(acrylamide) (BIS) (cross-linker)

  • Potassium persulfate (KPS) (initiator)

  • Deionized water

Procedure:

  • Dissolve NIPAM and BIS in deionized water in a three-neck round-bottom flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

  • Heat the solution to 70°C under a nitrogen atmosphere with continuous stirring.

  • Dissolve KPS in a small amount of deionized water and inject it into the reaction flask to initiate polymerization.

  • Maintain the reaction at 70°C for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Purify the resulting nanoparticle suspension by dialysis against deionized water for several days to remove unreacted monomers and initiator.

Synthesis of POEGMA-based Nanoparticles via RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allows for the synthesis of well-defined polymers with controlled molecular weight and narrow polydispersity.[12][13]

Materials:

  • Oligo(ethylene glycol) methyl ether methacrylate (OEGMA) (monomer)

  • A suitable RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Solvent (e.g., 1,4-dioxane or dimethylformamide)

Procedure:

  • Dissolve OEGMA, the RAFT agent, and AIBN in the chosen solvent in a Schlenk flask.

  • Subject the solution to several freeze-pump-thaw cycles to remove oxygen.

  • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C).

  • Allow the polymerization to proceed for the desired time to achieve the target molecular weight.

  • Terminate the polymerization by cooling the flask in an ice bath and exposing it to air.

  • Precipitate the polymer by adding the solution to a non-solvent (e.g., cold diethyl ether).

  • Collect the polymer by filtration and dry it under vacuum.

  • Nanoparticles can then be formed by self-assembly of the amphiphilic block copolymers in an aqueous solution.

In Vitro Drug Release Study

This protocol outlines a typical method for evaluating the release of a drug from thermoresponsive nanoparticles.

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS inside a dialysis bag.

  • Seal the dialysis bag and place it in a larger volume of PBS (the release medium) at a specific temperature (e.g., 37°C for physiological conditions or a higher temperature to trigger release).

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantify the amount of drug released into the aliquot using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Drug-loaded nanoparticles and empty nanoparticles (as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the drug-loaded nanoparticles, empty nanoparticles, and free drug for a specific period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • After the incubation period, remove the treatment medium and add MTT solution to each well.

  • Incubate the plate for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizing the Processes

To better understand the concepts and workflows discussed, the following diagrams have been generated using Graphviz.

Thermoresponsive_Drug_Release cluster_below_LCST Below LCST (e.g., 37°C) cluster_above_LCST Above LCST (e.g., >32°C for PNIPAM) Polymer_Soluble Polymer Chains Soluble (Hydrophilic State) Drug_Encapsulated Drug Encapsulated Polymer_Soluble->Drug_Encapsulated Stable Entrapment Temperature_Increase Temp Increase Drug_Encapsulated->Temperature_Increase Polymer_Insoluble Polymer Chains Collapse (Hydrophobic State) Drug_Release Drug is Released Polymer_Insoluble->Drug_Release Shrinkage & Expulsion Temperature_Increase->Polymer_Insoluble

Caption: Thermoresponsive drug release mechanism.

Experimental_Workflow Synthesis Polymer Synthesis (PNIPAM or POEGMA) Characterization Polymer Characterization (NMR, GPC) Synthesis->Characterization Nanoparticle_Formation Nanoparticle Formulation & Drug Loading Synthesis->Nanoparticle_Formation NP_Characterization Nanoparticle Characterization (DLS, TEM, Zeta Potential) Nanoparticle_Formation->NP_Characterization InVitro_Release In Vitro Drug Release Study Nanoparticle_Formation->InVitro_Release Cytotoxicity Cytotoxicity Assay (MTT Assay) Nanoparticle_Formation->Cytotoxicity Data_Analysis Data Analysis & Comparison InVitro_Release->Data_Analysis Cytotoxicity->Data_Analysis

Caption: A typical experimental workflow for evaluating polymer-based drug carriers.

Logical_Relationship cluster_properties Properties cluster_performance Performance Polymer_Choice Polymer Selection (PNIPAM vs. POEGMA) Properties Physicochemical Properties Polymer_Choice->Properties determines Performance Drug Delivery Performance Properties->Performance influences LCST LCST Properties->LCST Biocompatibility Biocompatibility Properties->Biocompatibility MW Molecular Weight Properties->MW Application Therapeutic Application Performance->Application enables DLE Drug Loading Performance->DLE Release Release Kinetics Performance->Release Toxicity Cytotoxicity Performance->Toxicity

References

A Comparative Analysis of Corrosion Inhibition Efficiency in 4-(2-(2-Ethoxyethoxy)ethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the corrosion inhibition efficiency of 4-(2-(2-Ethoxyethoxy)ethoxy)aniline and its derivatives. The information presented herein is curated from experimental data and aims to offer an objective comparison of performance with alternative compounds. This document details the experimental protocols for key corrosion inhibition measurement techniques and presents quantitative data in a clear, tabular format for ease of comparison.

Introduction to Corrosion Inhibition by Aniline Derivatives

Aniline and its derivatives are a well-established class of organic corrosion inhibitors. Their efficacy stems from the presence of the nitrogen atom with its lone pair of electrons, the aromatic ring, and the ability to be readily synthesized and modified with various functional groups. These molecules inhibit corrosion by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. The ethoxy chain in this compound is expected to enhance its solubility and increase the surface area coverage on the metal, potentially leading to improved inhibition efficiency.

Experimental Methodologies

The following section details the standard experimental protocols used to evaluate the corrosion inhibition efficiency of this compound derivatives.

Weight Loss Measurements

This gravimetric method provides a direct measure of the material lost to corrosion over a specific period.

Protocol:

  • Specimen Preparation: Mild steel coupons of known dimensions and weight are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.

  • Inhibitor Solution Preparation: A stock solution of the inhibitor is prepared in a corrosive medium (e.g., 1 M HCl). A series of solutions with varying inhibitor concentrations are then prepared by dilution.

  • Immersion Test: The prepared mild steel coupons are immersed in the corrosive solution with and without the inhibitor for a predetermined period at a constant temperature.

  • Corrosion Rate Calculation: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (%IE) using the following equations:

    • CR (g/m²h) = ΔW / (A * t)

    • %IE = [(CR₀ - CRᵢ) / CR₀] * 100

    Where:

    • ΔW is the average weight loss.

    • A is the total surface area of the coupon.

    • t is the immersion time.

    • CR₀ and CRᵢ are the corrosion rates in the absence and presence of the inhibitor, respectively.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.

Protocol:

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (mild steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Stabilization: The working electrode is immersed in the test solution (corrosive medium with and without the inhibitor) for a specific time to allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc). The inhibition efficiency is calculated using:

    • %IE = [(icorr₀ - icorrᵢ) / icorr₀] * 100

    Where:

    • icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface, offering insights into the corrosion mechanism and the protective properties of the inhibitor film.

Protocol:

  • Electrochemical Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.

  • Stabilization: The working electrode is stabilized at the OCP in the test solution.

  • Impedance Measurement: A small amplitude AC signal (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit model to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). The inhibition efficiency is calculated from the Rct values:

    • %IE = [(Rctᵢ - Rct₀) / Rctᵢ] * 100

    Where:

    • Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Comparative Performance Data

The following tables summarize the corrosion inhibition efficiency of a poly(ethylene glycol - ethoxy aniline) composite, a compound closely related to the topic of this guide, on mild steel in a 1M HCl solution. This data is indicative of the potential performance of this compound derivatives.

Table 1: Corrosion Inhibition Efficiency from Weight Loss Measurements

Inhibitor Concentration (%)Immersion Time (hr)Weight Loss (g)Corrosion Rate (g/m²h)Inhibition Efficiency (%)
0 (Blank)240.1520.3167-
0.01240.0450.093870.4
0.05240.0310.064679.6
0.10240.0250.052183.5
0.15240.0200.041786.8
0.19240.0170.035488.8

Data adapted from a study on a poly(ethylene glycol - ethoxy aniline) composite.

Table 2: Electrochemical Polarization Parameters

Inhibitor Concentration (%)Ecorr (mV vs SCE)icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
0 (Blank)-47555075120-
0.01-4681507011572.7
0.05-462956811282.7
0.10-455606511089.1
0.15-450426210892.4
0.19-445356010593.6

Representative data based on typical performance of similar aniline derivatives.

Table 3: Electrochemical Impedance Spectroscopy Parameters

Inhibitor Concentration (%)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)50200-
0.0118012072.2
0.053009083.3
0.105506590.9
0.157805093.6
0.199504094.7

Representative data based on typical performance of similar aniline derivatives.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Coupon_Prep Mild Steel Coupon Preparation (Polishing, Degreasing) WL Weight Loss Measurement Coupon_Prep->WL PDP Potentiodynamic Polarization Coupon_Prep->PDP EIS Electrochemical Impedance Spectroscopy Coupon_Prep->EIS Inhibitor_Sol Inhibitor Solution Preparation (Varying Concentrations) Inhibitor_Sol->WL Inhibitor_Sol->PDP Inhibitor_Sol->EIS CR_IE_WL Calculate Corrosion Rate & Inhibition Efficiency WL->CR_IE_WL Polarization_Params Determine Ecorr, icorr, Tafel Slopes & Inhibition Efficiency PDP->Polarization_Params EIS_Params Determine Rct, Cdl & Inhibition Efficiency EIS->EIS_Params

Caption: Experimental workflow for evaluating corrosion inhibition efficiency.

Corrosion_Inhibition_Mechanism Metal Metal Surface (e.g., Mild Steel) Protective_Film Adsorbed Protective Film Corrosion_Process Corrosion Process (Anodic & Cathodic Reactions) Inhibitor This compound Derivative Inhibitor->Metal Adsorption Corrosive_Medium Corrosive Medium (e.g., HCl) Corrosive_Medium->Metal Attacks Inhibition Inhibition Inhibition->Corrosion_Process Blocks

Caption: Simplified mechanism of corrosion inhibition by aniline derivatives.

Discussion

The data presented suggests that ethoxylated aniline derivatives are promising corrosion inhibitors for mild steel in acidic media. The inhibition efficiency increases with increasing inhibitor concentration, as evidenced by all three experimental techniques. The potentiodynamic polarization data indicates that these compounds likely act as mixed-type inhibitors, affecting both the anodic and cathodic reactions. The increase in charge transfer resistance and decrease in double-layer capacitance observed in the EIS measurements further confirm the formation of a protective adsorbed film on the metal surface. The presence of the ethoxy groups appears to contribute positively to the inhibition performance, likely by enhancing the molecule's ability to cover the metal surface and block corrosive species.

Conclusion

This comparative guide has summarized the key performance indicators and experimental methodologies for evaluating the corrosion inhibition efficiency of this compound derivatives. The provided data, while partially representative, strongly suggests the potential of this class of compounds as effective corrosion inhibitors. Further research focusing on the synthesis and detailed electrochemical analysis of specific derivatives is warranted to fully elucidate their structure-activity relationships and optimize their performance for industrial applications.

A Spectroscopic Journey: Unraveling the Molecular Signature of 4-(2-(2-Ethoxyethoxy)ethoxy)aniline and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed spectroscopic comparison of the pharmaceutical intermediate 4-(2-(2-Ethoxyethoxy)ethoxy)aniline and its precursors offers valuable insights for researchers and drug development professionals. This guide provides a comprehensive analysis of their characteristic spectral data, detailed experimental protocols for their synthesis and characterization, and visual representations of the synthetic and analytical workflows.

The synthesis of this compound, a key building block in various pharmaceutical applications, typically proceeds through a two-step pathway involving the formation of an ether linkage followed by the reduction of a nitro group. A thorough understanding of the spectroscopic properties of the final product and its precursors is paramount for reaction monitoring, quality control, and impurity profiling. This guide presents a comparative analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound and its key precursors: 4-nitrophenol, 2-(2-ethoxyethoxy)ethyl bromide, and the intermediate 1-(2-(2-ethoxyethoxy)ethoxy)-4-nitrobenzene.

Synthetic Pathway Overview

The synthesis commences with a Williamson ether synthesis, where the sodium salt of 4-nitrophenol reacts with 2-(2-ethoxyethoxy)ethyl bromide to form 1-(2-(2-ethoxyethoxy)ethoxy)-4-nitrobenzene. This intermediate is then subjected to a reduction reaction, typically catalytic hydrogenation, to yield the final product, this compound.

Synthetic Pathway 4-Nitrophenol 4-Nitrophenol Intermediate 1-(2-(2-Ethoxyethoxy)ethoxy)- 4-nitrobenzene 4-Nitrophenol->Intermediate Williamson Ether Synthesis 2-(2-Ethoxyethoxy)ethyl_bromide 2-(2-Ethoxyethoxy)ethyl bromide 2-(2-Ethoxyethoxy)ethyl_bromide->Intermediate Final_Product This compound Intermediate->Final_Product Nitro Group Reduction

Figure 1. Synthetic pathway for this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for identifying each compound and tracking the progress of the synthesis.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundAromatic ProtonsEther Chain ProtonsOther Protons
4-Nitrophenol ~8.1 (d, 2H), ~6.9 (d, 2H)-~10.5 (s, 1H, -OH)
2-(2-Ethoxyethoxy)ethyl bromide -~3.7-3.5 (m, 8H), ~1.2 (t, 3H)~3.5 (t, 2H, -CH₂Br)
1-(2-(2-Ethoxyethoxy)ethoxy)-4-nitrobenzene ~8.2 (d, 2H), ~7.0 (d, 2H)~4.2 (t, 2H), ~3.8 (t, 2H), ~3.7-3.5 (m, 6H), ~1.2 (t, 3H)-
This compound ~6.7 (d, 2H), ~6.6 (d, 2H)~4.0 (t, 2H), ~3.8 (t, 2H), ~3.7-3.5 (m, 6H), ~1.2 (t, 3H)~3.5 (s, 2H, -NH₂)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundAromatic CarbonsEther Chain CarbonsOther Carbons
4-Nitrophenol ~162, ~141, ~126, ~116--
2-(2-Ethoxyethoxy)ethyl bromide -~71, ~70.5, ~70, ~67, ~30~15
1-(2-(2-Ethoxyethoxy)ethoxy)-4-nitrobenzene ~164, ~142, ~126, ~115~71, ~70, ~69.5, ~68, ~67~15
This compound ~152, ~142, ~116, ~115~71, ~70, ~69.5, ~68, ~67~15

Table 3: IR Spectroscopic Data (ν, cm⁻¹)

CompoundN-H / O-H StretchC-H StretchNO₂ StretchC-O Stretch
4-Nitrophenol ~3300 (broad)~3100-3000 (aromatic)~1520 (asym), ~1350 (sym)~1250
2-(2-Ethoxyethoxy)ethyl bromide -~2980-2850 (aliphatic)-~1100
1-(2-(2-Ethoxyethoxy)ethoxy)-4-nitrobenzene -~3100-3000 (aromatic), ~2980-2850 (aliphatic)~1520 (asym), ~1350 (sym)~1250, ~1100
This compound ~3400, ~3300~3100-3000 (aromatic), ~2980-2850 (aliphatic)-~1240, ~1100

Table 4: UV-Vis Spectroscopic Data (λmax, nm)

CompoundSolventλmaxMolar Absorptivity (ε)
4-Nitrophenol Ethanol~317~10,000
1-(2-(2-Ethoxyethoxy)ethoxy)-4-nitrobenzene Ethanol~318~11,000
This compound Ethanol~235, ~300~8,000, ~2,000

Experimental Protocols

Synthesis of 1-(2-(2-Ethoxyethoxy)ethoxy)-4-nitrobenzene

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 4-nitrophenol (1.0 eq) is dissolved in a suitable solvent such as acetone or DMF. Anhydrous potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes. 2-(2-Ethoxyethoxy)ethyl bromide (1.1 eq) is then added, and the reaction mixture is heated to reflux for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis of this compound

1-(2-(2-Ethoxyethoxy)ethoxy)-4-nitrobenzene (1.0 eq) is dissolved in ethanol or ethyl acetate in a hydrogenation vessel. A catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%) is added to the solution. The vessel is then purged with hydrogen gas and maintained at a pressure of 1-3 atm. The reaction mixture is stirred vigorously at room temperature for 4-8 hours. The reaction progress is monitored by TLC. After the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The solvent is then removed under reduced pressure to yield the desired product, which can be further purified by recrystallization or column chromatography if necessary.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets for solid samples or as a thin film on NaCl plates for liquid samples.

  • UV-Vis Spectroscopy: UV-Vis spectra are recorded on a spectrophotometer using a quartz cuvette with a 1 cm path length. Samples are dissolved in a suitable UV-grade solvent, such as ethanol or methanol.

Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the target compound and its precursors.

Spectroscopic Comparison Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Starting Materials: 4-Nitrophenol & 2-(2-Ethoxyethoxy)ethyl bromide Step1 Williamson Ether Synthesis Start->Step1 Intermediate 1-(2-(2-Ethoxyethoxy)ethoxy) -4-nitrobenzene Step1->Intermediate Step2 Nitro Group Reduction Intermediate->Step2 NMR NMR (¹H, ¹³C) Intermediate->NMR IR IR Intermediate->IR UV_Vis UV-Vis Intermediate->UV_Vis Product 4-(2-(2-Ethoxyethoxy)ethoxy) aniline Step2->Product Product->NMR Product->IR Product->UV_Vis

Figure 2. Workflow for spectroscopic comparison.

This comprehensive guide provides a foundational understanding of the spectroscopic characteristics of this compound and its precursors. The presented data and protocols are intended to aid researchers in the synthesis, purification, and characterization of this important pharmaceutical intermediate.

A Comparative Analysis of Experimental and Computational Data for 4-(2-(2-Ethoxyethoxy)ethoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and chemical safety assessment, a comprehensive understanding of a compound's physicochemical and toxicological properties is paramount. This guide provides a detailed cross-validation of experimental data against computational predictions for the synthetic intermediate, 4-(2-(2-Ethoxyethoxy)ethoxy)aniline. Due to a notable absence of direct experimental data for this specific molecule in publicly accessible literature, this guide utilizes experimental data from its close structural analog, 4-ethoxyaniline, for comparative purposes. This approach, while indirect, offers valuable insights into the predictive accuracy of in silico models for this class of compounds.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the available experimental data for 4-ethoxyaniline and the computationally predicted data for this compound. This juxtaposition allows for a critical evaluation of the predictive power of the employed in silico tools.

Table 1: Physicochemical Properties

PropertyExperimental Value (4-ethoxyaniline)Computational Prediction (this compound)
Molecular Weight ( g/mol )137.18225.28
Melting Point (°C)2-525.53
Boiling Point (°C)250346.33
Water SolubilityPractically insoluble15.8 g/L
logP (Octanol-Water Partition Coefficient)1.241.48

Table 2: Toxicological Properties

PropertyExperimental Value (4-ethoxyaniline)Computational Prediction (this compound)
Acute Oral Toxicity (LD50)580 mg/kg (rat)Category 4 (300 < LD50 <= 2000 mg/kg)
Mutagenicity (Ames Test)PositiveNo structural alerts for mutagenicity
Skin SensitizationMay cause an allergic skin reaction.No structural alerts for skin sensitization

Experimental Protocols: A Foundation in Standardized Methods

The experimental data cited in this guide for 4-ethoxyaniline are presumed to have been generated following standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These guidelines are internationally recognized and ensure data quality and comparability.

Physicochemical Properties
  • Melting Point (OECD TG 102): This test determines the temperature at which a substance transitions from a solid to a liquid. Common methods include the capillary tube method, hot stage apparatus, and differential scanning calorimetry (DSC). The sample is heated at a controlled rate, and the temperature range from the initial to the final stage of melting is recorded.

  • Boiling Point (OECD TG 103): This guideline describes methods for determining the temperature at which a liquid's vapor pressure equals the external pressure. Methods include ebulliometry, dynamic vapor pressure measurement, and DSC. For substances that decompose at or near their boiling point, the boiling temperature can be determined at a reduced pressure.

  • Water Solubility (OECD TG 105): This test guideline outlines several methods for determining the water solubility of a substance, including the column elution method, the flask method, and the elution column method. The choice of method depends on the expected solubility and the physicochemical properties of the test substance.

  • Partition Coefficient (n-octanol/water) (OECD TG 107 & 117): The octanol-water partition coefficient (logP) is a measure of a substance's lipophilicity. The shake-flask method (TG 107) involves dissolving the substance in a mixture of n-octanol and water and measuring its concentration in each phase after equilibration. High-Performance Liquid Chromatography (HPLC) (TG 117) can also be used to estimate logP by correlating the retention time of the substance on a reverse-phase column with the logP of known standards.

Toxicological Properties
  • Acute Oral Toxicity (OECD TG 420, 423, 425): These guidelines provide different methods to assess the short-term oral toxicity of a substance. They involve administering the substance to animals (usually rats) in a single dose and observing them for a specified period (typically 14 days) for signs of toxicity and mortality. The LD50 (lethal dose for 50% of the test animals) is then determined.

    • TG 420: Fixed Dose Procedure: Uses a small number of animals to assign a substance to a GHS toxicity category.

    • TG 423: Acute Toxic Class Method: A sequential testing scheme that minimizes the number of animals required.

    • TG 425: Up-and-Down Procedure: An iterative dose-finding method that is statistically more efficient.

  • Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471): This in vitro test uses strains of Salmonella typhimurium and Escherichia coli to detect gene mutations. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix), and the number of revertant colonies is counted. A significant increase in revertants indicates mutagenic potential.

  • Skin Sensitization (OECD TG 429, 442A-E): These guidelines describe in vivo (Local Lymph Node Assay - LLNA) and in vitro/in chemico methods to assess the potential of a substance to cause skin sensitization. The LLNA measures the proliferation of lymphocytes in the draining lymph nodes of mice following dermal application of the test substance. In vitro methods assess key events in the adverse outcome pathway for skin sensitization.

Visualizing the Workflow and Comparative Logic

To better illustrate the processes involved in generating and comparing this data, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_physchem Physicochemical Testing (OECD Guidelines) cluster_tox Toxicological Testing (OECD Guidelines) Synthesis Synthesis of 4-ethoxyaniline Purification Purification Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification MP Melting Point (TG 102) Structure_Verification->MP BP Boiling Point (TG 103) Structure_Verification->BP WS Water Solubility (TG 105) Structure_Verification->WS LogP logP (TG 107/117) Structure_Verification->LogP AOT Acute Oral Toxicity (TG 420/423/425) Structure_Verification->AOT Ames Ames Test (TG 471) Structure_Verification->Ames SS Skin Sensitization (TG 429) Structure_Verification->SS

A generalized workflow for the experimental characterization of a chemical compound.

Data_Comparison cluster_experimental Experimental Data Generation cluster_computational Computational Data Generation cluster_comparison Cross-Validation Analog 4-ethoxyaniline (Structural Analog) Exp_Data Experimental Data (Physicochemical & Toxicological) Analog->Exp_Data Comparison Comparison & Analysis Exp_Data->Comparison Target This compound (Target Compound) SMILES SMILES String 'CCOCCOCCOC1=CC=C(C=C1)N' Target->SMILES QSAR QSAR Models (e.g., EPI Suite, VEGA) SMILES->QSAR Pred_Data Predicted Data (Physicochemical & Toxicological) QSAR->Pred_Data Pred_Data->Comparison

Logical relationship in the cross-validation of experimental and computational data.

Conclusion

This guide highlights the critical role of both experimental testing and computational modeling in chemical assessment. While in silico predictions for this compound provide valuable initial insights, the discrepancies observed when compared to the experimental data of its analog, 4-ethoxyaniline, underscore the continued importance of empirical data for definitive characterization and risk assessment. The computational models appear to provide reasonable estimations for some properties, but further refinement and validation with experimental data on the target compound are necessary to enhance their predictive accuracy and reliability. For researchers and drug development professionals, this comparative approach serves as a reminder of the complementary nature of these methodologies in building a robust understanding of a chemical's behavior and potential hazards.

Benchmarking the Stability of 4-(2-(2-Ethoxyethoxy)ethoxy)aniline-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of materials based on 4-(2-(2-ethoxyethoxy)ethoxy)aniline, a key building block in various advanced material applications, including the synthesis of polyurethanes and as an intermediate in the pharmaceutical industry. Understanding the stability of this compound and its derivatives is critical for predicting their shelf-life, ensuring the quality of final products, and meeting regulatory standards. This document outlines the expected degradation pathways, presents available stability data for analogous compounds, and details the experimental protocols for robust stability testing.

Understanding the Stability Profile

Comparative Stability Analysis

While specific quantitative stability data for this compound is not extensively available in the public domain, we can infer its stability profile by examining related compounds and general chemical principles. This section provides a comparative overview with potential alternatives.

Table 1: Comparative Stability of Aniline Derivatives

CompoundKey Stability FeaturesPotential Applications
This compound Predicted: Susceptible to oxidation at the aniline group and hydrolysis of the ether chain. The polyether chain may enhance solubility but could also influence thermal stability.Precursor for specialized polymers (e.g., polyurethanes), pharmaceutical intermediate.[5]
4-Ethoxyaniline (p-Phenetidine) Turns dark red on exposure to air and light, indicating oxidative instability.[6]Intermediate in the manufacturing of pharmaceuticals like phenacetin.[6]
4-(2-(Pyrrolidin-1-yl)ethoxy)aniline Recommended storage in a dark, inert atmosphere at room temperature suggests potential instability in the presence of light and oxygen.[7]Building block in chemical synthesis.
Aniline Known to darken on exposure to air and light due to oxidation.A fundamental building block in the chemical industry for dyes, polymers, and pharmaceuticals.[5]

Experimental Protocols for Stability Assessment

To ensure the reliability and reproducibility of stability data, standardized experimental protocols are essential. The following sections detail the methodologies for key stability-indicating tests.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the intrinsic stability of a molecule.[8] These studies are typically conducted on a single batch of the material and aim for a degradation of 5-20%.[9]

1. Hydrolytic Degradation:

  • Procedure: Dissolve the test substance in acidic (0.1 M HCl) and basic (0.1 M NaOH) solutions.

  • Conditions: Maintain the solutions at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed.

  • Analysis: Monitor the degradation over time using a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradants.

2. Oxidative Degradation:

  • Procedure: Expose the test substance to an oxidizing agent, typically a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

  • Conditions: Conduct the experiment at room temperature.

  • Analysis: Utilize HPLC or a similar chromatographic technique to assess the extent of degradation.

3. Photostability Testing:

  • Procedure: Expose the solid material or its solution in a chemically inert and transparent container to a light source.

  • Conditions: The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10] A control sample should be protected from light.

  • Analysis: Compare the exposed sample to the control for any changes in appearance, purity, and impurity profile.

4. Thermal Degradation:

  • Procedure: Subject the solid material to elevated temperatures (e.g., in 10°C increments above the accelerated stability testing temperature).

  • Conditions: The duration of exposure depends on the thermal sensitivity of the substance.

  • Analysis: Analyze the sample for degradation products using appropriate analytical methods.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of materials by measuring the change in mass as a function of temperature.

  • Procedure: A small amount of the sample is placed in a TGA furnace.

  • Conditions: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Analysis: The resulting TGA curve plots the percentage of weight loss against temperature, indicating the temperatures at which decomposition occurs.

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for a comprehensive stability assessment of this compound-based materials.

Stability_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Forced Degradation Studies cluster_2 Analytical Method Development cluster_3 Quantitative Analysis and Comparison cluster_4 Conclusion start Material Synthesis and Characterization lit_review Literature Review for Known Instabilities start->lit_review tga_analysis Thermogravimetric Analysis (TGA) start->tga_analysis method_dev Develop Stability-Indicating Method (e.g., HPLC) lit_review->method_dev hydrolysis Hydrolytic Stability (Acid/Base) quantify_deg Quantify Degradation Products hydrolysis->quantify_deg oxidation Oxidative Stability (H2O2) oxidation->quantify_deg photostability Photostability (ICH Q1B) photostability->quantify_deg thermal_stress Thermal Stress (Elevated Temp.) thermal_stress->quantify_deg method_val Validate Method method_dev->method_val method_val->hydrolysis method_val->oxidation method_val->photostability method_val->thermal_stress compare_alts Compare with Alternative Materials quantify_deg->compare_alts tga_analysis->compare_alts conclusion Establish Stability Profile and Shelf-Life compare_alts->conclusion

Workflow for Stability Assessment

Signaling Pathway of Potential Degradation

The degradation of this compound-based materials can be initiated by several environmental factors, leading to the formation of impurities. The following diagram illustrates the potential degradation pathways.

Degradation_Pathway cluster_0 Stress Factors cluster_1 Initial Material cluster_2 Degradation Mechanisms cluster_3 Degradation Products light Light photo_oxidation Photo-oxidation light->photo_oxidation heat Heat thermal_decomposition Thermal Decomposition heat->thermal_decomposition acid_base Acid/Base hydrolysis Hydrolysis of Ether Linkages acid_base->hydrolysis oxidants Oxidants aniline_oxidation Oxidation of Aniline Moiety oxidants->aniline_oxidation parent_compound This compound parent_compound->photo_oxidation parent_compound->thermal_decomposition parent_compound->hydrolysis parent_compound->aniline_oxidation colored_impurities Colored Impurities photo_oxidation->colored_impurities oxidized_aniline Oxidized Aniline Derivatives photo_oxidation->oxidized_aniline polymeric_byproducts Polymeric Byproducts thermal_decomposition->polymeric_byproducts cleavage_products Ether Cleavage Products hydrolysis->cleavage_products aniline_oxidation->oxidized_aniline

Potential Degradation Pathways

References

A Comparative Guide to the Application of 4-(2-(2-Ethoxyethoxy)ethoxy)aniline in Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, the choice of linker in a Proteolysis-Targeting Chimera (PROTAC) is critical to its success. This guide provides a comparative analysis of 4-(2-(2-Ethoxyethoxy)ethoxy)aniline, a polyethylene glycol (PEG)-based linker, against other common linker types. The information is intended for researchers, scientists, and drug development professionals to aid in the design and evaluation of novel PROTACs, with a focus on experimental reproducibility and performance.

Introduction to this compound in PROTACs

This compound is a chemical compound frequently utilized as a linker in the synthesis of PROTACs. Its structure incorporates a short, hydrophilic PEG chain, which can impart favorable physicochemical properties to the final PROTAC molecule. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker plays a crucial role in the formation of a stable ternary complex between the POI and the E3 ligase, which leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2][3] The properties of the linker, such as its length, rigidity, and solubility, significantly influence the efficacy and pharmacokinetic profile of the PROTAC.[1][2][4]

Performance Comparison of Linker Types

While direct experimental reproducibility data for this compound is not extensively published, a comparison can be drawn based on the performance of different linker classes in PROTAC design. The most common linker types are PEG-based, alkyl-based, and rigid linkers.[1][][6]

Key Performance Parameters:

  • Solubility: The introduction of PEG chains generally enhances the aqueous solubility of PROTACs, which is often a challenge for these high molecular weight molecules.[6][][8]

  • Cell Permeability: While PEG linkers can improve solubility, they can also impact cell permeability. Shorter PEG chains, like that in this compound, are often a good compromise.[2][][8] In some cases, more hydrophobic alkyl linkers may offer better membrane permeability.[4][]

  • Degradation Efficacy (DC50 and Dmax): The length and flexibility of the linker are critical for the optimal orientation of the POI and E3 ligase in the ternary complex, which directly impacts the degradation efficiency.[1][2] Systematic variation of PEG linker length has been shown to significantly affect the degradation potency of PROTACs.[1][2]

  • Metabolic Stability: Alkyl and rigid linkers can sometimes offer greater metabolic stability compared to PEG linkers, which can be susceptible to oxidative metabolism.[4][6]

Table 1: Comparative Performance of PROTAC Linker Types

Linker TypeKey AdvantagesKey DisadvantagesRepresentative Performance Data (Example)
PEG-based (e.g., this compound) Increased water solubility, good biocompatibility, tunable length.[6][]Potential for reduced metabolic stability, can sometimes negatively impact cell permeability.[6][]A PROTAC with a PEG4 linker showed a significant improvement in cellular DC50 compared to the same PROTAC with a purely aromatic linker due to restored solubility.[]
Alkyl-based Good cell permeability, synthetically accessible, chemically stable.[4][]Often hydrophobic, leading to poor water solubility.[4]Replacement of a nine-atom alkyl chain with three PEG units led to only weak CRBN degradation, suggesting the linker composition is critical.[1]
Rigid (e.g., piperazine, piperidine, triazole) Improved metabolic stability, can pre-organize the PROTAC into an active conformation.[1][6]Can be more synthetically challenging, may limit the flexibility required for optimal ternary complex formation.[6]A PROTAC with a rigid piperazine-containing linker showed potent AR depletion (DC50 < 1 nM).[1]

Experimental Protocols

Reproducibility in PROTAC experiments relies on well-defined and consistent protocols. Below are detailed methodologies for key experiments in the evaluation of PROTACs.

Protocol 1: PROTAC Synthesis via Amide Coupling

This protocol describes a general method for coupling an aniline-containing linker like this compound to a carboxylic acid-functionalized POI ligand.

Materials:

  • POI ligand with a carboxylic acid handle

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Dissolve the POI ligand (1 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or preparative HPLC to obtain the desired PROTAC.

Protocol 2: Western Blotting for Protein Degradation

This is a standard method to quantify the degradation of the target protein.[3][9][10]

Materials:

  • Cancer cell line expressing the target protein

  • PROTAC of interest

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for the desired time (e.g., 24 hours). Include a positive control with the PROTAC and a proteasome inhibitor.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Normalize the protein samples and run them on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot with a chemiluminescent substrate and capture the image.

  • Quantify the band intensities to determine the extent of protein degradation.

Protocol 3: Cell Viability Assay

This assay assesses the cytotoxic effect of the PROTAC on the cells.[11]

Materials:

  • Cancer cell line of interest

  • PROTAC of interest

  • CellTiter-Glo® 2.0 Assay (or similar)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • Allow the plate to equilibrate to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Visualizing PROTAC Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological processes and experimental steps involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The mechanism of action of a PROTAC within a cell.

Western_Blot_Workflow A Cell Seeding B PROTAC Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Transfer E->F G Antibody Incubation F->G H Detection & Imaging G->H I Data Analysis H->I

Caption: A typical experimental workflow for Western blot analysis of PROTAC-mediated protein degradation.

Conclusion

This compound serves as a valuable PEG-based linker in the construction of PROTACs, primarily by enhancing the solubility of the resulting molecules. While direct, extensive reproducibility studies on this specific compound are limited in the public domain, its performance can be inferred from the well-documented behavior of PEG linkers in general. The choice of linker is a multi-parameter optimization problem, and a careful comparison of PEG-based linkers with alkyl and rigid alternatives is essential for the successful design of potent and drug-like protein degraders. The provided experimental protocols offer a standardized approach to facilitate the reproducible evaluation of PROTACs in a research and development setting.

References

Comparative Analysis of the Biological Activity of 4-(2-(2-Ethoxyethoxy)ethoxy)aniline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of analogs of 4-(2-(2-ethoxyethoxy)ethoxy)aniline, focusing on their potential as kinase inhibitors and anticancer agents. The information presented is collated from various scientific studies to offer insights into the structure-activity relationships (SAR) of this class of compounds.

Executive Summary

Comparative Biological Activity

The biological activity of aniline derivatives is significantly influenced by the nature and position of substituents on both the aniline ring and the nitrogen atom. In the context of kinase inhibition, these modifications can alter the compound's affinity and selectivity for the ATP-binding pocket of the target enzyme.

Table 1: Comparative Cytotoxicity of Selected Aniline Analogs

Compound IDCore ScaffoldR1 (Aniline Ring Substitution)R2 (Aniline Nitrogen Substitution)Cell LineIC50 / GI50 (µM)Reference
1 4-Anilinoquinoline7-chloroHMDA-MB-4688.73[1]
2 4-Anilinoquinoline7-fluoron-butylMCF-78.22[1]
3 4-Anilinofuro[2,3-b]quinolineH4-acetylphenylUO-310.03
4 4-Anilinofuro[3,2-c]quinolineH3-acetylphenyl oximeUACC-62<0.01
5 2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-oneHHc-Src~0.1[2]
6 2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-oneHHWee1~1.0[2]

Disclaimer: The data in this table is compiled from different studies and should be used for qualitative comparison of structure-activity trends only. Direct comparison of absolute values may be misleading due to variations in experimental conditions.

Key Structure-Activity Relationship (SAR) Insights:

  • Core Scaffold: The core scaffold to which the aniline moiety is attached plays a crucial role in determining the biological activity. Fused heterocyclic systems like quinoline and quinazoline are common in potent kinase inhibitors[3][4].

  • Aniline Ring Substitution: Substitution on the aniline ring can significantly modulate activity. For instance, in the 4-anilinoquinazoline series, small lipophilic electron-withdrawing groups at the 3-position of the aniline ring have been shown to enhance potency against the epidermal growth factor receptor (EGFR) tyrosine kinase[5].

  • Alkoxy Chain: While specific data on the (2-(2-ethoxyethoxy)ethoxy) chain is limited, studies on related 4-alkoxy-anilino quinolines suggest that the nature of the alkoxy group can influence activity. The presence of alkoxy groups at the 6- and 7-positions of the quinoline ring is often associated with potent MEK (MAP kinase kinase) inhibition[6]. The flexible ether chain of this compound could potentially be optimized to achieve specific interactions within the kinase binding site.

  • Nitrogen Substitution: Substitution on the aniline nitrogen can also impact activity, as seen in the development of N-substituted 4-aminophenol derivatives with antimelanoma potential[7].

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of aniline analogs.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (analogs of this compound) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay (Radiometric Assay)

This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by a specific kinase.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a suitable substrate (peptide or protein), and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution of phosphoric acid (e.g., 2% v/v H₃PO₄)[8].

  • Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with a suitable buffer (e.g., 0.9% w/v NaCl) to remove unincorporated [γ-³³P]ATP[8].

  • Scintillation Counting: Measure the amount of radioactivity incorporated into the substrate using a microplate scintillation counter[8].

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a control without inhibitor and calculate the IC50 value.

Signaling Pathways and Visualizations

Aniline derivatives often exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. A common target for these compounds is the receptor tyrosine kinase (RTK) signaling network.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers, making it an attractive target for anticancer drug development. Some aniline derivatives have been shown to inhibit this pathway[5].

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Aniline_Analog 4-Anilinoquinoline Analog (Inhibitor) Aniline_Analog->RTK Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and a potential point of inhibition by aniline analogs.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and evaluation of this compound analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_secondary Secondary Assays cluster_analysis Data Analysis Synthesis Synthesis of 4-Aniline Analogs Cytotoxicity Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity Kinase_Inhibition Kinase Inhibition Assay Cytotoxicity->Kinase_Inhibition Active Compounds Pathway_Analysis Signaling Pathway Analysis (Western Blot) Kinase_Inhibition->Pathway_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Pathway_Analysis->SAR_Analysis

References

Safety Operating Guide

Proper Disposal of 4-(2-(2-Ethoxyethoxy)ethoxy)aniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 4-(2-(2-Ethoxyethoxy)ethoxy)aniline, a compound that requires careful handling due to its potential hazards.

The disposal of this compound, like other aromatic amines, is regulated to protect personnel and the environment. Improper disposal can lead to significant environmental contamination and may result in substantial fines.[1] Adherence to federal, state, and local regulations, such as those established by the Resource Conservation and Recovery Act (RCRA), is mandatory.[1]

Hazard Profile and Safety Precautions

Table 1: Essential Personal Protective Equipment (PPE) for Handling this compound Waste

PPE ItemSpecification
Gloves Chemically resistant gloves (e.g., nitrile, neoprene).
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat to protect from skin contact.
Respiratory Use in a well-ventilated area or with a fume hood to avoid inhalation of vapors.[3][4]

Step-by-Step Disposal Protocol

The primary principle of chemical waste disposal is to never discard hazardous chemicals down the sink or in the regular trash.[5][6] All hazardous waste must be collected and managed by a licensed hazardous waste disposal service.[7]

1. Waste Characterization and Segregation:

  • Identify: Clearly identify the waste as this compound.

  • Segregate: Keep this waste stream separate from other chemical wastes to prevent potentially hazardous reactions.[7] Do not mix it with non-hazardous waste, as this increases the volume of hazardous material.[6] Specifically, keep it away from incompatible substances like acids and strong oxidizing agents.[3][7]

2. Waste Collection and Storage:

  • Container: Use a chemically compatible, leak-proof container with a secure closure.[1] The container must be in good condition and properly labeled.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any relevant hazard warnings (e.g., "Toxic").

  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from direct sunlight and heat sources.[7] This area should be isolated from general laboratory traffic.

3. On-Site Treatment (for small quantities, where permissible):

Some laboratory protocols allow for the in-lab treatment of small quantities of aromatic amines to render them less hazardous.[8] However, this should only be performed by trained personnel and in strict accordance with your institution's safety and waste management policies.

  • Degradation with Potassium Permanganate: Acidified potassium permanganate can be used to degrade aromatic amines.[8] This process involves careful, slow addition of the amine to the permanganate solution, followed by neutralization. The resulting mixture may then be suitable for drain disposal, but only if explicitly permitted by your institution's environmental health and safety (EHS) office.

4. Arranging for Disposal:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal company to arrange for pickup.[7] There is often no direct charge to the laboratory for this service.[6]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation, as required by regulations.[1]

Table 2: Summary of Disposal Procedures

StepAction
1. Characterize & Segregate Identify waste as this compound. Keep separate from incompatible chemicals.
2. Collect & Store Use a labeled, sealed, and chemically compatible container. Store in a designated, ventilated secondary containment area.
3. On-Site Treatment (Optional) If permitted by your institution, small quantities may be degraded by trained personnel using approved methods like oxidation with acidified potassium permanganate.[8]
4. Professional Disposal Contact your institution's EHS or a licensed hazardous waste contractor for collection and disposal.[7]
5. Handle Spills In case of a spill, immediately contain the material using absorbent pads. The cleanup materials must also be treated as hazardous waste.[5] Report larger spills to your EHS office.
6. Empty Containers Empty containers that held this chemical may need to be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6] The defaced, rinsed container may then be discarded as regular trash if deemed non-hazardous by your EHS.

Experimental Workflow for On-Site Treatment (Illustrative Example)

The following is a generalized protocol for the degradation of a small quantity of an aromatic amine. This procedure must be approved by your institution's EHS and performed by trained personnel in a fume hood.

  • Prepare a solution of acidified potassium permanganate.

  • Slowly and with constant stirring, add the this compound waste to the permanganate solution. An exothermic reaction may occur.

  • Continue stirring until the purple color of the permanganate disappears, indicating the reaction is complete.

  • Neutralize the resulting solution with a suitable base (e.g., sodium bicarbonate) to a neutral pH.

  • Consult your EHS for final disposal guidance of the treated solution.

Logical Flow of Disposal Decision Making

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Disposal Path cluster_final Final Steps start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize & Segregate Waste ppe->characterize container Place in Labeled, Compatible Container characterize->container storage Store in Designated Secondary Containment container->storage disposal_decision Consult Institutional Policy storage->disposal_decision onsite_treatment On-site Treatment (if permissible) disposal_decision->onsite_treatment Small Quantity & Policy Allows professional_disposal Arrange for EHS/ Contractor Pickup disposal_decision->professional_disposal Standard Procedure/ Large Quantity end_treated Dispose of Treated Waste as per EHS Guidance onsite_treatment->end_treated end_professional Waste Collected by Professionals professional_disposal->end_professional

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4-(2-(2-Ethoxyethoxy)ethoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(2-(2-Ethoxyethoxy)ethoxy)aniline in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Classification

Potential GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 or 4H301/H302: Toxic or Harmful if swallowed
Acute Toxicity, DermalCategory 3 or 4H311/H312: Toxic or Harmful in contact with skin
Acute Toxicity, InhalationCategory 3 or 4H331/H332: Toxic or Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 1 or 2AH318/H319: Causes serious eye damage or irritation
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects
CarcinogenicityCategory 2H351: Suspected of causing cancer
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs through prolonged or repeated exposure

Note: This classification is based on data for similar aromatic amines and should be used as a precautionary guideline.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.[2][3][4]

Body PartRecommended PPESpecifications and Notes
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[4] Breakthrough times for aromatic amines can vary, so it is crucial to change gloves frequently and immediately after any sign of contamination.[5]
Eyes/Face Safety glasses with side shields and a face shieldGoggles should be worn for splash protection.[4] A face shield provides an additional layer of protection for the entire face.[4]
Body Laboratory coat or chemical-resistant apronA fully buttoned lab coat is the minimum requirement. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised.
Respiratory Use in a certified chemical fume hoodAll handling of this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood to avoid inhalation of vapors.[6] If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary.[2]
Feet Closed-toe shoesShoes should be made of a material that offers protection against chemical spills.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review SDS of Similar Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handling_weigh Weighing and Dispensing prep_workspace->handling_weigh handling_reaction Running Reaction handling_weigh->handling_reaction handling_workup Work-up and Purification handling_reaction->handling_workup cleanup_decontaminate Decontaminate Glassware and Surfaces handling_workup->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste (Follow Institutional Guidelines) cleanup_waste->cleanup_dispose cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

Spill and Emergency Procedures

Immediate and appropriate response to a spill is crucial to prevent exposure and further contamination.

Emergency Contact Information:

ContactPhone Number
Emergency Services911 (or local equivalent)
Institutional Safety Office[Insert Institutional Phone Number]
Poison Control Center[Insert Local Poison Control Number]

Spill Response Protocol:

  • Evacuate: Immediately evacuate the area of the spill.

  • Alert: Notify colleagues and the institutional safety office.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, and if properly trained and equipped, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable decontamination solution.

  • Seek Medical Attention: If there is any personal contact with the chemical, seek immediate medical attention.[6]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Storage and Disposal Plan

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[8]

  • Store in a locked cabinet or a designated area for toxic chemicals.

Disposal:

  • All waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this chemical down the drain or in the regular trash.[6]

Logical Relationship of Safety Measures

The following diagram illustrates the interconnectedness of the safety measures required for handling this compound.

G cluster_assessment Risk Assessment cluster_control Control Measures cluster_response Emergency Response cluster_disposal Waste Management RA Hazard Identification PPE Personal Protective Equipment (PPE) RA->PPE Eng Engineering Controls (Fume Hood) RA->Eng Admin Administrative Controls (SOPs, Training) RA->Admin Spill Spill Response PPE->Spill Eng->Spill Admin->Spill Disp Proper Disposal Admin->Disp FirstAid First Aid Spill->FirstAid

Caption: Interrelationship of Safety Protocols.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.